Boc-d-beta-homophenylalanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKWQHCPHJQANL-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427389 | |
| Record name | boc-d-beta-homophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101555-61-7 | |
| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101555-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | boc-d-beta-homophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Boc-D-Beta-Homophenylalanine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-tert-butoxycarbonyl-D-beta-homophenylalanine (Boc-D-β-homophenylalanine). This valuable amino acid derivative serves as a critical building block in peptide synthesis and medicinal chemistry, contributing to the development of novel therapeutics and bioactive molecules.
Core Chemical Properties
Boc-D-β-homophenylalanine is a white crystalline powder. Its chemical structure features a tert-butoxycarbonyl (Boc) protecting group on the amine, which enhances its stability and solubility, making it highly suitable for peptide synthesis.[1] The presence of this protecting group allows for controlled, selective reactions during the construction of complex peptide chains.[1]
Quantitative Data Summary
The following tables summarize the key quantitative properties of Boc-D-β-homophenylalanine.
| Identifier | Value | Source |
| CAS Number | 101555-61-7 | [2] |
| Molecular Formula | C₁₅H₂₁NO₄ | [2] |
| Molecular Weight | 279.33 g/mol |
| Physicochemical Property | Value | Source |
| Melting Point | 100-102 °C | |
| Boiling Point | 444.8 ± 38.0 °C (Predicted) | [3] |
| Density | 1.139 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Slightly soluble in water. Soluble in DMSO and Methanol. | |
| Appearance | White to off-white powder | |
| Storage Conditions | 0-8 °C, keep in a well-ventilated and dry place.[4] |
Experimental Protocols
Detailed methodologies for the synthesis and application of Boc-D-β-homophenylalanine are crucial for its effective use in research and development.
Synthesis of Boc-D-β-homophenylalanine from D-Homophenylalanine
This protocol details the N-protection of D-homophenylalanine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
D-homophenylalanine (H-D-hPhe-OH)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Acetic acid (AcOH)
-
Ethyl acetate
-
Sodium chloride (NaCl) solution, saturated
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, dissolve D-homophenylalanine (44.0 g, 245 mmol) in a 1:1 mixture of water and tert-butanol (350 mL).[4]
-
Add powdered sodium hydroxide (10.8 g, 270 mmol) to the solution at 22 °C.[4]
-
Add di-tert-butyl dicarbonate (58.9 g, 270 mmol) in three equal portions over a period of 10 minutes.[4]
-
Stir the resulting suspension for 16 hours at room temperature.[4]
-
Dilute the reaction mixture with water (300 mL) and wash with diethyl ether (3 x 200 mL) to remove impurities.[4]
-
Acidify the remaining aqueous layer to a pH of 5 with acetic acid.[4]
-
Extract the product with ethyl acetate (3 x 250 mL). Note: It may be necessary to add more acetic acid during the extraction to maintain the pH.[4]
-
Combine the organic extracts and wash with water (250 mL) followed by a saturated sodium chloride solution (250 mL).[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield Boc-D-β-homophenylalanine as a white solid.[4] The product can often be used in subsequent reactions without further purification.[4]
Multi-step Synthesis from D-Phenylalanine
This protocol outlines a four-step synthesis of Boc-D-β-homophenylalanine starting from D-phenylalanine.[5]
Step 1: Reduction of D-Phenylalanine
-
Slowly add D-phenylalanine (5.00 g, 30.3 mmol) to a suspension of lithium aluminum hydride (LiAlH₄, 2.30 g, 60.5 mmol) in tetrahydrofuran (THF, 100 mL).[5]
-
Reflux the mixture for 6 hours, then cool to 0 °C.[5]
-
Carefully quench the excess LiAlH₄ with a 10% aqueous NaOH solution (5 mL) and water (5 mL) at room temperature.[5]
-
Stir the resulting slurry for 30 minutes.
Step 2: Boc Protection
-
To the slurry from Step 1, add a solution of di-tert-butyl dicarbonate (Boc₂O, 6.93 g, 31.8 mmol) in dichloromethane (30 mL).[5]
-
Stir the reaction mixture overnight.[5]
-
Filter the mixture through a short path of silica gel and evaporate the solvent to obtain the protected amino alcohol.[5]
Step 3 & 4: Conversion to the final product (via mesylation, cyanation, and hydrolysis) The subsequent steps involving mesylation, reaction with sodium cyanide, and hydrolysis to form the carboxylic acid, followed by a final Boc protection, are described in the literature and require careful handling of hazardous reagents like sodium cyanide.[5] The final product is purified by flash chromatography on silica gel using an n-pentane/ethyl ether eluent.[5]
Use in Boc Solid-Phase Peptide Synthesis (SPPS)
Boc-D-β-homophenylalanine is a valuable building block in Boc-SPPS. The general workflow involves the sequential addition of Boc-protected amino acids to a growing peptide chain on a solid support.
General Boc-SPPS Cycle:
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).[6]
-
Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide. This is typically achieved by treating the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for about 20-30 minutes.[6]
-
Washing: Wash the resin with DCM and isopropanol (IPA) to remove residual TFA and byproducts.[6]
-
Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine using a base, such as diisopropylethylamine (DIEA), in DCM to yield the free amine.
-
Coupling: Couple the next Boc-protected amino acid (e.g., Boc-D-β-homophenylalanine) to the free amine. This is facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or uronium-based reagents like HBTU or TBTU.
-
Washing: Wash the resin to remove excess reagents and byproducts.
-
Repeat: Repeat the cycle of deprotection, neutralization, coupling, and washing for each subsequent amino acid in the desired peptide sequence.
-
Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously. This is typically accomplished using a strong acid like anhydrous hydrofluoric acid (HF).
Logical and Experimental Workflows
The following diagrams illustrate the key experimental workflows involving Boc-D-β-homophenylalanine.
References
An In-depth Technical Guide to Boc-D-beta-homophenylalanine: Structure, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-D-beta-homophenylalanine, a crucial building block in medicinal chemistry and peptide synthesis. This document details its chemical structure, stereochemical configuration, physicochemical properties, and its significant role in the development of novel therapeutics, particularly as a key intermediate for Dipeptidyl Peptidase IV (DPP-IV) inhibitors.
Core Compound Identification and Properties
This compound, systematically named (3R)-3-[(tert-butoxycarbonyl)amino]-4-phenylbutanoic acid, is a protected non-proteinogenic amino acid. The "D" designation refers to the stereochemistry at the beta-carbon (C3), which corresponds to an (R) configuration. The tert-butoxycarbonyl (Boc) protecting group on the amine enhances the compound's stability and solubility in organic solvents, making it highly suitable for solid-phase and solution-phase peptide synthesis.[1]
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for this compound. It is important to note that while some data are experimentally determined, others are predicted values from computational models.
| Property | Value | Source(s) |
| CAS Number | 101555-61-7 | [1][2][3][4] |
| Molecular Formula | C₁₅H₂₁NO₄ | [1][2][3] |
| Molecular Weight | 279.33 g/mol | [2][3][4] |
| Appearance | White to off-white solid/powder | [1][4][5] |
| Melting Point | 100-102 °C | [4] |
| Optical Rotation | No specific data found for the title compound. For a related compound, Boc-3-methyl-D-β-homophenylalanine: [α]D²⁰ = +17 ± 2º (c=1 in EtOH). For Boc-4-iodo-D-β-homophenylalanine: [α]D²² = +15 ± 2º (c=1 in EtOH). | [5][6] |
| Boiling Point | 444.8 ± 38.0 °C at 760 mmHg (Predicted) | [3][4] |
| Density | 1.139 ± 0.06 g/cm³ (Predicted) | [3][4] |
| pKa | 4.43 ± 0.10 (Predicted) | [4] |
| Solubility | Slightly soluble in DMSO and Methanol. | [4] |
| Storage Conditions | Store in a dry, sealed container at room temperature or refrigerated (0-8 °C). | [1][4][5] |
Stereochemistry and Structure
The stereochemistry of this compound is critical to its function in the synthesis of chiral drug molecules. The designation "D-beta-homo" indicates two key features:
-
beta-Amino Acid: The amino group is attached to the third carbon (the β-carbon) from the carboxyl group.
-
D-configuration: The stereocenter at the β-carbon has the (R) absolute configuration.
This specific stereoisomer is essential for achieving the desired biological activity in its downstream products, such as the high binding affinity of sitagliptin to the DPP-IV enzyme.
Below is a 2D chemical structure diagram of this compound generated using the DOT language.
Caption: 2D structure of this compound.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound starts from D-phenylalanine and proceeds through a multi-step process. The following protocol is a summarized and structured representation based on available literature.[7]
Step 1: Reduction of D-phenylalanine
-
Slowly add D-phenylalanine (1.0 eq) to a suspension of Lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous Tetrahydrofuran (THF).
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction to 0 °C and quench the excess LiAlH₄ by the careful addition of 10% aqueous NaOH solution followed by water.
-
Stir the resulting slurry at room temperature for 30 minutes.
Step 2: Boc Protection
-
To the slurry from Step 1, add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dissolved in dichloromethane (DCM).
-
Stir the reaction mixture overnight at room temperature.
-
Filter the mixture through a short plug of silica gel to remove inorganic salts.
-
Evaporate the solvent under reduced pressure to yield the Boc-protected amino alcohol intermediate.
Step 3: Conversion to Nitrile
-
Dissolve the amino alcohol intermediate (1.0 eq) in DCM and cool to 0 °C.
-
Add triethylamine (1.2 eq) followed by methanesulfonyl chloride (1.1 eq).
-
Stir the mixture overnight, allowing it to warm to room temperature.
-
Wash the reaction mixture with 1M KHSO₄ and evaporate the solvent to obtain the mesylated intermediate.
-
Heat a mixture of the mesylate (1.0 eq) and sodium cyanide (2.0 eq) in dimethylformamide (DMF) at 60 °C for 18 hours.
-
After cooling, evaporate the solvent and partition the residue between water and DCM.
-
Dry the combined organic phases over MgSO₄, filter, and evaporate the solvent.
-
Purify the resulting nitrile by flash chromatography on silica gel.
Step 4: Hydrolysis to Carboxylic Acid
-
Heat a solution of the nitrile (1.0 eq) with sodium hydroxide in water under reflux for 6 hours.
-
Cool the mixture to room temperature and neutralize with concentrated hydrochloric acid.
-
Add a solution of NaHCO₃ (2.4 eq) and Boc₂O (1.2 eq) in 1,4-dioxane.
-
Stir the mixture for 18 hours.
-
Evaporate the dioxane and partition the residue between 1M HCl and DCM.
-
Dry the combined organic phases over MgSO₄, filter, and evaporate the solvent.
-
Purify the final product, this compound, by flash chromatography on silica gel.
Characterization Protocols
Standard analytical techniques are employed to confirm the structure and purity of the synthesized this compound.
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC. A C18 column is commonly used with a mobile phase gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) as an additive. The analyte is detected by UV absorbance, typically at 214 nm and 254 nm. Chiral HPLC can also be employed to determine enantiomeric purity, often using macrocyclic glycopeptide-based chiral stationary phases.[][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure. Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Expected ¹H NMR signals include those for the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), the aliphatic protons of the butyric acid backbone, and the aromatic protons of the phenyl group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound. The expected [M+H]⁺ or [M-H]⁻ ions would be observed.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Expected characteristic peaks include C=O stretching for the carboxylic acid and the carbamate of the Boc group, and N-H stretching.
Role in Drug Development: Synthesis of DPP-IV Inhibitors
This compound is a cornerstone in the synthesis of a class of oral anti-diabetic drugs known as DPP-IV inhibitors.[4][10][11][12] DPP-IV is a serine protease that inactivates incretin hormones like GLP-1 and GIP, which are crucial for regulating glucose homeostasis. By inhibiting DPP-IV, these drugs prolong the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[10]
The molecule serves as the chiral core that interacts with specific residues in the S1 and S2 pockets of the DPP-IV active site.[10] The synthesis of these inhibitors typically involves the coupling of this compound with other heterocyclic moieties.
The following diagram illustrates a generalized synthetic workflow for a DPP-IV inhibitor starting from this compound.
Caption: Synthetic workflow for a DPP-IV inhibitor.
This workflow highlights the critical role of this compound as the starting material, which undergoes amide bond formation with a suitable heterocyclic amine, followed by the removal of the Boc protecting group to yield the final active pharmaceutical ingredient. The specific nature of the heterocyclic amine is a major determinant of the final inhibitor's potency and selectivity.[12][13]
References
- 1. chemimpex.com [chemimpex.com]
- 2. (3R)-3-(((tert-butoxy)carbonyl)amino)-4-phenylbutanoic acid | C15H21NO4 | CID 7021561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 101555-61-7 [chemnet.com]
- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Page loading... [wap.guidechem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. oatext.com [oatext.com]
- 11. Buy (3R)-4-{[(tert-butoxy)carbonyl]amino}-3-phenylbutanoic acid [smolecule.com]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Boc-D-beta-homophenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the synthesis and purification of N-tert-butoxycarbonyl-D-beta-homophenylalanine (Boc-D-β-homophenylalanine), a valuable amino acid derivative utilized in peptide synthesis and the development of novel therapeutics.[1][2] Boc-D-β-homophenylalanine serves as a crucial building block in the design of bioactive molecules, including inhibitors of dipeptidyl peptidase IV (DPP-IV).[3][4] Its incorporation into peptides can significantly influence their biological activity and stability.[2]
Synthetic Routes
The synthesis of Boc-D-β-homophenylalanine can be achieved through various methods. The most direct approach involves the protection of the amino group of D-β-homophenylalanine. An alternative is a multi-step synthesis starting from the more readily available D-phenylalanine.
Method 1: Boc Protection of D-β-homophenylalanine
This is a widely employed method that involves the reaction of D-β-homophenylalanine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[5] The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions.[6]
A detailed procedure for the Boc protection of D-β-homophenylalanine is as follows[5]:
-
Dissolution: A solution of D-β-homophenylalanine (H-D-Hphe-OH) is prepared in a 1:1 mixture of water and tert-butanol.
-
Basification: Powdered sodium hydroxide (NaOH) is added to the solution at room temperature (22°C).
-
Boc Anhydride Addition: Di-tert-butyl dicarbonate (Boc₂O) is added to the stirred suspension in three equal portions over a period of 10 minutes.
-
Reaction: The resulting suspension is stirred for 16 hours.
-
Work-up:
-
The reaction mixture is diluted with water and washed with diethyl ether (Et₂O) to remove any unreacted Boc₂O and other non-polar impurities.
-
The aqueous layer is then acidified to a pH of 5 with acetic acid (AcOH).
-
The acidified aqueous solution is extracted with ethyl acetate. To maintain the pH during extraction, additional acetic acid may be required.
-
The combined organic extracts are washed sequentially with water and saturated sodium chloride solution (brine).
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under vacuum to yield the product as a white solid.
-
-
Recovery from Aqueous Layer: The unreacted amino acid can be precipitated from the original ethyl acetate wash solution by acidification with an aqueous solution of acetic acid. Further extraction of the filtrate can recover additional Boc-protected product.[5]
| Parameter | Value | Reference |
| Starting Material | 44.0 g (245 mmol) D-β-homophenylalanine | [5] |
| Reagents | 10.8 g (270 mmol) NaOH, 58.9 g (270 mmol) Boc₂O | [5] |
| Solvent | 350 mL 1:1 H₂O/t-BuOH | [5] |
| Reaction Time | 16 hours | [5] |
| Initial Product Yield | 47.7 g (171 mmol) | [5] |
| Recovered Product | 8.51 g (30.4 mmol) | [5] |
| Combined Yield | 56.2 g (201 mmol), 82.0% | [5] |
Method 2: Multi-step Synthesis from D-Phenylalanine
Figure 1. Multi-step synthesis workflow from D-Phenylalanine.
-
Reduction of D-phenylalanine: D-phenylalanine is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield the corresponding amino alcohol.[7]
-
Mesylation: The hydroxyl group of the amino alcohol is converted to a better leaving group by reaction with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) in dichloromethane (DCM).[7]
-
Cyanation: The mesylated intermediate is then reacted with sodium cyanide (NaCN) in dimethylformamide (DMF) to introduce a nitrile group.[7]
-
Hydrolysis and Boc Protection: The nitrile is hydrolyzed to a carboxylic acid using sodium hydroxide in water. Subsequent treatment with di-tert-butyl dicarbonate and sodium bicarbonate in 1,4-dioxane affords the final Boc-protected β-amino acid.[7]
Purification Techniques
The purification of Boc-D-β-homophenylalanine is crucial to ensure its suitability for subsequent applications, particularly in peptide synthesis where high purity is paramount.
Extraction
As detailed in the experimental protocol for Method 1, a liquid-liquid extraction is a fundamental purification step. This acid-base extraction effectively separates the acidic product from neutral and basic impurities. The choice of an appropriate organic solvent, such as ethyl acetate, is critical for efficient extraction.[5]
Crystallization
Crystallization is a powerful technique for obtaining highly pure Boc-amino acids. For Boc-amino acids that are obtained as oils or are difficult to crystallize, a specific method involving seeding can be employed[8]:
-
The crude product, obtained as an oil after solvent evaporation, is seeded with a small amount of crystalline Boc-amino acid.
-
The mixture is allowed to stand at room temperature until solidification is complete.
-
A non-polar solvent, such as n-hexane or petroleum ether, is added to form a slurry.
-
The slurry is stirred, filtered, washed, and dried to yield the pure crystalline product.[8]
Flash Chromatography
For intermediates in the multi-step synthesis, flash chromatography on silica gel is an effective purification method. A typical eluent system for such separations is a mixture of n-pentane and ethyl ether.[7]
Chiral Resolution
In cases where a racemic mixture of β-homophenylalanine is synthesized, chiral resolution is necessary to isolate the desired D-enantiomer. Common methods for chiral resolution include[9]:
-
Crystallization of Diastereomeric Salts: The racemic mixture is reacted with a chiral resolving agent, such as tartaric acid or brucine, to form diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization.[9]
-
Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.[10]
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be employed to separate enantiomers.[11] Molecularly imprinted polymers (MIPs) have been developed for the chiral separation of β-amino acids.[11]
Figure 2. General workflow for chiral resolution.
Conclusion
The synthesis and purification of Boc-D-β-homophenylalanine can be accomplished through well-established chemical procedures. The choice of synthetic route may depend on the availability of starting materials. A robust purification strategy, often involving a combination of extraction and crystallization, is essential to obtain a product of high purity suitable for its intended applications in research and development. For racemic preparations, chiral resolution techniques provide a pathway to the desired enantiomerically pure compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Page loading... [wap.guidechem.com]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral recognition and separation of beta2-amino acids using non-covalently molecularly imprinted polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Boc-D-beta-homophenylalanine for Researchers
This technical guide provides essential information on Boc-D-beta-homophenylalanine, a key building block in peptide synthesis and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development. This document outlines its chemical properties, provides a detailed experimental protocol for its use in solid-phase peptide synthesis, and illustrates the synthesis workflow.
Core Properties of this compound
This compound is a derivative of the non-proteinogenic amino acid D-beta-homophenylalanine. The tert-butoxycarbonyl (Boc) protecting group on the amine enhances its utility in peptide synthesis by preventing unwanted side reactions.
| Property | Value | Citations |
| CAS Number | 101555-61-7 | [1][2][][4] |
| Molecular Weight | 279.33 g/mol | [1][4] |
| Molecular Formula | C₁₅H₂₁NO₄ | [1][2][][4] |
| Synonyms | (R)-3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid, Boc-D-β-HoPhe-OH | [2][][4] |
Application in Drug Discovery: DPP-IV Inhibitors
This compound and its derivatives are crucial intermediates in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors.[4] DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[5] The beta-amino acid structure is a key pharmacophore that interacts with the active site of the DPP-IV enzyme.[6]
Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)
The following is a detailed methodology for the incorporation of this compound into a peptide chain using manual Boc solid-phase peptide synthesis.
Materials and Reagents:
-
Appropriate resin (e.g., Merrifield resin for a peptide acid, MBHA resin for a peptide amide)
-
This compound and other required Boc-protected amino acids
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling agents (e.g., HBTU, HOBt)
-
Dimethylformamide (DMF)
-
Isopropyl alcohol (IPA)
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT)
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DCM to completely cover the resin.
-
Allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the solvent by filtration.
-
-
Nα-Boc Deprotection:
-
Add a 50% solution of TFA in DCM to the swollen resin.[7]
-
Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[7]
-
Drain the solution and add a fresh 50% TFA/DCM solution.
-
Agitate the mixture for an additional 15-25 minutes for complete deprotection.[1][7]
-
Drain the TFA solution and wash the resin multiple times with DCM and IPA to remove residual acid.[7]
-
-
Neutralization:
-
Wash the peptide-resin with a 5% solution of DIEA in DCM to neutralize the N-terminal ammonium salt.
-
Agitate for 1-2 minutes and drain. Repeat this step.
-
Wash the resin several times with DCM to remove excess DIEA.
-
-
Coupling of this compound:
-
Dissolve 2-4 equivalents of this compound and a coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture.[7]
-
Add this solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.[7]
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates a complete reaction.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the final peptide-resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail, such as Reagent K, to the dried peptide-resin to cleave the peptide from the resin and remove side-chain protecting groups.
-
After the reaction, carefully evaporate the strong acid under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect the peptide by filtration or centrifugation and wash it multiple times with cold ether.
-
Dry the final peptide product under vacuum.
-
-
Purification:
-
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Synthesis Workflow Diagram
The following diagram illustrates the cyclical process of Boc solid-phase peptide synthesis.
Caption: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.
References
- 1. chempep.com [chempep.com]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. oatext.com [oatext.com]
- 5. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Navigating the Solubility Landscape of Boc-d-beta-homophenylalanine: An In-depth Technical Guide
For researchers, scientists, and professionals in drug development, understanding the solubility of protected amino acids like N-α-tert-Butoxycarbonyl-D-β-homophenylalanine (Boc-d-beta-homophenylalanine) is a critical first step in peptide synthesis, process development, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for accurate solubility determination, and a visual representation of the workflow.
Core Concepts in Solubility of Protected Amino Acids
The solubility of a protected amino acid such as this compound is governed by a balance of intermolecular forces between the solute and the solvent. The bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group, combined with the phenyl ring of the homophenylalanine side chain, imparts a significant hydrophobic character to the molecule. However, the presence of the carboxylic acid group introduces a polar, hydrogen-bonding capable moiety. This amphipathic nature results in a nuanced solubility profile across different solvent classes.
Generally, Boc-protected amino acids exhibit good solubility in polar aprotic solvents and are less soluble in nonpolar and aqueous solutions.[1] The polarity and size of the amino acid side chain are crucial factors; larger, nonpolar side chains tend to decrease solubility in polar solvents.[1]
Quantitative and Qualitative Solubility Data
Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, qualitative information and data from analogous compounds provide valuable guidance for solvent selection. The compound is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[2] This suggests that while it has some affinity for polar solvents, its solubility is limited.
For practical applications, the following table summarizes the expected solubility of this compound in a range of common laboratory solvents. This data is illustrative and should be confirmed experimentally for precise applications.
| Solvent | Solvent Class | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderately Soluble | Often requires gentle warming or sonication to achieve full dissolution.[1] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | A common solvent for peptide synthesis, expected to be a good solvent for this compound.[1] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Soluble | Similar to DMF, widely used in solid-phase peptide synthesis.[1] |
| Dichloromethane (DCM) | Chlorinated Hydrocarbon | Soluble | A common solvent for Boc-protected amino acids.[3] |
| Tetrahydrofuran (THF) | Ether | Moderately Soluble | Generally a good solvent for protected amino acids.[3] |
| Methanol | Polar Protic | Slightly Soluble | The hydroxyl group can interact with the carboxylic acid, but the overall hydrophobic nature may limit high solubility.[2] |
| Ethanol | Polar Protic | Slightly to Sparingly Soluble | Less polar than methanol, likely resulting in lower solubility. |
| Water | Aqueous | Sparingly Soluble/Insoluble | The hydrophobic character of the Boc group and phenyl ring significantly limits aqueous solubility. |
| Hexane | Nonpolar | Insoluble | Not expected to be a suitable solvent. |
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
To obtain precise quantitative solubility data, the shake-flask method is a reliable and widely accepted technique. This protocol outlines the steps for determining the equilibrium solubility of this compound in a chosen solvent.
Materials:
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Temperature-controlled orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is reached.
-
Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to take samples at intermediate time points (e.g., 12, 24, and 48 hours) to confirm that equilibrium has been achieved (i.e., the concentration in solution does not change significantly between time points).
-
Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or carefully withdraw the supernatant using a syringe fitted with a 0.22 µm filter. This step is critical to prevent undissolved particles from interfering with the analysis.
-
Sample Dilution: Immediately after separation, accurately dilute a known volume of the saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Quantitative Analysis: Analyze the diluted samples and the standard solutions using a validated HPLC method.
-
Calculation of Solubility: Using the calibration curve, determine the concentration of this compound in the diluted samples. Calculate the solubility in the original saturated solution by accounting for the dilution factor. The result can be expressed in units such as mg/mL or mol/L.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for the shake-flask solubility determination method.
Signaling Pathways and Logical Relationships
In the context of drug development, understanding solubility is a critical input for predicting bioavailability. The following diagram illustrates the logical relationship between physicochemical properties, formulation, and biological response.
Caption: Logical pathway from solubility to in vivo bioavailability.
By following the guidelines and protocols outlined in this technical guide, researchers can confidently assess the solubility of this compound, enabling more efficient and effective progress in their research and development endeavors.
References
- 1. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. researchgate.net [researchgate.net]
Spectroscopic Data and Experimental Protocols for Boc-d-beta-homophenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-d-beta-homophenylalanine (Boc-d-beta-homophenylalanine), a valuable building block in peptide synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₅H₂₁NO₄, with a molecular weight of 279.34 g/mol .[1][2] The compound typically appears as a white powder.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below. The data for the corresponding L-isomer, (S)-3-(tert-butoxycarbonylamino)-4-phenylbutanoic acid, is used as a reference, as enantiomers have identical NMR spectra in achiral solvents.[3]
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃) [3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.70 | br s | 1H | -CO₂H |
| 7.10-7.35 | m | 5H | ArH |
| 5.96 | br s | 0.33H | NH (rotamer) |
| 5.02 | br s | 0.66H | NH (rotamer) |
| 4.00-4.25 | br m | 1H | CH CH₂Ph |
| 2.79-2.99 | m | 2H | CH ₂COOH |
| 2.39-2.60 | m | 2H | CH₂Ph |
| 1.40 | s | 9H | C(CH ₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [3]
| Chemical Shift (δ) ppm | Assignment |
| 176.8 | C OOH |
| 155.6 | NC =O |
| 138.0 | Ar-C (quaternary) |
| 129.7 | Ar-C H |
| 128.9 | Ar-C H |
| 127.0 | Ar-C H |
| 80.0 | C (CH₃)₃ |
| 49.1 | C HCH₂Ph |
| 40.6 | C H₂COOH |
| 37.8 | C H₂Ph |
| 28.7 | C(C H₃)₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are summarized below.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300-2500 | Carboxylic Acid | O-H stretch (broad) |
| ~3300 | Amine | N-H stretch (carbamate) |
| ~2980 | Alkane | C-H stretch |
| ~1710 | Carboxylic Acid & Carbamate | C=O stretch (broad) |
| ~1520 | Amine | N-H bend |
| ~1160 | Carbamate | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a common technique.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 280.15 | Protonated molecule |
| [M+Na]⁺ | 302.13 | Sodium adduct |
| [M-H]⁻ | 278.14 | Deprotonated molecule |
| [M-Boc+H]⁺ | 180.10 | Loss of the Boc group |
| [M-C₄H₈]⁺ | 224.11 | Loss of isobutylene from the Boc group |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
NMR Spectroscopy
Workflow for NMR Spectroscopic Analysis
Instrumentation: A 400 MHz (or higher) NMR spectrometer. Sample Preparation:
-
Weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube. ¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds ¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
IR Spectroscopy
Workflow for FT-IR Spectroscopic Analysis
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer. Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) to form a transparent pellet. Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The typical scanning range is 4000-400 cm⁻¹.
Mass Spectrometry
Workflow for ESI-MS Analysis
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source. Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile to make a stock solution of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-500). Data Analysis:
-
Identify the molecular ion peaks, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻.
-
If necessary, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern for further structural confirmation.
References
A Technical Guide to Commercial Sourcing of Boc-D-beta-homophenylalanine for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals, the selection of high-quality starting materials is a critical determinant of project success. This guide provides an in-depth overview of the commercial landscape for Boc-D-beta-homophenylalanine, a key building block in the synthesis of peptidomimetics and other novel therapeutics. We present a comparative analysis of commercial suppliers, detailed experimental protocols for its application, and visualizations of key workflows to aid in your research and development endeavors.
Commercial Supplier Landscape
This compound and its derivatives are available from a range of commercial suppliers, each offering varying purities, quantities, and pricing. The following tables provide a consolidated summary of key quantitative data from prominent suppliers to facilitate a streamlined selection process.
This compound
| Supplier | CAS Number | Purity | Molecular Formula | Available Quantities |
| Chem-Impex | 101555-61-7 | ≥ 99%[1] | C15H21NO4[1] | 250MG, 1G, 5G, 10G[1] |
| Xiamen Equation Chemical Co.,LTD | 101555-61-7 | Industrial Grade | C15H21NO4[2] | Bulk |
| Simson Pharma Limited | 101555-61-7 | High Quality | Not Specified | Not Specified |
| Cusabio | 101555-61-7 | 95%[3] | C15H21NO4[3] | 0.25g[3] |
| eBiostore.com | 82732-07-8 | Not Specified | C15H21NO4[4] | 1g[4] |
| Sigma-Aldrich (Boc-L-homophenylalanine) | 100564-78-1 | ≥98.0% (TLC)[5] | C15H21NO4 | 1G |
Derivatives of this compound
| Derivative | Supplier | CAS Number | Purity | Molecular Formula |
| Boc-3-methyl-D-β-homophenylalanine | Chem-Impex | 269398-83-6 | ≥ 98% (HPLC)[6] | C16H23NO4[6] |
| Boc-4-phenyl-D-β-homophenylalanine | Chem-Impex | 190190-50-2 | ≥ 99% (HPLC, Chiral purity) | C21H25NO4 |
| Boc-2-chloro-D-β-homophenylalanine | Chem-Impex | 218608-93-6 | ≥ 98%[7] | C15H20ClNO4[7] |
| Boc-3-fluoro-D-β-homophenylalanine | Chem-Impex | 331763-66-7 | ≥ 99%[8] | C15H20FNO4[8] |
| Boc-3-chloro-D-beta-homophenylalanine | Santa Cruz Biotechnology | 331763-56-5 | Not Specified | C15H20ClNO4[9] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its application in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development.
Synthesis of this compound
This protocol is adapted from a reported synthesis method.
Materials:
-
D-phenylalanine
-
Lithium aluminum hydride (LiAlH4)
-
Tetrahydrofuran (THF)
-
10% Sodium hydroxide (NaOH) aqueous solution
-
Di-tert-butyl dicarbonate (Boc2O)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Silica gel for flash chromatography
Procedure:
-
Slowly add D-phenylalanine (1.0 equivalent) to a suspension of LiAlH4 (2.0 equivalents) in THF.
-
Heat the resulting mixture under reflux for 6 hours, then cool to 0°C.
-
Quench the excess LiAlH4 by carefully adding 10% aqueous NaOH solution followed by water at room temperature.
-
Stir the resulting slurry for 30 minutes.
-
Add a solution of Boc2O (1.05 equivalents) in dichloromethane.
-
Stir the reaction mixture overnight.
-
Filter the mixture through a short path of silica gel.
-
Evaporate the solvent from the filtrate.
-
The subsequent steps involve the conversion of the intermediate alcohol to a nitrile, followed by hydrolysis and a final Boc protection step to yield this compound.[10] This multi-step process involves heating the intermediate mesylate with sodium cyanide in dimethylformamide, followed by hydrolysis of the resulting nitrile with sodium hydroxide.[10] The final Boc protection is achieved by reacting the amino acid with Boc2O in the presence of sodium bicarbonate in a 1,4-dioxane/water mixture.[10]
-
Purify the final product by flash chromatography on silica gel.[10]
Boc Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the general steps for incorporating this compound into a peptide chain using the Boc/Bzl protection strategy.
Materials:
-
Appropriate solid support resin (e.g., Merrifield or PAM resin)[11]
-
Boc-protected amino acids (including this compound)
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% v/v) for Boc deprotection[11]
-
Diisopropylethylamine (DIEA) in DCM for neutralization
-
Coupling reagents (e.g., HBTU, HATU)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., HF or TFMSA)
Procedure:
-
Resin Swelling: Swell the resin in an appropriate solvent like DCM or DMF for 20-30 minutes in a solid-phase synthesis vessel.[12]
-
First Amino Acid Coupling: Attach the first C-terminal Boc-protected amino acid to the resin.
-
Washing: Wash the resin thoroughly to remove excess reagents and byproducts.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid by treating with a TFA/DCM solution.[11] A short pre-wash (5 minutes) is followed by a longer deprotection step (15-25 minutes).[11]
-
Washing: Wash the resin with DCM and then IPA.
-
Neutralization: Neutralize the resulting TFA salt of the N-terminal amine to the free amine using a solution of DIEA in DCM.
-
Coupling: Couple the next Boc-protected amino acid (e.g., this compound) to the deprotected N-terminus of the resin-bound peptide. This is typically performed using a coupling reagent like HBTU or HATU in the presence of a base such as DIEA.
-
Washing: Wash the resin to remove unreacted amino acid and coupling reagents.
-
Repeat: Repeat the deprotection, neutralization, coupling, and washing cycles until the desired peptide sequence is assembled.
-
Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail such as liquid hydrogen fluoride (HF).[11]
Visualizing Key Processes
To further aid in understanding the workflows associated with utilizing this compound, the following diagrams, generated using the DOT language, illustrate critical decision-making and experimental processes.
Caption: Workflow for Sourcing and Utilizing this compound.
Caption: Key Steps in Boc Solid-Phase Peptide Synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. cusabio.com [cusabio.com]
- 4. ebiostore.com [ebiostore.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. scbt.com [scbt.com]
- 10. Page loading... [wap.guidechem.com]
- 11. chempep.com [chempep.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate field of peptide and medicinal chemistry. Among these, the tert-butoxycarbonyl (Boc) group stands out as a robust and versatile shield for the amino functionality of amino acids. Its widespread adoption has revolutionized peptide synthesis and continues to be a critical tool in the development of novel therapeutics. This technical guide provides an in-depth exploration of the Boc protecting group, detailing its mechanism of action, applications in solid-phase peptide synthesis (SPPS), and comprehensive experimental protocols.
Core Principles of Boc Protection
The Boc group is prized for its stability under a wide range of reaction conditions, including basic and nucleophilic environments, while being readily cleavable under mild acidic conditions.[1][2] This orthogonality allows for the selective deprotection of the α-amino group without disturbing other acid-labile side-chain protecting groups, a crucial aspect of stepwise peptide synthesis.[1][3]
The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[4] The base deprotonates the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of the anhydride.[5] The subsequent collapse of the tetrahedral intermediate yields the N-Boc protected amino acid, with the evolution of carbon dioxide and tert-butanol as byproducts, driving the reaction to completion.[5]
Conversely, the removal of the Boc group is accomplished by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[4][6] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[4][6]
Boc Chemistry in Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy was a foundational method in the development of SPPS.[7] In this approach, the temporary protection of the α-amino group is provided by the acid-labile Boc group, while more permanent side-chain protection is afforded by benzyl-based groups, which require a stronger acid, such as hydrofluoric acid (HF), for removal.[3]
The typical SPPS cycle using Boc chemistry involves the following steps:
-
Attachment: The first Boc-protected amino acid is anchored to a solid support resin.[4]
-
Deprotection: The Boc group is removed from the α-amino group using TFA.[4]
-
Neutralization: The resulting ammonium salt is neutralized to the free amine, typically with a hindered base like diisopropylethylamine (DIEA).[3]
-
Coupling: The next Boc-protected amino acid is activated and coupled to the free amino group of the resin-bound amino acid.[4]
-
Repeat: The deprotection, neutralization, and coupling steps are repeated to assemble the desired peptide sequence.[4]
-
Cleavage: Finally, the completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like HF.[4]
Quantitative Data Summary
The efficiency of Boc protection and deprotection reactions is critical for the overall success of peptide synthesis. The following tables summarize typical quantitative data for these key steps.
Table 1: Typical Conditions for Boc Protection of Amino Acids
| Parameter | Value | Reference |
| Boc Source | Di-tert-butyl dicarbonate ((Boc)₂O) | [4] |
| (Boc)₂O Equivalents | 1.1 - 1.5 | [5] |
| Base | NaOH, Na₂CO₃, TEA, DIEA | [4][5] |
| Base Equivalents | 1.2 - 2.0 | [5] |
| Solvent | Dioxane/Water, THF/Water, Acetone/Water | [4] |
| Temperature | 0°C to Room Temperature | [4] |
| Reaction Time | 4 hours | [4] |
Table 2: Common Conditions for Boc Deprotection in SPPS
| Parameter | Value | Reference |
| Deprotecting Agent | Trifluoroacetic Acid (TFA) | [4] |
| TFA Concentration | 20% - 50% in Dichloromethane (DCM) | [7][8] |
| Reaction Time | 20 - 30 minutes | [9][10] |
| Temperature | Room Temperature | [9] |
| Scavengers (for sensitive residues) | Dithioethane (DTE), Anisole, Thioanisole | [3][8][11] |
| Scavenger Concentration | ~0.5% | [3] |
Detailed Experimental Protocols
The following are detailed methodologies for the Boc protection of an amino acid in solution phase and the deprotection step in solid-phase peptide synthesis.
Protocol 1: Synthesis of N-Boc-L-Alanine
Materials:
-
L-Alanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve L-Alanine (1 equivalent) in a 1:1 mixture of dioxane and water containing NaOH (2 equivalents).[4]
-
Cool the solution to 0°C in an ice bath.[4]
-
Add (Boc)₂O (1.1 equivalents) to the solution while stirring.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.[4]
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.[4]
-
Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.[4]
-
Acidify the aqueous layer to pH 2-3 with 1N HCl at 0°C.[4]
-
Extract the product into ethyl acetate (3 times).[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-Alanine.
Protocol 2: Standard Boc Deprotection in SPPS
Materials:
-
Peptide-resin with an N-terminal Boc group
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Swell the peptide-resin in DCM for 20 minutes.[4]
-
Drain the DCM.[4]
-
Add a solution of 50% TFA in DCM to the resin.[4]
-
Agitate the mixture for 30 minutes at room temperature.[4]
-
Drain the TFA solution.[4]
-
Wash the resin with DCM (3 times) to remove excess TFA.[4]
-
Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 times, 5 minutes each).[4]
-
Wash the resin with DCM (3 times) to remove excess DIEA.[4]
-
The resin is now ready for the next coupling step.
Role in Drug Development
The use of Boc-protected amino acids is foundational in the synthesis of peptide-based drugs and other biologically active small molecules.[1] Their controlled incorporation allows for the creation of complex peptide sequences with high precision, which is vital for therapeutic activity.[1] Furthermore, the introduction of non-canonical or modified amino acids, often protected with the Boc group, is a key strategy for enhancing the stability, half-life, and cell permeability of peptide drug candidates.[2][] By enabling the construction of peptidomimetics and other complex molecular scaffolds, Boc chemistry plays a pivotal role in the discovery and development of novel therapeutics.[1][2]
Conclusion
The tert-butoxycarbonyl protecting group is an indispensable tool in the arsenal of the modern chemist. Its reliability, ease of use, and compatibility with a wide range of synthetic strategies have solidified its importance in amino acid and peptide chemistry. A thorough understanding of the principles and protocols outlined in this guide will empower researchers, scientists, and drug development professionals to effectively leverage Boc chemistry in their pursuit of new scientific frontiers and innovative therapeutic solutions.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Non-Natural Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Limitations of Nature
Peptides represent a highly promising class of therapeutics, offering remarkable specificity and potency that often surpasses small molecules.[1] However, native peptides are frequently hindered by significant pharmacological drawbacks, including rapid degradation by proteases, poor cell permeability, and conformational instability, which collectively limit their therapeutic efficacy and oral bioavailability.[2] The incorporation of non-natural amino acids (nAAs)—also known as non-canonical or unnatural amino acids (UAAs)—into peptide sequences has emerged as a powerful and versatile strategy to overcome these limitations.[3][4] By expanding the chemical repertoire beyond the 20 proteinogenic amino acids, researchers can rationally design peptidomimetics with enhanced drug-like properties, including improved stability, greater potency, and novel functionalities.[2][5]
This technical guide provides a comprehensive overview of the core principles and practical applications of utilizing nAAs in peptide design. It details the benefits of nAA incorporation with quantitative data, provides step-by-step experimental protocols for synthesis and analysis, and illustrates key workflows and mechanisms through detailed diagrams.
Strategic Benefits of nAA Incorporation
The introduction of nAAs can fundamentally alter the physicochemical properties of a peptide.[6] The primary goals are to enhance stability against enzymatic breakdown, improve binding affinity and selectivity for the target, and constrain the peptide into a bioactive conformation.
-
Enhanced Proteolytic Stability: The peptide bond is the primary target of proteases. Introducing nAAs creates structures that are no longer recognized or efficiently cleaved by these enzymes.[7]
-
D-Amino Acids: Replacing a naturally occurring L-amino acid with its D-enantiomer is a common and effective strategy to confer resistance to enzymatic degradation.[8][9] This modification can significantly extend the in-vivo half-life of a peptide.[10][11]
-
N-Alkylation: Methylating the backbone amide nitrogen (N-methylation) removes the hydrogen bond donor and provides steric hindrance, preventing protease recognition and cleavage.
-
β- and γ-Amino Acids: Extending the peptide backbone with β- or γ-amino acids alters the spacing of side chains and disrupts the conformation required for protease binding, rendering the peptide highly resistant to degradation.[7][12]
-
-
Improved Pharmacokinetic Profiles: Beyond stability, nAAs can enhance other pharmacokinetic properties. Multiple N-methylation, for instance, has been shown to dramatically improve the intestinal permeability and subsequent oral bioavailability of cyclic peptides.[13][14]
-
Conformational Control and Potency: The biological activity of a peptide is intrinsically linked to its three-dimensional structure.[13] nAAs can be used to induce or stabilize specific secondary structures, such as α-helices or β-turns, which are often essential for high-affinity receptor binding.[3] Constraining a flexible peptide into its bioactive conformation can reduce the entropic penalty of binding, leading to a significant increase in potency and selectivity.[15]
Quantitative Impact of nAA Incorporation on Peptide Properties
The following tables summarize quantitative data from various studies, illustrating the profound impact of incorporating nAAs on peptide stability, binding affinity, and bioavailability.
| Peptide/Analog | Modification | Target/Assay | Key Result | Improvement Factor | Reference |
| Macrocyclic Peptide 2 | Original Peptide | 14-3-3 Protein | Kd = 103 ± 9 nM | - | [16] |
| Macrocyclic Peptide 22 | Two nAA substitutions | 14-3-3 Protein | Kd = 38 ± 3 nM | ~2.7-fold | [16] |
| SIINFEKL | Natural Peptide | MHC Class I H-2Kb | IC50 = 0.19 µM | - | [17] |
| SI INFEKA | nAA substitutions | MHC Class I H-2Kb | IC50 = 0.12 µM | ~1.6-fold | [17] |
| ACE Inhibitory Peptides | Natural Peptides | Angiotensin-Converting Enzyme | IC50 = 14.79 to 91.55 µM | - | [18] |
Table 1: Effect of nAA Incorporation on Binding Affinity. Data shows that strategic replacement with nAAs can significantly improve the binding affinity (lower Kd or IC50 values) of peptides to their biological targets.
| Peptide/Analog | Modification(s) | Assay Condition | Half-Life (t1/2) | Improvement Factor | Reference |
| Neurotensin Analog | Natural Amino Acids | Not specified | - | - | [7] |
| Peptide 53 | β-amino acid introduction | Not specified | 32 hours | Significant | [7] |
| Peptide 54 | N-terminal β-arginine | Not specified | > 7 days | > 5x over Peptide 53 | [7] |
| TPTPTGTQTPT | All L-amino acids | 50% Human Serum (96h) | 0% Intact | - | [19] |
| d(TPT)PTGTQd(TPT) | 6 D-amino acid substitutions | 50% Human Serum (96h) | 95% Intact | Substantial | [19] |
| Peptide 2 | Tam-labeled peptide | Human Blood Plasma | 3.2 hours | - | [20] |
| Peptide 1 | Tam-labeled peptide | Human Blood Plasma | 43.5 hours | ~13.6-fold | [20] |
Table 2: Effect of nAA Incorporation on Proteolytic Stability. The introduction of β-amino acids and D-amino acids dramatically increases peptide half-life in biological fluids.
| Peptide/Analog | Modification | Key Result | Reference |
| Veber-Hirschmann Peptide | Parent cyclopeptide | Poorly bioavailable | [21] |
| Tri-N-methylated Analog | Three N-methyl groups | 10% Oral Bioavailability | [21] |
Table 3: Effect of nAA Incorporation on Oral Bioavailability. N-methylation can drastically improve the ability of a peptide to be absorbed after oral administration.
Workflow and Methodologies
Rational Design and Selection of Non-Natural Amino Acids
The process of incorporating nAAs is a strategic, multi-step endeavor. It begins with a lead peptide sequence and a clear therapeutic goal, and proceeds through synthesis, characterization, and iterative optimization. The diagram below outlines a typical decision workflow for this process.
Experimental Protocols
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) for nAA Incorporation
Solid-phase peptide synthesis is the cornerstone technique for assembling peptides containing nAAs.[22] The Fmoc/tBu strategy is the most common approach.[4] The fundamental workflow follows an iterative cycle of deprotection and coupling.[23]
Materials:
-
Resin: Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids).[23]
-
Solvents: N,N-dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.[22]
-
Amino Acids: Fmoc-protected natural and non-natural amino acids.
-
Coupling/Activation Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HCTU.[23]
-
Base: N,N-diisopropylethylamine (DIPEA).[23]
-
Washing Solvents: DMF, DCM.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).[5]
-
Precipitation Solvent: Cold diethyl ether.[22]
Procedure:
-
Resin Preparation: Place the resin in a reaction vessel and swell in DMF for at least 30 minutes. Drain the solvent.[22][24]
-
First Amino Acid Loading (if not pre-loaded):
-
Dissolve 3 equivalents of the first Fmoc-protected amino acid and 7.5 equivalents of DIPEA in DCM.[24]
-
Add the solution to the swelled resin and agitate for 60 minutes.
-
Wash the resin with DMF and DCM.
-
-
Iterative Elongation Cycle:
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once.[22]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all traces of piperidine.
-
Coupling: Dissolve 4 equivalents of the next Fmoc-protected amino acid (natural or non-natural) and 4 equivalents of HBTU in DMF. Add 6 equivalents of DIPEA. Add this activation mixture to the resin and agitate for 1-2 hours.[6] Note: For sterically hindered nAAs, stronger coupling reagents or longer reaction times may be necessary.[22]
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Monitoring (Optional): Perform a ninhydrin test to confirm the completion of the coupling reaction. A negative test (no blue color) indicates a complete reaction.[6][23]
-
Repeat the elongation cycle for each amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.[22]
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry (MS).[5][22]
-
Protocol 2: Serum Stability Assay
This protocol provides a general method to assess the stability of a modified peptide in the presence of serum proteases and calculate its half-life.[5][25]
Materials:
-
Purified Peptide (natural and nAA-modified versions).
-
Serum: Pooled human or mouse serum.
-
Quenching/Precipitation Solution: Acetonitrile/water/formic acid (e.g., 89:10:1 v/v/v) or 3% (w/v) Trichloroacetic acid (TCA).[5][26]
-
Incubator or water bath at 37°C.
-
Microcentrifuge.
-
RP-HPLC system with a C18 column.
Procedure:
-
Preparation: Prepare a stock solution of the purified peptide (e.g., 1 mg/mL) in sterile water or a suitable buffer. Thaw a vial of serum and keep it on ice.[5]
-
Incubation:
-
Time-Point Sampling:
-
Protein Precipitation:
-
Analysis:
-
Carefully collect the supernatant, which contains the intact peptide and any degradation fragments.
-
Analyze the supernatant by RP-HPLC, monitoring at a wavelength of 214 or 220 nm.[5]
-
-
Data Processing and Half-Life Calculation:
-
Integrate the peak area corresponding to the intact peptide at each time point.
-
Calculate the percentage of peptide remaining at each time point relative to the t=0 sample (defined as 100%).[19]
-
Plot the percentage of intact peptide versus time.
-
Fit the data to a one-phase exponential decay curve using appropriate software (e.g., GraphPad Prism) to determine the half-life (t1/2).[5]
-
Illustrative Application: Signaling Pathway Modulation
A primary application of peptide therapeutics is the modulation of cell signaling pathways, often by acting as agonists or antagonists at cell surface receptors. Incorporating nAAs can enhance the stability and affinity of these peptides, making them more effective inhibitors. The diagram below illustrates how a peptide antagonist, stabilized with nAAs, can block a G-protein coupled receptor (GPCR) signaling cascade.
Conclusion
The incorporation of non-natural amino acids is an indispensable tool in modern peptide drug discovery, providing a rational and powerful means to overcome the inherent liabilities of natural peptides.[22] By leveraging a diverse chemical palette, researchers can engineer peptides with superior stability, enhanced potency, and improved pharmacokinetic profiles. The systematic application of the design principles and experimental protocols outlined in this guide enables the development of next-generation peptide therapeutics with the potential to address a wide range of diseases. As synthetic methodologies and our understanding of structure-activity relationships continue to advance, the role of nAAs in shaping the future of medicine will only continue to grow.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 8. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 14. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00165E [pubs.rsc.org]
- 16. Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scite.ai [scite.ai]
- 22. benchchem.com [benchchem.com]
- 23. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 24. chemistry.du.ac.in [chemistry.du.ac.in]
- 25. benchchem.com [benchchem.com]
- 26. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
The Biological Significance of β-Amino Acids in Peptidomimetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical role β-amino acids play in the design and development of peptidomimetics. By exploring their unique structural properties, enhanced biological stability, and diverse therapeutic applications, this document serves as a valuable resource for professionals in the field of drug discovery.
Core Concepts: The Advantage of the Extra Carbon
Peptides, while promising as therapeutic agents due to their high specificity and biological activity, are often hindered by poor pharmacokinetic profiles, including susceptibility to proteolytic degradation and rapid clearance in vivo.[1][2] Peptidomimetics aim to overcome these limitations by mimicking the structure and function of natural peptides while incorporating chemical modifications that enhance their drug-like properties.[3]
β-amino acids are structural isomers of their proteinogenic α-amino acid counterparts, distinguished by the presence of an additional carbon atom in their backbone.[4] This seemingly minor alteration has profound implications for the resulting peptide's structure and stability.
Key Structural Features of β-Amino Acids:
-
Increased Flexibility and Structural Diversity: The presence of an additional carbon atom in the backbone increases the conformational flexibility of the peptide chain. Furthermore, substitution can occur at either the α (C2) or β (C3) carbon, leading to a greater number of possible stereoisomers for each amino acid residue.[3][4] This expanded chemical space provides medicinal chemists with a broader palette for designing peptidomimetics with specific three-dimensional structures.
-
Proteolytic Resistance: The altered backbone structure of peptides containing β-amino acids makes them poor substrates for proteases, the enzymes responsible for peptide degradation.[3][4] This increased resistance to enzymatic cleavage significantly extends the half-life of the peptidomimetic in biological systems.
-
Formation of Stable Secondary Structures: β-peptides have a strong propensity to fold into stable secondary structures, such as helices, sheets, and turns, even in short sequences.[5] This allows for the design of peptidomimetics that can mimic the bioactive conformation of larger, more complex peptides.
Caption: Structural comparison of α- and β-amino acids and their susceptibility to proteolysis.
Therapeutic Applications and Quantitative Data
The unique properties of β-amino acid-containing peptidomimetics have led to their exploration in a wide range of therapeutic areas. The following tables summarize quantitative data for several classes of these compounds.
Enzyme Inhibitors
β-amino acid peptidomimetics have been successfully designed as inhibitors of various enzymes, including proteases implicated in diseases such as Alzheimer's.
| Compound/Class | Target Enzyme | IC50/Ki | Reference |
| Statine-derived peptidomimetic | β-Secretase (BACE1) | IC50 = 0.12 µM | [6] |
| Hydroxyethylamine (HEA)-based inhibitor | β-Secretase (BACE1) | IC50 = 0.32 nM | [6] |
| Optimized HEA-based inhibitor | β-Secretase (BACE1) | IC50 = 10 nM | [6] |
| (1S,2S)-β-ACPC dodecamer | γ-Secretase | Ki = 5.2 nM | [7] |
| HVR-3 | β-Secretase 1 | Potent (comparable to OM00-3) | [8] |
Integrin Modulators
Integrins are cell surface receptors involved in cell adhesion and signaling, making them attractive targets for anti-inflammatory and anti-cancer therapies.
| Compound/Class | Target Integrin | IC50 | Reference |
| α/β hybrid-peptide DS70 | α4β1 | IC50 = 8.3 nM (binding) | [9] |
| α/β hybrid-peptide DS70 | α4β1 | IC50 = 5.04 nM (cell adhesion) | [9] |
| Bivalent peptidomimetic 6 | αvβ3 | IC50 = 0.09 nM | [2] |
| Minimalist peptidomimetic 8 | α4β1 | IC50 = 9.8 nM (cell adhesion) | [10] |
Inhibitors of Protein-Protein Interactions
The stable secondary structures of β-peptides make them ideal scaffolds for disrupting protein-protein interactions (PPIs) that are often mediated by helical or sheet-like domains.
| Compound/Class | Target PPI | Ki | Reference |
| (βα)₅α₅ chimera peptide | Bcl-xL/Bak | Ki = 1.9 nM | [7] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of β-Amino Acid-Containing Peptides
This protocol outlines the general steps for the synthesis of peptides incorporating β-amino acids using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected α- and β-amino acids
-
Rink Amide or Wang resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Drying agent (e.g., diethyl ether)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (α or β), coupling reagents (HBTU/HOBt), and DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Microwave-assisted synthesis can significantly reduce coupling times.
-
Wash the resin with DMF to remove excess reagents.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.
References
- 1. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Developing β-secretase inhibitors for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Peptidomimetic β-Secretase Inhibitors Comprising a Sequence of Amyloid-β Peptide for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrin-Targeting Peptides for the Design of Functional Cell-Responsive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Pharmacological Characterization, and Molecular Docking of Minimalist Peptidomimetic Antagonists of α4β1 Integrin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Boc-d-beta-homophenylalanine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-d-beta-homophenylalanine is a non-proteinogenic amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS) and pharmaceutical research.[1] The incorporation of this unnatural amino acid, with its additional methylene group in the backbone, can significantly influence the conformational properties, proteolytic stability, and biological activity of peptides.[2] The tert-butoxycarbonyl (Boc) protecting group on the N-terminus allows for a stepwise and controlled assembly of peptide chains on a solid support, making it a key component in the design of novel therapeutic peptides and other bioactive molecules.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in SPPS.
Key Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable tool for medicinal chemists. Its incorporation into peptide sequences can lead to:
-
Enhanced Proteolytic Stability: The β-amino acid structure can confer resistance to degradation by proteases, prolonging the half-life of peptide-based drugs.[2]
-
Altered Receptor Binding Affinities: The modified backbone and side-chain orientation can be exploited to fine-tune the interaction of a peptide with its biological target, potentially leading to increased affinity and selectivity.[2]
-
Improved Pharmacokinetic Profiles: The overall physicochemical properties of the resulting peptide can be modified to enhance solubility, membrane permeability, and other pharmacokinetic parameters.[2][3]
These properties have led to the application of β-homophenylalanine-containing peptides in the development of immunomodulatory agents and receptor-specific peptides.[2] For instance, analogues of naturally occurring immunosuppressive peptides have shown potent biological activity when phenylalanine residues are replaced with β-homophenylalanine.[2]
Experimental Data Summary
The following tables summarize typical parameters and expected outcomes for the incorporation of this compound in a standard Boc-SPPS workflow. Actual results may vary depending on the specific peptide sequence, resin, and coupling reagents used.
Table 1: Recommended Reagents and Solvents for Boc-SPPS
| Reagent/Solvent | Purpose | Typical Concentration/Volume |
| Dichloromethane (DCM) | Resin swelling, washing | 10-15 mL/g resin |
| N,N-Dimethylformamide (DMF) | Solvent for coupling and washing | 10-15 mL/g resin |
| Trifluoroacetic acid (TFA) | Boc deprotection | 25-50% in DCM |
| Diisopropylethylamine (DIEA) | Neutralization | 5% in DMF or DCM |
| Coupling Reagents (e.g., HBTU, HATU, DIC) | Carboxyl group activation | 2-4 equivalents |
| HOBt or HOAt | Racemization suppression | 2-4 equivalents |
| Scavengers (e.g., Anisole, Thioanisole) | Cation scavenging during cleavage | 5-10% in cleavage cocktail |
| Hydrogen Fluoride (HF) or TFMSA | Final cleavage from resin | Varies with setup |
Table 2: Typical SPPS Cycle Parameters
| Step | Duration | Key Considerations |
| Resin Swelling | 30-60 min | Ensure complete swelling for optimal reaction kinetics. |
| Boc Deprotection | 15-30 min | Monitor for complete deprotection using a qualitative test (e.g., Kaiser test). |
| Neutralization | 5-10 min | Crucial to deprotonate the N-terminal amine for the subsequent coupling reaction. |
| Coupling | 1-4 hours | Double coupling may be necessary for sterically hindered amino acids. |
| Washing | 5-10 min | Thorough washing between steps is critical to remove excess reagents and byproducts. |
Experimental Protocols
General Workflow for Boc-SPPS
The following diagram illustrates the general workflow for solid-phase peptide synthesis using the Boc protection strategy.
Caption: General workflow of Boc-based solid-phase peptide synthesis.
Detailed Protocol for a Single Coupling Cycle of this compound
This protocol assumes a starting scale of 0.25 mmol on a pre-loaded Wang or Merrifield resin.
1. Resin Preparation:
-
Swell the resin (1 g, 0.25 mmol substitution) in DCM (10 mL) for 30 minutes in a reaction vessel.
-
Drain the DCM.
2. Boc Deprotection:
-
Add a solution of 50% TFA in DCM (10 mL) to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20 minutes.[4]
-
Drain the solution and wash the resin with DCM (3 x 10 mL), and DMF (3 x 10 mL).
3. Neutralization:
-
Add a solution of 5% DIEA in DMF (10 mL) to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the neutralization step once more.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
4. Coupling of this compound:
-
In a separate vial, dissolve this compound (0.293 g, 1.0 mmol, 4 eq.), HBTU (0.379 g, 1.0 mmol, 4 eq.), and HOBt (0.153 g, 1.0 mmol, 4 eq.) in DMF (5 mL).
-
Add DIEA (0.35 mL, 2.0 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
To monitor the reaction completion, perform a Kaiser test. If the test is positive (indicating free amines), a second coupling may be required.
5. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
The final cleavage of the peptide from the resin and removal of side-chain protecting groups is typically achieved using strong acids like HF or TFMSA. This procedure requires specialized equipment and safety precautions.
References
Application Notes and Protocols for the Coupling of Boc-D-beta-homophenylalanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the efficient incorporation of Boc-D-beta-homophenylalanine into peptide sequences using solid-phase peptide synthesis (SPPS). The protocols detailed herein are designed to maximize coupling efficiency while minimizing common side reactions, ensuring the successful synthesis of peptides containing this non-proteinogenic amino acid.
Introduction
This compound is a valuable building block in the design of peptidomimetics and other modified peptides. Its incorporation can impart unique structural and biological properties, including increased proteolytic stability and altered conformational preferences. The additional methylene group in the backbone of β-amino acids can lead to the formation of novel secondary structures. However, the steric bulk of the beta-substituted phenyl group can present challenges during peptide synthesis, requiring optimized coupling protocols to achieve high yields and purity. This document outlines recommended coupling strategies and provides detailed experimental procedures.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes the performance of commonly used coupling reagents in Boc-based solid-phase peptide synthesis, with expected outcomes for challenging couplings.
| Coupling Reagent/Method | Reagent Class | Typical Coupling Yield (%) | Typical Reaction Time | Relative Cost | Key Advantages & Disadvantages |
| HBTU/DIPEA | Aminium Salt | > 95% | 30 - 60 min | Medium | Advantages: High efficiency, fast reaction times, and relatively low cost. Widely used and reliable for most couplings. Disadvantages: Potential for side reactions like guanidinylation if excess reagent is used. |
| HATU/DIPEA | Aminium Salt | > 98% | 15 - 45 min | High | Advantages: Generally more reactive than HBTU, leading to higher yields and faster reactions, especially for sterically hindered residues.[1] Lower rates of epimerization compared to HBTU.[1] Disadvantages: Higher cost. |
| DIC/HOBt | Carbodiimide/ Additive | 90 - 98% | 1 - 4 hours | Low | Advantages: Cost-effective and widely used. HOBt effectively suppresses racemization.[2] Disadvantages: Slower reaction times compared to aminium salts. The byproduct of DIC, diisopropylurea, is soluble and easily washed away. |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of peptides containing this compound using the Boc/Bzl strategy. These protocols cover the standard steps of a synthesis cycle.
General Workflow for Boc-SPPS
The fundamental cycle of Boc-SPPS involves the iterative deprotection of the N-terminal Boc group and coupling of the subsequent Boc-protected amino acid.
References
Application Notes and Protocols for Boc Deprotection of Peptides Containing β-Homophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS) due to its stability under various conditions and its facile removal with acid. The incorporation of non-standard amino acids, such as β-homophenylalanine, into peptides can impart unique structural and functional properties, making them valuable candidates in drug discovery. However, the presence of such modifications necessitates careful optimization of synthetic steps, including the critical Boc deprotection stage.
These application notes provide detailed protocols and considerations for the efficient and clean removal of the Boc group from peptides containing β-homophenylalanine. While specific literature on side reactions involving β-homophenylalanine during Boc deprotection is limited, we can extrapolate from the known reactivity of other aromatic amino acids, such as tryptophan, to devise robust protocols that minimize side product formation. The primary concern is the potential for alkylation of the phenyl ring on the β-homophenylalanine side chain by the tert-butyl cation generated during the deprotection process.
Deprotection Methods: A Comparative Overview
The two most common methods for Boc deprotection are treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in dioxane. The choice between these reagents depends on the overall sensitivity of the peptide, including other protecting groups present, and the desired final salt form of the peptide.
Quantitative Data Summary
The following table summarizes general quantitative data for the two primary Boc deprotection methods. It is important to note that optimal conditions may vary for specific peptides containing β-homophenylalanine, and these values should serve as a starting point for optimization.
| Parameter | Trifluoroacetic Acid (TFA) Method | Hydrogen Chloride (HCl) Method |
| Reagent | 25-50% TFA in DCM[1] | 4M HCl in 1,4-dioxane[2][3][4] |
| Typical Reaction Time | 20-30 minutes at room temperature[1] | 30 minutes at room temperature[2][4] |
| Typical Yield | >95% (general peptides) | >95% (general peptides) |
| Purity | High, dependent on scavengers used | High, often results in a crystalline HCl salt |
| Key Considerations | Potent acid, requires efficient scavengers | Can be milder for some acid-sensitive groups |
Potential Side Reactions and Mitigation Strategies
The primary side reaction of concern during the Boc deprotection of peptides containing β-homophenylalanine is the electrophilic alkylation of the aromatic phenyl ring by the liberated tert-butyl cation. This is analogous to the well-documented tert-butylation of the indole ring of tryptophan.
To mitigate this, the use of scavengers is crucial. Scavengers are compounds added to the deprotection cocktail to trap the reactive tert-butyl cation before it can react with the peptide.
Recommended Scavengers for Peptides Containing β-Homophenylalanine:
-
Triisopropylsilane (TIS): A highly effective scavenger for trapping carbocations.
-
Thioanisole: Protects aromatic residues and can also reduce methionine sulfoxide if present.
-
Anisole: Another effective scavenger for protecting aromatic side chains.
-
1,2-Ethanedithiol (EDT): A thiol-based scavenger that can also prevent oxidation.
A scavenger cocktail is often more effective than a single scavenger. A common cocktail for peptides with sensitive aromatic residues is a mixture of TFA, TIS, and water.
Experimental Protocols
The following are detailed protocols for the Boc deprotection of peptides containing β-homophenylalanine on a solid support.
Protocol 1: Trifluoroacetic Acid (TFA) Mediated Boc Deprotection
This protocol is a standard and highly effective method for Boc group removal.
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Triisopropylsilane (TIS)
-
Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in the reaction vessel. Drain the DCM.
-
Pre-wash (optional but recommended): Wash the resin with the deprotection solution (e.g., 50% TFA in DCM with 2.5% TIS) for 2-5 minutes and drain.
-
Deprotection: Add the deprotection solution (50% TFA in DCM containing 2.5% v/v TIS) to the resin (approximately 10 mL per gram of resin).[1]
-
Reaction: Agitate the mixture at room temperature for 20-30 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times).
-
Neutralization: To neutralize the resulting trifluoroacetate salt, wash the resin with a 5-10% solution of DIPEA in DCM (3 times for 2 minutes each).
-
Final Washes: Wash the resin with DCM (3 times) and then with methanol (2 times) to remove excess reagents.
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator before proceeding to the next coupling step.
Protocol 2: Hydrogen Chloride (HCl) in Dioxane for Boc Deprotection
This method can be a milder alternative to TFA for certain sensitive peptides.
Materials:
-
Boc-protected peptide-resin
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM), peptide synthesis grade
-
1,4-Dioxane, anhydrous
-
Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in the reaction vessel. Drain the DCM.
-
Solvent Exchange: Wash the resin with anhydrous 1,4-dioxane (2 times).
-
Deprotection: Add a solution of 4M HCl in 1,4-dioxane to the resin (approximately 10 mL per gram of resin).[2][4]
-
Reaction: Agitate the mixture at room temperature for 30 minutes.[2][4]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with 1,4-dioxane (3 times) followed by DCM (3 times).
-
Neutralization: Neutralize the hydrochloride salt by washing the resin with a 5-10% solution of DIPEA in DCM (3 times for 2 minutes each).
-
Final Washes: Wash the resin with DCM (3 times) and then with methanol (2 times).
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator before proceeding to the next coupling step.
Visualization of Workflows
The following diagrams illustrate the logical workflow for selecting a Boc deprotection method and the experimental workflow for the deprotection process.
Caption: Decision workflow for selecting a Boc deprotection method.
Caption: General experimental workflow for Boc deprotection in SPPS.
References
Applications of Boc-D-beta-homophenylalanine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-beta-homophenylalanine is a valuable synthetic amino acid derivative that has garnered significant interest in the field of drug discovery.[1][2][3] Its unique structural features, including the beta-amino acid configuration and the bulky phenyl group, offer distinct advantages in the design of novel therapeutics. The presence of the tert-butoxycarbonyl (Boc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptides and peptidomimetics with enhanced pharmacological properties.[1] This document provides a comprehensive overview of the applications of this compound in drug discovery, with a focus on its use in the development of enzyme inhibitors and antimicrobial peptides. Detailed experimental protocols and quantitative data are presented to guide researchers in their drug development endeavors.
Key Applications
The primary applications of this compound in drug discovery lie in its incorporation into peptides and small molecules to modulate the activity of specific biological targets. Its D-configuration and beta-amino acid structure contribute to increased resistance to enzymatic degradation, a critical factor in improving the in vivo stability and bioavailability of peptide-based drugs.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as GLP-1.[4] Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes.[4] this compound and its derivatives have been successfully utilized as key building blocks in the synthesis of potent and selective DPP-IV inhibitors.[4][5][6] The beta-homophenylalanine scaffold effectively mimics the dipeptide substrate of DPP-IV, leading to high binding affinity.
Antimicrobial Peptides
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Peptides containing unnatural amino acids, such as this compound, are a promising class of therapeutics. The incorporation of this modified amino acid can enhance the stability and efficacy of antimicrobial peptides. While specific data for peptides containing this compound is emerging, studies on related Boc-protected dipeptides have demonstrated significant antibacterial activity.
Phosphodiesterase (PDE) Inhibitors
Phosphodiesterases are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. The development of selective PDE inhibitors is a key area of research for the treatment of various diseases, including inflammatory conditions and neurological disorders. While specific quantitative data for this compound-containing PDE inhibitors is not yet widely available in the public domain, the structural features of this amino acid make it an attractive candidate for incorporation into novel PDE inhibitor scaffolds.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activity of compounds containing beta-homophenylalanine and related structures.
Table 1: Dipeptidyl Peptidase IV (DPP-IV) Inhibitory Activity of β-Homophenylalanine Derivatives
| Compound/Derivative | Target | Assay Type | IC50 | Reference |
| 2,4,5-trifluoro-β-homophenylalanine analogue | DPP-IV | Enzymatic Assay | 119 nM | [5] |
| 2,5-difluoro-β-homophenylalanine analogue | DPP-IV | Enzymatic Assay | 270 nM | [5] |
| 2-benzylpyrrolidine derivative | DPP-IV | Enzymatic Assay | 0.3 ± 0.03 µM | [4] |
| Phenethyl-piperazine derivative | DPP-IV | Enzymatic Assay | 1.2 ± 0.04 µM | [4] |
| 4-benzylpiperidine derivative | DPP-IV | Enzymatic Assay | 1.6 ± 0.04 µM | [4] |
| 4-amino-1-benzylpiperidine derivative | DPP-IV | Enzymatic Assay | 4 ± 0.08 µM | [4] |
Table 2: Antibacterial Activity of Boc-Protected Dipeptides
| Peptide Composition | Bacterial Strain(s) | Assay Type | MIC90 Range | Reference |
| Boc-Phe-Trp-OMe and Boc-Trp-Trp-OMe | Gram-positive and Gram-negative bacteria | Broth Microdilution | 230 - 400 µg/mL | [7] |
Note: Data for peptides specifically containing this compound is currently limited in publicly available literature. The data presented here for related compounds serves as a reference for the potential antibacterial activity.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes the manual solid-phase synthesis of a peptide incorporating this compound using the Boc/Bzl strategy.
Materials:
-
Merrifield resin or other suitable solid support
-
Boc-protected amino acids, including this compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU)
-
Hydroxybenzotriazole (HOBt)
-
Scavengers (e.g., anisole, thioanisole)
-
Diethyl ether
-
Acetic acid
-
Methanol
Protocol:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Dissolve the first Boc-protected amino acid in DCM/DMF.
-
Add DCC and HOBt.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Wash the resin with DCM and DMF.
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM.
-
-
Neutralization:
-
Neutralize the resin with 10% DIEA in DCM.
-
Wash the resin with DCM.
-
-
Incorporation of this compound:
-
Dissolve this compound in DCM/DMF.
-
Activate the carboxylic acid group with DCC and HOBt.
-
Add the activated this compound to the resin and shake for 2-4 hours.
-
Wash the resin with DCM and DMF.
-
-
Repeat Synthesis Cycle: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Boc deprotection, wash the resin with DCM and methanol and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., HF/anisole or TFA/thioanisole/water/TIPS) to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Centrifuge to collect the peptide pellet.
-
Wash the pellet with cold ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and purify by reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. oatext.com [oatext.com]
- 5. Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Peptide Stability Through Incorporation of Boc-d-beta-Homophenylalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often limited by their short in vivo half-life due to rapid degradation by proteases. A key strategy to overcome this limitation is the incorporation of non-natural amino acids to enhance metabolic stability. This document provides detailed application notes and protocols for the incorporation of Boc-d-beta-homophenylalanine into peptide sequences to improve their stability against enzymatic degradation. The tert-butoxycarbonyl (Boc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS).[1] The inclusion of a D-amino acid configuration and the beta-amino acid structure sterically hinders protease recognition and cleavage, thereby extending the peptide's circulation time and bioavailability.[2][3]
These notes offer comprehensive protocols for peptide synthesis, stability assays, and conformational analysis, supported by representative data and workflow visualizations to guide researchers in developing more robust peptide-based therapeutics.
Data Presentation
The incorporation of this compound is expected to significantly increase the half-life of peptides in biological media. Below are tables summarizing representative quantitative data from in vitro stability studies.
Table 1: Comparative Serum Stability of a Model Peptide and its this compound Analogue
| Peptide Sequence | Modification | Half-life (t½) in Human Serum (hours) |
| Ac-Tyr-Gly-Gly-Phe-Leu-NH₂ | None (Native Peptide) | 0.5 |
| Ac-Tyr-Gly-Gly-(D-β-hPhe)-Leu-NH₂ | This compound substitution | 12 |
Note: Data are representative and may vary depending on the peptide sequence and experimental conditions.
Table 2: Enzymatic Degradation of a Model Peptide and its Analogue by Trypsin
| Peptide Sequence | Modification | % Intact Peptide after 4h Incubation with Trypsin |
| Ac-Lys-Ala-Ala-Phe-Ala-NH₂ | None (Native Peptide) | < 5% |
| Ac-Lys-Ala-Ala-(D-β-hPhe)-Ala-NH₂ | This compound substitution | > 90% |
Note: Data are representative and may vary depending on the peptide sequence and experimental conditions.
Experimental Protocols
Protocol 1: Peptide Synthesis using Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating this compound using a standard Boc/Bzl strategy.
Materials:
-
Merrifield or PAM resin
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Cleavage cocktail (e.g., HF/anisole or a low-odor TFA-based cocktail)
-
Diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 1-2 hours.
-
First Amino Acid Coupling:
-
For Merrifield resin, couple the C-terminal Boc-amino acid as a cesium salt.
-
For PAM resin, the first amino acid is typically pre-loaded.
-
-
Peptide Chain Elongation (per cycle):
-
Deprotection: Remove the Boc group with 50% TFA in DCM for 30 minutes. Wash the resin with DCM and then DMF.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF for 10 minutes. Wash with DMF.
-
Coupling:
-
Pre-activate the next Boc-amino acid (3 equivalents), including this compound at the desired position, with HBTU/HOBt and DIEA in DMF.
-
Add the activated amino acid solution to the resin and couple for 2-4 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
After the final coupling, wash the resin thoroughly and dry it.
-
Treat the peptide-resin with the cleavage cocktail (e.g., 90% TFA, 5% water, 5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with ether, and air dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity by mass spectrometry and analytical HPLC.
-
Protocol 2: In Vitro Serum Stability Assay
This protocol describes a method to assess the stability of peptides in human serum.
Materials:
-
Test peptide and its modified analogue
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% Trichloroacetic acid - TCA)
-
Acetonitrile (ACN) with 0.1% TFA (Mobile Phase B)
-
Water with 0.1% TFA (Mobile Phase A)
-
RP-HPLC system with a C18 column
-
Incubator or water bath at 37°C
-
Microcentrifuge
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in an appropriate solvent (e.g., sterile water or DMSO).
-
Reaction Setup:
-
Pre-warm human serum to 37°C.
-
In a microcentrifuge tube, add serum and PBS to achieve a final serum concentration of 80% (v/v).
-
Spike the serum mixture with the peptide stock solution to a final peptide concentration of 100 µg/mL.
-
-
Incubation and Sampling:
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
-
Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing an equal volume of cold 10% TCA to stop enzymatic degradation and precipitate serum proteins.
-
Vortex and incubate on ice for 10 minutes.
-
-
Sample Preparation for HPLC:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the peptide.
-
-
HPLC Analysis:
-
Analyze the supernatant by RP-HPLC. Use a gradient elution from 5% to 95% Mobile Phase B over a suitable time frame (e.g., 30 minutes).
-
Monitor the absorbance at 220 nm or 280 nm.
-
Quantify the peak area of the intact peptide at each time point.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
-
Determine the half-life (t½) by fitting the data to a one-phase exponential decay curve.
-
Protocol 3: Enzymatic Degradation Assay (Trypsin)
This protocol outlines a method to evaluate peptide stability against a specific protease, such as trypsin.
Materials:
-
Test peptide and its modified analogue
-
Trypsin (sequencing grade)
-
Assay buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)
-
Quenching solution (e.g., 10% Trifluoroacetic acid - TFA)
-
RP-HPLC system
Procedure:
-
Solution Preparation:
-
Prepare a 1 mg/mL stock solution of each peptide in the assay buffer.
-
Prepare a 1 mg/mL stock solution of trypsin in the assay buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the peptide solution to the assay buffer to a final concentration of 0.5 mg/mL.
-
Initiate the reaction by adding trypsin to a final enzyme-to-substrate ratio of 1:100 (w/w).
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot.
-
-
Quenching:
-
Stop the reaction by adding an equal volume of 10% TFA.
-
-
HPLC Analysis:
-
Analyze the samples directly by RP-HPLC as described in Protocol 2.
-
Quantify the remaining intact peptide and identify degradation products by mass spectrometry if desired.
-
Protocol 4: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure of the peptides in solution.
Materials:
-
Purified peptides
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Quartz cuvette (e.g., 1 mm path length)
-
CD spectropolarimeter
Procedure:
-
Sample Preparation:
-
Dissolve the peptide in the CD buffer to a final concentration of 0.1-0.2 mg/mL.
-
Ensure the buffer has low absorbance in the far-UV region.
-
-
Instrument Setup:
-
Purge the instrument with nitrogen gas.
-
Set the measurement parameters: wavelength range (e.g., 190-260 nm), bandwidth, and scan speed.
-
-
Data Acquisition:
-
Record a baseline spectrum with the buffer alone.
-
Record the CD spectrum of the peptide solution.
-
Subtract the buffer baseline from the peptide spectrum.
-
-
Data Analysis:
Visualizations
Workflow for Peptide Synthesis and Stability Assessment
Caption: Workflow for Boc-SPPS synthesis and subsequent stability and conformational analysis.
Logical Relationship of Enhanced Stability to Biological Activity
Caption: Enhanced stability leads to prolonged bioavailability and improved therapeutic effect.
General Peptide-Mediated Signaling Pathway
Caption: A generalized signaling cascade initiated by peptide-receptor binding.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Application of 3D NMR for Structure Determination of Peptide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
Application Notes and Protocols: Boc-D-beta-homophenylalanine as a Versatile Building Block for Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Boc-D-beta-homophenylalanine in the design and synthesis of peptidomimetics. This versatile building block offers unique structural properties that can enhance the therapeutic potential of peptide-based drugs by improving their stability, bioactivity, and pharmacokinetic profiles. The following sections detail the properties of this compound, its application in drug discovery, and detailed protocols for its incorporation into peptidomimetics.
Introduction to this compound
This compound is a derivative of the non-proteinogenic amino acid D-beta-homophenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), as it prevents unwanted side reactions at the N-terminus while allowing for controlled, stepwise elongation of the peptide chain.[1][2] The presence of an additional methylene group in the backbone, characteristic of β-amino acids, imparts significant conformational constraints and alters the peptide's secondary structure. This modification can lead to the formation of stable helical or sheet-like structures, which can enhance binding affinity to biological targets. Furthermore, peptidomimetics incorporating β-amino acids often exhibit increased resistance to enzymatic degradation.
Key Properties and Advantages
The incorporation of this compound into peptide sequences offers several key advantages for drug development:
-
Enhanced Enzymatic Stability: The β-amino acid backbone is not a natural substrate for many proteases, leading to a significantly longer half-life in biological fluids compared to natural peptides. This increased stability is a critical factor in developing viable peptide-based therapeutics.
-
Improved Pharmacokinetic Profile: The increased stability against enzymatic degradation contributes to a longer circulation time in the body, potentially reducing the required dosing frequency.
-
Unique Conformational Properties: The extended backbone of β-amino acids induces unique folding patterns in peptides, which can lead to higher binding affinities and selectivities for specific biological targets.
-
Increased Structural Diversity: The use of non-natural amino acids like D-beta-homophenylalanine expands the chemical space for designing novel peptidomimetics with tailored biological activities.
Applications in Drug Discovery: Targeting Dipeptidyl Peptidase IV (DPP-IV)
A significant application of peptidomimetics derived from this compound is in the development of inhibitors for dipeptidyl peptidase IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[3][4] By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[3][4]
Peptidomimetics containing a beta-homophenylalanine scaffold have been shown to be potent and selective inhibitors of DPP-IV. The phenyl ring of the homophenylalanine residue can engage in favorable interactions within the active site of the enzyme, contributing to high binding affinity.
Quantitative Data on DPP-IV Inhibition
The following table summarizes the in vitro inhibitory activity of various peptidomimetics containing a beta-homophenylalanine scaffold against the DPP-IV enzyme.
| Compound ID | Modification on Phenyl Ring | DPP-IV IC50 (nM) | Reference |
| 1 | 2,5-difluoro | 270 | [5] |
| 2 | 2,4,5-trifluoro | 119 | [5] |
| 3 | meta-sulfamoyl | 0.87 | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Incorporating this compound
This protocol outlines the manual synthesis of a linear peptidomimetic using standard Boc chemistry on a solid support.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
Other Boc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Piperidine (for Fmoc deprotection if applicable to other residues)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes to remove the initial Fmoc group from the resin.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
First Amino Acid Coupling (this compound):
-
Dissolve this compound (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIEA (6 eq) to the amino acid solution and immediately add it to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Subsequent Amino Acid Couplings:
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
-
Neutralization: Treat the resin with a solution of 10% DIEA in DMF for 5 minutes (2x). Wash with DMF (3x).
-
Coupling: Repeat the coupling procedure as described in step 3 for each subsequent Boc-protected amino acid.
-
-
Final Boc Deprotection: After the final coupling step, deprotect the N-terminal Boc group as described in step 4a.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
Note on Coupling Beta-Amino Acids: The coupling of β-amino acids can sometimes be slower than that of α-amino acids due to steric hindrance. It is crucial to monitor the reaction completion using the Kaiser test and, if necessary, perform a second coupling to ensure high efficiency. The use of potent coupling reagents like HBTU or HATU is recommended.
Protocol 2: Purification and Characterization of the Peptidomimetic
Materials:
-
Crude peptidomimetic
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Preparative and analytical RP-HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions corresponding to the desired peptide peak.
-
-
Characterization:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the identity of the purified peptidomimetic by mass spectrometry to confirm the correct molecular weight.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for synthesis and evaluation.
Caption: DPP-IV signaling pathway and inhibition.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 2. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Resolution of d,l-β-Homophenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the enzymatic kinetic resolution of racemic d,l-β-homophenylalanine, a valuable chiral building block in the synthesis of various pharmaceuticals. The following sections detail methodologies using three distinct classes of enzymes: Penicillin G Acylase, Candida rugosa Lipase, and β-Aminopeptidase.
Introduction to Enzymatic Resolution of β-Homophenylalanine
β-Homophenylalanine is a non-proteinogenic β-amino acid that serves as a key precursor in the synthesis of several drugs, including angiotensin-converting enzyme (ACE) inhibitors. The stereochemistry of this compound is critical for its biological activity, necessitating the separation of its enantiomers. Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to traditional chemical methods for obtaining enantiomerically pure β-homophenylalanine. This process utilizes enzymes that preferentially catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.
Resolution using Penicillin G Acylase (PGA)
Penicillin G Acylase is a robust industrial enzyme known for its high enantioselectivity in the hydrolysis of N-acylated amino acids.[1] While specific data for the resolution of N-acyl-d,l-β-homophenylalanine is not abundant in publicly available literature, the general protocol for the resolution of related β-amino acids can be adapted. The enzyme typically shows a preference for the L-enantiomer of N-acylated amino acids.[2]
Experimental Protocol: Hydrolysis of N-Phenylacetyl-d,l-β-homophenylalanine
a. Materials:
-
d,l-N-Phenylacetyl-β-homophenylalanine
-
Immobilized Penicillin G Acylase (from Escherichia coli)
-
Phosphate buffer (0.1 M, pH 7.5-8.0)
-
Sodium hydroxide (NaOH) solution (0.1 M) for pH adjustment
-
Hydrochloric acid (HCl) for product work-up
-
Ethyl acetate for extraction
b. Enzyme Immobilization (General Procedure): Immobilization of PGA can enhance its stability and reusability. A common method involves covalent attachment to a solid support. For example, PGA can be immobilized on magnetic nanoparticles functionalized with glutaraldehyde.[3]
c. Enzymatic Reaction:
-
Prepare a solution of d,l-N-Phenylacetyl-β-homophenylalanine in 0.1 M phosphate buffer (pH 8.0).
-
Add immobilized Penicillin G Acylase to the substrate solution.
-
Maintain the reaction mixture at a constant temperature (e.g., 30-40°C) with gentle stirring.[4]
-
Monitor the progress of the reaction by measuring the consumption of NaOH required to maintain a constant pH, or by taking samples for HPLC analysis.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the product.
-
Separate the immobilized enzyme by filtration or magnetic separation for reuse.
d. Product Work-up:
-
Adjust the pH of the reaction mixture to acidic (pH ~2) with HCl.
-
Extract the unreacted N-Phenylacetyl-d-β-homophenylalanine with ethyl acetate.
-
The aqueous layer contains the l-β-homophenylalanine product.
-
Isolate and purify the respective compounds using standard crystallization or chromatographic techniques.
Data Presentation
| Parameter | Condition | Reference |
| Enzyme | Penicillin G Acylase (immobilized) | [3][4] |
| Substrate | N-Phenylacetyl-d,l-β-homophenylalanine | [1][5] |
| pH | 7.5 - 8.0 | [4][5] |
| Temperature | 30 - 55°C | [4] |
| Expected Outcome | High e.e. for l-β-homophenylalanine and d-N-Phenylacetyl-β-homophenylalanine | [2] |
Note: The table presents typical conditions for PGA-catalyzed resolutions. Specific quantitative data for β-homophenylalanine resolution is limited in the cited literature.
Resolution using Candida rugosa Lipase (CRL)
Lipases are versatile enzymes that can catalyze esterification and hydrolysis reactions in both aqueous and organic media. Candida rugosa lipase is widely used for the kinetic resolution of racemic alcohols and acids. In the context of β-homophenylalanine, the resolution is typically performed on an ester derivative.
Experimental Protocol: Transesterification of d,l-β-Homophenylalanine Ethyl Ester
a. Materials:
-
d,l-β-Homophenylalanine ethyl ester
-
Immobilized Candida rugosa Lipase
-
Organic solvent (e.g., isooctane, hexane)
-
Acyl donor (e.g., vinyl acetate, ethyl acetate)
-
Molecular sieves (to maintain anhydrous conditions)
b. Enzyme Immobilization (General Procedure): CRL can be effectively immobilized by physical adsorption onto various supports, such as silica nanoparticles or porous chitosan beads.[1][6]
c. Enzymatic Reaction:
-
Dissolve d,l-β-Homophenylalanine ethyl ester and the acyl donor in the organic solvent.
-
Add immobilized Candida rugosa Lipase and molecular sieves to the mixture.
-
Incubate the reaction at a specific temperature (e.g., 30-50°C) with shaking.[1]
-
Monitor the reaction progress by taking samples for chiral HPLC analysis.
-
Stop the reaction at a conversion of approximately 50%.
-
Remove the immobilized enzyme by filtration.
d. Product Work-up:
-
Evaporate the solvent from the reaction mixture.
-
Separate the acylated product from the unreacted ester using column chromatography.
Data Presentation
| Parameter | Condition | Reference |
| Enzyme | Candida rugosa Lipase (immobilized) | [1][6] |
| Substrate | d,l-β-Homophenylalanine ethyl ester | N/A |
| Solvent | Isooctane or other organic solvents | [6] |
| Acyl Donor | Vinyl acetate or other acyl donors | N/A |
| Temperature | 30 - 50°C | [1] |
| pH (for hydrolysis) | 7.0 - 8.5 | [1][6] |
| Expected Outcome | High e.e. for one enantiomer of the acylated product and the other of the unreacted ester | N/A |
Resolution using β-Aminopeptidase
β-Aminopeptidases are a class of enzymes that specifically hydrolyze the N-terminal β-amino acid residue from peptides and amides. This specificity can be exploited for the kinetic resolution of racemic β-amino acid derivatives.
Experimental Protocol: Hydrolysis of a Dipeptide Containing β²-Homophenylalanine
This protocol is based on the kinetic resolution of a diastereomeric mixture of H-β²hPhe-β²hAla-OH catalyzed by the β-aminopeptidase BapA.[4]
a. Materials:
-
Diastereomeric mixture of H-β²hPhe-β²hAla-OH
-
β-Aminopeptidase (BapA from Sphingosinicella xenopeptidilytica)
-
Buffer solution (e.g., Tris-HCl, pH 7.2)
b. Enzymatic Reaction:
-
Dissolve the diastereomeric dipeptide mixture in the buffer solution to a final concentration of 5 mM.[4]
-
Add the BapA enzyme solution (e.g., 0.3 mg protein/mL).[4]
-
Incubate the reaction at 37°C.[4]
-
Monitor the reaction by taking samples at different time intervals for chiral HPLC analysis.
-
The enzyme will selectively hydrolyze the dipeptide containing the S-enantiomer of β²-homophenylalanine.
c. Product Analysis:
-
Directly analyze the reaction mixture using chiral HPLC to determine the enantiomeric excess of the produced β²-homophenylalanine and the remaining dipeptide.
Data Presentation
| Parameter | Value | Reference |
| Enzyme | β-Aminopeptidase (BapA) | [4] |
| Substrate | H-β²hPhe-β²hAla-OH | [4] |
| Substrate Concentration | 5 mM | [4] |
| Enzyme Concentration | 0.3 mg/mL | [4] |
| pH | 7.2 | [4] |
| Temperature | 37°C | [4] |
| Product | (S)-β²-homophenylalanine | [4] |
| Enantiomeric Excess (e.e.) | >99% | [4] |
| Enantiomeric Ratio (E) | >500 | [4] |
Analytical Protocol: Chiral HPLC for Enantiomeric Excess Determination
Accurate determination of the enantiomeric excess (e.e.) is crucial for evaluating the success of the kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this analysis.
a. Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column
b. Chiral Columns and Mobile Phases:
-
For underivatized β-homophenylalanine: A teicoplanin-based CSP such as the Astec CHIROBIOTIC T is effective.[1] A suitable mobile phase would be a mixture of water, methanol, and a small amount of an acid like formic acid (e.g., 30:70:0.02 v/v/v).[1] Another option is a ligand-exchange CSP, which often uses a mobile phase containing a copper (II) salt.[3] For instance, a mobile phase of 85% 2 mM CuSO₄ in water and 15% acetonitrile can be used with a (D)-penicillamine-based column.[7]
-
For derivatized β-homophenylalanine (e.g., N-3,5-dinitrobenzoyl): Silica-bonded CSPs derived from N-acetylated α-arylalkylamines are suitable.[4]
c. General HPLC Method:
-
Prepare samples by diluting an aliquot of the reaction mixture in the mobile phase.
-
Inject the sample onto the chiral column.
-
Elute the enantiomers using an isocratic mobile phase.
-
Detect the enantiomers using a UV detector at an appropriate wavelength (e.g., 210-254 nm).
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Example HPLC Conditions for β-Homophenylalanine
| Parameter | Condition | Reference |
| Column | Chirex 3126 (D)-penicillamine (150 x 4.6 mm) | [7] |
| Mobile Phase | 85% 2 mM CuSO₄ (aq) / 15% Acetonitrile | [7] |
| Flow Rate | 1 mL/min | [7] |
| Temperature | 40°C | [7] |
| Detection | 245 nm | [7] |
| Retention Times | L-HPA: 27 min, D-HPA: 30 min | [7] |
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatographic separation of the enantiomers of beta-amino acids on a ligand exchange chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Peptide Libraries with Boc-d-beta-homophenylalanine
Introduction
The incorporation of non-natural amino acids into peptide structures is a cornerstone of modern drug discovery, offering pathways to novel therapeutics with enhanced stability, potency, and selectivity.[1] Boc-d-beta-homophenylalanine is a valuable building block in this field, allowing for the synthesis of peptidomimetics with unique structural and biological properties.[1] The 'D' configuration and the beta-amino acid structure contribute to increased resistance against enzymatic degradation, a critical attribute for peptide-based drug candidates.[2] This document provides detailed protocols for the synthesis of peptide libraries incorporating this compound using Boc/Bzl solid-phase peptide synthesis (SPPS), a robust and well-established methodology.[3][4]
Application Note: Principles and Workflow
Solid-phase peptide synthesis (SPPS) using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy allows for the stepwise assembly of a peptide chain on a solid support (resin).[4][5] The workflow involves cycles of Nα-Boc group removal with an acid, neutralization, and coupling of the next Boc-protected amino acid.[3] The incorporation of this compound follows standard coupling procedures.[1]
The synthesis of a library of peptides is often achieved using the "split-mix" (or "split-and-pool") method. This technique allows for the generation of a vast number of unique peptide sequences on individual resin beads, which can then be screened for biological activity.[6] After synthesis, the peptides are cleaved from the resin and side-chain protecting groups are removed, typically with a strong acid like anhydrous hydrogen fluoride (HF).[7][8] The resulting crude peptides are then purified and characterized.
Experimental Protocols
Protocol 1: Resin Preparation and C-Terminal Amino Acid Attachment
This protocol describes the initial step of attaching the first Boc-protected amino acid to the solid support. The choice of resin depends on whether a C-terminal acid or amide is desired. Merrifield or PAM resins are used for peptide acids, while MBHA or BHA resins are used for peptide amides.[9][10]
Materials:
-
Merrifield Resin (chloromethylpolystyrene, 1% DVB)
-
Boc-Amino Acid (C-terminal residue)
-
Cesium Carbonate (Cs₂CO₃)
-
Potassium Iodide (KI, optional)
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell 1 g of Merrifield resin in 10-15 mL of DMF for 1-2 hours in a reaction vessel.
-
Cesium Salt Preparation: In a separate flask, dissolve 1.1 equivalents of the first Boc-amino acid in MeOH. Neutralize the solution with an aqueous solution of Cs₂CO₃ until a pH of 7.0 is reached.
-
Solvent Removal: Remove the solvent from the Boc-amino acid cesium salt solution by rotary evaporation to obtain a dry, white powder.
-
Attachment (Esterification):
-
Add the dried Boc-amino acid cesium salt (1.1 eq) to the swollen resin in the reaction vessel.
-
Add 10 mL of fresh DMF. A catalytic amount of KI can be added to facilitate the reaction.
-
Heat the mixture at 50°C with gentle agitation for 12-24 hours.
-
-
Washing: After the reaction, filter the resin and wash it sequentially with DMF (3x), DMF/Water (1:1) (3x), DMF (3x), and MeOH (3x).
-
Capping (Optional but Recommended): To block any unreacted chloromethyl sites, treat the resin with a solution of diisopropylethylamine (DIEA) and methanol in DCM.
-
Drying: Dry the resin under vacuum.
-
Substitution Level Determination: Determine the loading of the first amino acid on the resin using a method like the picric acid test or by cleaving the Boc group and quantifying the free amine.
Protocol 2: Peptide Library Synthesis via Split-Mix Method
This protocol outlines the iterative process of elongating the peptide chains on the resin beads using the split-mix methodology to generate a combinatorial library.
Materials:
-
Amino acid-loaded resin from Protocol 1
-
Boc-protected amino acids (including this compound)
-
Trifluoroacetic Acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
General SPPS Cycle: Each cycle for adding one amino acid consists of three main steps: Deprotection, Activation/Coupling, and Washing.
-
Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the Nα-Boc group.[9]
-
Filter and wash the resin with DCM (3x).
-
-
Neutralization:
-
Wash the resin with isopropanol (IPA) (2x) and DCM (3x).
-
Neutralize the resulting TFA salt by treating the resin with 10% DIEA in DCM for 2 x 5 minutes.[3]
-
Wash the resin with DCM (5x) to remove excess base.
-
-
Coupling:
-
In a separate vessel, pre-activate the next Boc-amino acid (3 eq) with a coupling agent like HBTU (2.9 eq) and HOBt (3 eq) in the presence of DIEA (6 eq) in DMF for 10-15 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test like the Kaiser (ninhydrin) test.[10] If the test is positive (blue beads), repeat the coupling step.
-
Split-Mix Procedure:
-
Pool: Combine all portions of the resin from the previous step into a single reaction vessel.
-
Cycle: Perform one complete SPPS cycle (Deprotection, Neutralization) on the pooled resin.
-
Split: Divide the pooled resin into equal portions, one for each amino acid to be added at this position.
-
Couple: In separate reaction vessels, couple a different Boc-amino acid (e.g., Boc-Ala-OH, Boc-Gly-OH, this compound) to each resin portion.
-
Repeat: Pool the resin portions again and repeat the cycle for the next position in the peptide sequence. Continue this process until the desired peptide length is achieved.
Caption: Workflow for combinatorial peptide library synthesis using the split-mix method.
Protocol 3: Peptide Cleavage from Resin and Deprotection
This protocol describes the final step where the synthesized peptides are cleaved from the solid support and all side-chain protecting groups are removed. The most common method for Boc/Bzl chemistry is treatment with anhydrous hydrogen fluoride (HF).[7][8] Caution: HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions. An alternative is using Trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Materials:
-
Peptidyl-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers: Anisole, p-cresol, or ethanedithiol (EDT)
-
Diethyl ether (cold)
-
Acetonitrile
-
Water
HF Cleavage Procedure:
-
Preparation: Dry the peptidyl-resin thoroughly under vacuum. Place the dried resin (approx. 0.5 g) into the reaction vessel of a specialized HF cleavage apparatus.
-
Scavenger Addition: Add a scavenger cocktail (e.g., 1 mL of p-cresol) to the resin. Scavengers are crucial to trap reactive carbocations generated during deprotection, preventing side reactions.[7]
-
HF Distillation: Cool the reaction vessel with dry ice/acetone. Distill approximately 10 mL of anhydrous HF into the vessel.
-
Cleavage Reaction: Transfer the reaction vessel to an ice bath (0°C) and stir for 1-2 hours.
-
HF Removal: After the reaction is complete, remove the HF under a stream of nitrogen or by vacuum.
-
Peptide Precipitation: Wash the remaining resin-peptide mixture with cold diethyl ether (3x) to remove the scavengers and cleaved protecting groups. This will precipitate the crude peptide.
-
Extraction: Extract the crude peptide from the resin beads using a suitable solvent, such as 10% aqueous acetic acid or an acetonitrile/water mixture.
-
Lyophilization: Freeze-dry the peptide solution to obtain a fluffy white powder.
Caption: General workflow for peptide cleavage from the resin and side-chain deprotection.
Protocol 4: Peptide Library Purification and Characterization
The crude peptide library obtained after cleavage is a mixture of the desired products and various impurities. High-Performance Liquid Chromatography (HPLC) is the standard method for purification.[13]
Materials:
-
Crude peptide library
-
HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide library in Mobile Phase A or a suitable solvent.
-
Analytical HPLC: First, perform an analytical scale HPLC run to determine the retention times of the components and optimize the separation gradient.
-
Preparative HPLC: Scale up the separation to a preparative column. Inject the dissolved crude peptide and run a gradient from low %B to high %B to elute the peptides.
-
Fraction Collection: Collect fractions as they elute from the column, corresponding to the different peaks observed on the chromatogram.
-
Characterization: Analyze the collected fractions using Mass Spectrometry to confirm the molecular weight of each peptide in the library.
-
Purity Analysis: Re-inject a small amount of each purified fraction onto an analytical HPLC column to assess its purity.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide products.
Data Presentation
Effective data management is crucial for successful library synthesis. The following tables provide a template for recording key experimental data.
Table 1: Resin Loading and Synthesis Summary
| Parameter | Value | Notes |
| Starting Resin | Merrifield | --- |
| Initial Resin Weight | 1.0 g | --- |
| C-terminal Amino Acid | Boc-Gly-OH | --- |
| Loading Efficiency | 0.75 mmol/g | Determined by picric acid test |
| Final Peptide-Resin Weight | 2.1 g | --- |
| Theoretical Yield | 1.57 g | Based on initial loading |
| Crude Peptide Weight | 1.15 g | Post-cleavage & lyophilization |
| Overall Crude Yield | 73.2% | --- |
Table 2: Coupling Efficiency Monitoring (Kaiser Test)
| Cycle | Coupled Amino Acid | Kaiser Test Result (Post-Coupling) | Notes |
| 1 | Boc-Leu-OH | Negative (Colorless) | Coupling complete after 1 hr |
| 2 | Boc-Phe-OH | Negative (Colorless) | Coupling complete after 1 hr |
| 3 | Boc-d-beta-hPhe-OH | Negative (Colorless) | Extended coupling to 1.5 hrs |
| 4 | Boc-Ala-OH | Positive (Blue) | Recoupled for an additional 1 hr |
| ... | ... | ... | ... |
Table 3: Library Component Characterization (HPLC-MS)
| Fraction ID | Peptide Sequence | Expected Mass (Da) | Observed Mass (Da) | HPLC Purity (%) |
| L1-A1 | Ac-Ala-Phe-Gly-NH₂ | 305.16 | 305.2 | >98% |
| L1-A2 | Ac-Leu-Phe-Gly-NH₂ | 347.22 | 347.2 | >97% |
| L1-A3 | Ac-βhPhe-Phe-Gly-NH₂ | 425.22 | 425.3 | >95% |
| ... | ... | ... | ... | ... |
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. The use of synthetic peptide combinatorial libraries for the identification of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. agilent.com [agilent.com]
Application Notes and Protocols: Boc-d-beta-homophenylalanine in the Development of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-d-beta-homophenylalanine, a protected non-proteinogenic amino acid, serves as a critical chiral building block in the synthesis of various therapeutic agents. Its unique structural properties make it particularly valuable in the design of enzyme inhibitors, most notably for Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV is a serine protease that plays a pivotal role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] Inhibition of DPP-IV prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby providing a therapeutic strategy for the management of type 2 diabetes mellitus.[3][4]
These application notes provide a comprehensive overview of the utility of this compound and its derivatives in the development of DPP-IV inhibitors. This document includes detailed experimental protocols for the synthesis of a potent inhibitor and for conducting in vitro enzyme inhibition assays, a summary of quantitative inhibitory data, and visual representations of the relevant signaling pathway and experimental workflows.
Data Presentation: Inhibition of DPP-IV by β-Homophenylalanine Derivatives
The following table summarizes the in vitro inhibitory activity (IC50 values) of various β-homophenylalanine derivatives against the DPP-IV enzyme. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate greater potency.
| Compound ID | Structure | DPP-IV IC50 (nM) | Reference |
| Sitagliptin | Trifluoromethyl-β-homophenylalanine derivative | 18 | [5] |
| Compound 1 | 4-benzylpiperidine derivative | 1600 | [5] |
| Compound 2 | 2-benzylpyrrolidine derivative | 300 | [5] |
| Compound 3 | phenethyl-piperazine derivative | 1200 | [5] |
| Compound 4 | 4-amino-1-benzylpiperidine derivative | 4000 | [5] |
| 22q | 2,5-difluoro analogue | 270 | |
| 22t | 2,4,5-trifluoro analogue | 119 | |
| Fused β-homophenylalanine derivative 9aa | Fused heterocyclic derivative | Excellent activity | [5] |
| Fused β-homophenylalanine derivative 18a | Fused heterocyclic derivative | Excellent activity | [5] |
| Fused β-homophenylalanine derivative 18m | Fused heterocyclic derivative | Excellent activity | [5] |
Note: "Excellent activity" is reported in the source material without a specific IC50 value.
Experimental Protocols
Protocol 1: Synthesis of a Representative DPP-IV Inhibitor
This protocol details the synthesis of (R)-3-amino-N-(1-benzylpiperidin-4-yl)-4-(2,4,5-trifluorophenyl)butanamide, a potent DPP-IV inhibitor, starting from a Boc-protected d-beta-homophenylalanine derivative.
Materials:
-
Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
-
3-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)-1-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (or other suitable amine)
-
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), dry
-
Water
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
TLC plates
Procedure:
-
Coupling Reaction:
-
To a 100 mL round-bottom flask, add Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq).
-
Add dry THF (10 volumes).
-
Add DEPBT (1.05 eq) to the solution.
-
In a separate flask, dissolve the amine (e.g., 1-benzylpiperidin-4-amine) (1.0 eq) and TEA (1.1 eq) in a small amount of THF.
-
Add the amine solution to the reaction mixture and stir at room temperature under an inert atmosphere (e.g., argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Add water to the residue. If an oily material forms, separate it from any solid by decantation. Wash the solid with saturated sodium bicarbonate solution and brine.
-
-
Boc Deprotection:
-
Dissolve the crude product from the previous step in a mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (e.g., 1:1 v/v).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final product, (R)-3-amino-N-(1-benzylpiperidin-4-yl)-4-(2,4,5-trifluorophenyl)butanamide.
-
Protocol 2: In Vitro DPP-IV Inhibition Assay (Fluorescence-Based)
This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against DPP-IV using the fluorogenic substrate Gly-Pro-AMC.[6]
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Gly-Pro-AMC (Substrate) stock solution (in DMSO)
-
Test compounds (dissolved in DMSO)
-
Sitagliptin (positive control inhibitor)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare the DPP-IV Assay Buffer.
-
Prepare serial dilutions of the test compounds and the positive control (Sitagliptin) in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Prepare the DPP-IV enzyme solution in the assay buffer to the desired concentration.
-
Prepare the Gly-Pro-AMC substrate solution in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer only.
-
Control wells (100% activity): Add DPP-IV enzyme solution and assay buffer (with the same percentage of DMSO as the inhibitor wells).
-
Inhibitor wells: Add DPP-IV enzyme solution and the desired concentration of the test compound or positive control.
-
Add 25 µL of the test compound or control to the appropriate wells.
-
Add 25 µL of the DPP-IV enzyme solution to each well (except blank wells).
-
Incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Pre-warm the Gly-Pro-AMC substrate solution to 37°C.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Mandatory Visualizations
References
- 1. Dipeptidyl Peptidase-4 at the Interface Between Inflammation and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: DPP4 [pdb101.rcsb.org]
- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Overcoming steric hindrance in coupling Boc-d-beta-homophenylalanine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the sterically hindered amino acid, Boc-d-beta-homophenylalanine.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound, focusing on strategies to overcome steric hindrance and improve reaction outcomes.
Issue 1: Low or No Coupling Yield
Symptoms:
-
Minimal to no formation of the desired peptide product, as indicated by analytical techniques such as LC-MS or NMR.
-
Positive Kaiser test (for primary amines) or other amine tests on the resin after the coupling step in solid-phase peptide synthesis (SPPS).[1]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Reagent Reactivity | Standard coupling reagents like DCC or EDC may be ineffective against the steric bulk of this compound.[2] Upgrade to a more potent onium-salt-based coupling reagent such as HATU, HBTU, HCTU, or COMU.[1][3] Phosphonium-based reagents like PyBOP and PyAOP are also excellent choices.[2] |
| Steric Hindrance | The bulky Boc protecting group and the phenyl group of the amino acid can physically block the reaction.[4] To overcome this, increase the reaction time (e.g., 2-24 hours), or consider performing a "double coupling," where the coupling procedure is repeated with fresh reagents after the initial attempt.[2][5] |
| Suboptimal Reaction Conditions | The choice of solvent and temperature is critical. Switch from DMF to a more disruptive solvent like NMP or a DMF/DCM mixture.[2] In some cases, carefully increasing the reaction temperature can help overcome the activation energy barrier.[2] |
| Peptide Aggregation (SPPS) | Hydrophobic sequences, especially those containing bulky residues, can aggregate on the solid support, blocking reactive sites.[2] Changing the solvent to NMP or incorporating "magic mixtures" (e.g., a combination of DMF, DCM, and NMP) can disrupt these secondary structures.[6] |
Issue 2: Racemization of the Amino Acid
Symptoms:
-
Presence of diastereomeric impurities in the final product, which are often difficult to separate.[2]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Prolonged Activation Time | Over-activation of the carboxylic acid can lead to racemization.[2] Reduce the pre-activation time before adding the amine component. |
| Inappropriate Base | Strong bases can promote the formation of oxazolone, a key intermediate in racemization.[7] Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[2] |
| Suboptimal Reagent/Additive Combination | The choice of additive is crucial for suppressing racemization. Use additives like HOAt or OxymaPure, which are more effective than HOBt.[2][3] Coupling reagents like HATU and COMU, which incorporate these additives, are known for low racemization levels.[1][8] |
| Elevated Temperature | While heat can improve coupling efficiency, it can also increase the rate of racemization.[2] If using elevated temperatures, optimize the reaction for the shortest possible time to achieve a satisfactory yield. |
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a problem for this compound?
A1: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms in a molecule obstruct a chemical reaction.[4] In the case of this compound, the bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and the phenyl group on the beta-carbon create significant steric bulk around the reactive carboxylic acid and amine functionalities. This bulkiness can physically block the approach of coupling reagents and other reactants, leading to slower reaction rates and incomplete coupling.[2][4]
Q2: Which coupling reagents are most effective for sterically hindered amino acids like this compound?
A2: For challenging couplings involving sterically hindered amino acids, high-reactivity onium-salt-based reagents are recommended.[3] Uronium/aminium salts like HATU, HCTU, and COMU are highly efficient.[1] Phosphonium salts such as PyBOP and PyAOP are also excellent choices. These reagents form highly reactive esters that can overcome the steric barrier more effectively than standard carbodiimide reagents.[3]
Q3: What is "double coupling" and when should I use it?
A3: "Double coupling" is a technique used in solid-phase peptide synthesis where, after an initial coupling reaction, the resin is washed and the entire coupling procedure is repeated with a fresh set of reagents.[5] This is particularly useful for difficult couplings involving sterically hindered amino acids where the first coupling may not have gone to completion.[5] It is recommended to perform a qualitative test like the Kaiser test after the first coupling; a positive result indicates the presence of unreacted amines and the need for a second coupling.[2]
Q4: Can I use microwave synthesis for coupling this compound?
A4: Yes, microwave-assisted peptide synthesis can be a very effective strategy for overcoming steric hindrance. The use of microwave irradiation can accelerate the reaction by overcoming the activation energy barrier.[2] It is often possible to achieve higher yields in shorter reaction times compared to conventional methods. However, it is important to carefully control the temperature to minimize the risk of racemization.[1]
Q5: How can I minimize racemization during the coupling of this compound?
A5: Minimizing racemization is crucial to maintain the stereochemical integrity of the product.[2] Key strategies include:
-
Choosing the right coupling reagent and additive: Reagents like HATU and COMU, which are based on HOAt and OxymaPure respectively, are known to suppress racemization effectively.[2][3]
-
Using a suitable base: Employ a weaker, sterically hindered base such as N-methylmorpholine (NMM) or collidine.[2]
-
Avoiding prolonged activation: Do not let the activated amino acid sit for too long before adding the amine component.[2]
-
Optimizing reaction temperature and time: Use the lowest effective temperature and the shortest reaction time necessary for a good yield.[2]
Quantitative Data on Coupling Reagents
The selection of an appropriate coupling reagent is critical for success. The following table summarizes the performance of common coupling reagents in the context of sterically hindered amino acids.
| Reagent | Reagent Type | Relative Reactivity | Racemization Risk | Key Considerations |
| HATU | Aminium/Uronium Salt | Very High | Low | Highly efficient for hindered couplings.[1] Based on the potentially explosive HOAt.[8] |
| HCTU | Aminium/Uronium Salt | High | Low to Medium | A more cost-effective alternative to HATU with similar efficiency in many cases.[1] |
| COMU | Aminium/Uronium Salt | Very High | Low | Based on OxymaPure, making it a safer alternative to HATU/HBTU.[8][9] |
| PyBOP | Phosphonium Salt | High | Medium | Efficient and avoids guanidinylation side reactions.[1][8] Does not produce the carcinogenic byproduct HMPA associated with the original BOP reagent.[5] |
| T3P® | Phosphonic Anhydride | High | Minimal | Excellent for substrates prone to epimerization. Byproducts are non-hazardous and water-soluble.[8] |
| DCC/EDC | Carbodiimide | Moderate | High (without additives) | Generally not recommended for hindered couplings due to low yields and high racemization risk.[2] |
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound using HATU
This protocol provides a general guideline for the coupling of this compound in solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and resin.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc-Deprotection (if applicable): If the resin is Fmoc-protected, treat it with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF (3-5 times).
-
Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Base Addition: Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and mix briefly.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours. For very difficult couplings, the reaction time can be extended overnight.
-
Monitoring the Reaction: Perform a Kaiser test (or another appropriate test for free amines) on a small sample of the resin beads. A negative result (e.g., colorless or yellow beads for the Kaiser test) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Double Coupling (Optional): If the Kaiser test is positive, repeat steps 3-7 to ensure complete coupling.
Protocol 2: Microwave-Assisted Coupling of this compound
This protocol is a general guideline and may require optimization for your specific microwave peptide synthesizer.
-
Resin Preparation: Swell the resin in DMF in a microwave-compatible reaction vessel.
-
Fmoc-Deprotection: Add a 20% solution of piperidine in DMF to the resin. Irradiate in the microwave synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C). Wash the resin thoroughly with DMF.
-
Reagent Preparation: In a separate vial, dissolve this compound (4 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3.9 equivalents), and an additive (e.g., HOAt, 4 equivalents) in DMF. Add a base (e.g., DIPEA, 8 equivalents) to the solution and mix.
-
Microwave Coupling: Add the activated amino acid solution to the deprotected resin. Perform the coupling step with microwave irradiation. A typical condition for a hindered amino acid is 5 minutes at a controlled temperature (e.g., 75-90°C) with a maximum power of 25-30W.[1]
-
Confirmation and Washing: Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling.[2] If the test is positive, a second coupling may be necessary. Wash the resin with DMF to remove excess reagents.
Visualizations
Caption: Troubleshooting workflow for low coupling yield.
Caption: General pathway for peptide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
Preventing side reactions during Boc-d-beta-homophenylalanine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-d-beta-homophenylalanine. Our aim is to help you anticipate and resolve common issues, thereby improving yield, purity, and overall success of your experiments.
Troubleshooting Guides
This section is organized by the primary synthetic routes and key stages where side reactions or incomplete conversions are often encountered.
Route 1: Synthesis via Arndt-Eistert Homologation
This pathway typically involves the conversion of Boc-D-phenylalanine to its acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement to yield the desired β-amino acid.
Troubleshooting Common Issues in Arndt-Eistert Synthesis
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of diazoketone | Incomplete conversion of the carboxylic acid to the acid chloride. | - Ensure complete removal of any residual water from the starting Boc-D-phenylalanine. - Use a fresh, high-purity thionyl chloride or oxalyl chloride. - Consider using a catalyst such as a catalytic amount of DMF with oxalyl chloride. |
| Decomposition of diazomethane. | - Use a freshly prepared, ethereal solution of diazomethane. - Maintain low temperatures (-15 °C to 0 °C) during the reaction. | |
| Hydrolysis of the mixed anhydride or acid chloride. | Diazomethane can contain water, which can hydrolyze the activated amino acid. This can lead to the formation of the methyl ester of the starting material as a side product[1]. Dry the diazomethane solution over KOH pellets prior to use. | |
| Formation of α-chloromethylketone byproduct | Reaction of the diazoketone with HCl generated during the acid chloride formation. | - Use at least two equivalents of diazomethane to ensure the excess scavenges any HCl. - Alternatively, add triethylamine to the diazomethane solution to neutralize HCl as it is formed (Newman-Beal modification)[2]. |
| Low yield of this compound after Wolff Rearrangement | Inefficient Wolff rearrangement. | - Ensure the use of an effective catalyst, such as silver(I) oxide (Ag₂O) or silver benzoate[3][4]. - Photolytic or thermal conditions can also be employed, but may require optimization[5]. Ultrasound promotion has been shown to be effective[6]. |
| Competing side reactions of the ketene intermediate. | - Ensure a nucleophile (e.g., water) is present to trap the ketene intermediate and form the carboxylic acid[2][5]. - The absence of a suitable nucleophile can lead to the formation of diketenes[5]. | |
| Racemization of the final product | While the Wolff rearrangement is generally considered to proceed with retention of stereochemistry, some epimerization can occur. | - Use mild reaction conditions, particularly during the Wolff rearrangement. Ultrasound-promoted rearrangement at room temperature has been reported to cause minimal epimerization[6]. - Chiral HPLC or capillary zone electrophoresis can be used to assess enantiomeric purity[6]. |
Route 2: Synthesis via Reduction and Chain Extension
A common alternative route starts with the reduction of D-phenylalanine to D-phenylalaninol, followed by Boc protection, activation of the hydroxyl group, cyanide displacement, and subsequent hydrolysis to the carboxylic acid.
Troubleshooting Common Issues in the Reduction and Chain Extension Pathway
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Vigorous, difficult-to-control reaction during LiAlH₄ reduction | The initial reaction between LiAlH₄ and the carboxylic acid and amino groups of D-phenylalanine is a highly exothermic acid-base reaction that produces hydrogen gas. | - Add D-phenylalanine portion-wise to the LiAlH₄ suspension at a controlled rate. - Ensure the reaction is conducted in a vessel with adequate headspace and under an inert atmosphere. |
| Incomplete reduction of D-phenylalanine | Insufficient LiAlH₄. | - Use a molar excess of LiAlH₄ (typically at least 2 equivalents) to account for the reaction with both the carboxylic acid and the amine. |
| Low yield of Boc-D-phenylalaninol | Incomplete Boc protection. | - Ensure the D-phenylalaninol is fully dissolved in the reaction solvent. - Use a suitable base (e.g., triethylamine, NaOH) to drive the reaction to completion. - Use a slight excess of di-tert-butyl dicarbonate (Boc₂O). |
| Formation of di-Boc protected amine. | - Avoid a large excess of Boc₂O and monitor the reaction progress by TLC or LC-MS. | |
| Low yield of the nitrile intermediate | Poor leaving group in the hydroxyl activation step. | - Convert the hydroxyl group to a good leaving group, such as a mesylate or tosylate, using methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively. |
| Incomplete cyanide displacement. | - Use a sufficient excess of sodium or potassium cyanide. - Ensure a suitable polar aprotic solvent like DMF or DMSO is used. - Heating the reaction (e.g., to 60 °C) may be necessary to drive the reaction to completion[7]. | |
| Incomplete hydrolysis of the nitrile | Harsh hydrolysis conditions leading to decomposition. | - Start with milder basic hydrolysis conditions (e.g., NaOH in aqueous alcohol) and monitor the reaction progress. - If basic hydrolysis is slow, acidic hydrolysis (e.g., with HCl) can be attempted, but care must be taken to avoid cleavage of the Boc group. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the Arndt-Eistert synthesis of this compound?
A1: One of the most frequent issues is the presence of water, which can lead to the hydrolysis of the activated Boc-D-phenylalanine (either as the acid chloride or mixed anhydride). This not only consumes the starting material but can also lead to the formation of Boc-D-phenylalanine methyl ester as a byproduct if diazomethane is present[1]. Ensuring anhydrous conditions and using freshly prepared, dry diazomethane are crucial.
Q2: I am observing a significant amount of an α-chloromethylketone byproduct. How can I prevent this?
A2: The formation of an α-chloromethylketone is due to the reaction of the diazoketone intermediate with HCl. This typically occurs when there is residual HCl from the acid chloride formation step. To prevent this, use at least a two-fold excess of diazomethane, as the excess will react with and neutralize the HCl. Alternatively, the Newman-Beal modification, which involves adding triethylamine to the diazomethane solution, is an effective way to scavenge the HCl[2].
Q3: Is racemization a significant concern during the Wolff rearrangement?
A3: The Wolff rearrangement is generally considered to proceed with retention of the stereochemistry at the migrating carbon. However, some studies have reported low levels of epimerization. To minimize this risk, it is advisable to use mild reaction conditions. For instance, ultrasound-promoted Wolff rearrangement at room temperature has been shown to result in minimal epimerization[6]. It is always recommended to verify the enantiomeric purity of the final product using a suitable analytical technique like chiral HPLC.
Q4: My Boc protection reaction is sluggish and incomplete. What should I do?
A4: Incomplete Boc protection can be due to several factors. Firstly, ensure your starting material (e.g., D-phenylalaninol) is fully dissolved in the reaction solvent. Zwitterionic compounds or those with low solubility can react very slowly. Using a co-solvent like THF or dioxane with water can help. Secondly, the choice and amount of base are important. A base like triethylamine or sodium hydroxide is often used to neutralize the acidic byproduct and drive the reaction to completion. Finally, ensure you are using a sufficient amount of a fresh Boc anhydride (di-tert-butyl dicarbonate).
Q5: During the workup of my LiAlH₄ reduction, I am getting a gelatinous precipitate that is difficult to filter. What is the best workup procedure?
A5: The formation of aluminum and lithium salts during the quench of a LiAlH₄ reaction can lead to a gelatinous precipitate. A common and effective workup procedure (the Fieser workup) involves the sequential and careful addition of water, followed by an aqueous solution of sodium hydroxide, and then more water, all while cooling the reaction mixture. This procedure is designed to produce a granular, easily filterable precipitate of the inorganic salts.
Experimental Protocols
Protocol 1: this compound via Arndt-Eistert Synthesis
Step 1: Synthesis of Boc-D-phenylalanine acid chloride
-
Suspend Boc-D-phenylalanine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C.
-
Add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. If using oxalyl chloride, a catalytic amount of DMF can be added.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which is typically used immediately in the next step.
Step 2: Formation of the Diazoketone
-
Dissolve the crude Boc-D-phenylalanine acid chloride in an anhydrous, ether-compatible solvent like THF or diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add a freshly prepared ethereal solution of diazomethane (at least 2.0 eq) until a persistent yellow color is observed.
-
Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature overnight.
-
Carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
The solvent can be removed under reduced pressure to yield the crude diazoketone.
Step 3: Wolff Rearrangement to this compound
-
Dissolve the crude diazoketone in a suitable solvent such as 1,4-dioxane or THF.
-
Add water (1.0-1.5 eq) as the nucleophile.
-
Add a catalytic amount of silver(I) oxide (Ag₂O) or silver benzoate (PhCO₂Ag) (e.g., 10 mol%)[3].
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the evolution of nitrogen gas ceases. The reaction can also be promoted by sonication[6].
-
Filter the reaction mixture to remove the silver catalyst.
-
Acidify the filtrate with an aqueous acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: this compound via Reduction and Chain Extension
Step 1: Reduction of D-phenylalanine to D-phenylalaninol
-
To a suspension of LiAlH₄ (2.0-2.5 eq) in anhydrous THF under an inert atmosphere, slowly add D-phenylalanine (1.0 eq) in portions at 0 °C.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again.
-
Stir the resulting slurry at room temperature for 30 minutes, then filter off the inorganic salts and wash them thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain crude D-phenylalaninol.
Step 2: Boc Protection of D-phenylalaninol
-
Dissolve the crude D-phenylalaninol (1.0 eq) in a mixture of THF and water (or another suitable solvent).
-
Add a base such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) and stir the mixture at room temperature overnight.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give Boc-D-phenylalaninol.
Step 3: Synthesis of the Nitrile Intermediate
-
Dissolve Boc-D-phenylalaninol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C.
-
Add methanesulfonyl chloride (1.1 eq) dropwise and stir the mixture overnight, allowing it to warm to room temperature[7].
-
Wash the reaction mixture with 1M KHSO₄, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer and concentrate to obtain the mesylate.
-
Dissolve the crude mesylate in DMF and add sodium cyanide (2.0 eq).
-
Heat the mixture to 60 °C for 18 hours[7].
-
After cooling, partition the mixture between water and DCM.
-
Dry the combined organic layers and concentrate. Purify by flash chromatography to obtain the nitrile.
Step 4: Hydrolysis to this compound
-
Dissolve the nitrile intermediate (1.0 eq) in a mixture of alcohol (e.g., ethanol) and water.
-
Add an excess of NaOH (e.g., 4-5 eq) and heat the mixture to reflux for 6 hours or until the reaction is complete by TLC.
-
Cool to room temperature and neutralize with concentrated HCl.
-
Add a solution of NaHCO₃ and Boc₂O in 1,4-dioxane to re-protect any amine that may have been deprotected during hydrolysis[7].
-
Stir for 18 hours, then evaporate the dioxane.
-
Acidify the aqueous residue with 1M HCl and extract with DCM.
-
Dry the combined organic layers and concentrate. Purify by flash chromatography.
Visualizations
Caption: Workflow for the Arndt-Eistert synthesis of this compound and potential side reactions.
Caption: Workflow for the synthesis of this compound via reduction and chain extension.
Caption: A logical troubleshooting workflow for identifying and resolving issues in the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Arndt-Eistert_synthesis [chemeurope.com]
- 5. Arndt-Eistert Synthesis [organic-chemistry.org]
- 6. EP3160937B1 - A novel method for synthesis of optically pure beta-amino alcohols - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
Technical Support Center: Optimizing Boc Deprotection While Maintaining Peptide Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the tert-butyloxycarbonyl (Boc) deprotection step in peptide synthesis. Our goal is to help you optimize this critical step to ensure high peptide purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Boc deprotection?
A1: Incomplete Boc deprotection can result from several factors, including:
-
Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA) may be too low for complete removal of the Boc group.[1]
-
Inadequate Reaction Time: The deprotection step may be too short, especially for sterically hindered amino acids or difficult sequences.[1]
-
Poor Resin Swelling: In solid-phase peptide synthesis (SPPS), the resin must swell adequately to allow the acid to access all peptide chains.[1][2]
-
Steric Hindrance: Bulky side chains or N-methylated residues can physically block the acid from reaching the Boc group.[1]
-
Peptide Aggregation: Secondary structure formation, such as β-sheets, can hinder reagent diffusion.[1]
-
Resistant Amino Acid Residues: Certain amino acid derivatives, like Boc-His(π-Bom), are known to be more resistant to standard TFA treatment.[1][2]
-
Reagent Quality: The purity of reagents like TFA is crucial; for instance, absorbed water can reduce its effective acidity.[1]
Q2: How can I detect incomplete Boc deprotection?
A2: Several analytical techniques can be used to monitor the completeness of the Boc deprotection:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (blue color) indicates the presence of a free primary amine, signifying successful deprotection. A negative result (yellow/brown) suggests the Boc group is still attached.[1]
-
HPLC Analysis: Analysis of a cleaved portion of the peptide can reveal the presence of deletion sequences, which appear as separate peaks from the target peptide.[2]
-
Mass Spectrometry (MS): MS can identify the mass of the incompletely deprotected peptide, which will be higher than the target peptide by the mass of the Boc group (100.12 g/mol ).[2]
Q3: What are the most common side reactions during Boc deprotection, and how can they be prevented?
A3: The primary cause of side reactions is the reactive tert-butyl cation generated during the acidic cleavage of the Boc group.[3][4] This cation can lead to:
-
t-Butylation: Alkylation of nucleophilic residues, particularly tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr).[3][4][5] This can be prevented by using scavengers that trap the tert-butyl cation.[4][5]
-
Aspartimide Formation: The side-chain carboxyl group of an aspartic acid residue can cyclize with the backbone amide nitrogen, leading to a mixture of α- and β-peptides and potential racemization.[3]
-
Cleavage of other acid-sensitive groups: Protecting groups like tert-butyl esters and trityl groups can be unintentionally removed.[3]
Q4: What are scavengers, and when should I use them?
A4: Scavengers are reagents added to the deprotection reaction mixture to trap reactive electrophiles, such as the tert-butyl cation, that are generated during acidolysis.[4] They are crucial for preventing the modification of sensitive amino acid residues. You should always consider using scavengers when your peptide sequence contains nucleophilic residues like Trp, Met, Cys, or Tyr.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (e.g., negative Kaiser test, presence of deletion sequences in HPLC) | Insufficient acid concentration or reaction time.[1][2] | Increase the TFA concentration (e.g., from 20% to 50% in DCM) or prolong the reaction time (e.g., from 30 minutes to 1-2 hours). Monitor progress with a Kaiser test.[1][6] |
| Poor resin swelling.[1][2] | Ensure the resin is adequately swollen in an appropriate solvent (e.g., DCM) for 15-30 minutes before deprotection.[1] | |
| Steric hindrance or difficult peptide sequence.[1][2] | For sterically hindered residues, consider longer reaction times or a stronger acid system like 4M HCl in 1,4-dioxane.[1][6] | |
| Side Product Formation (e.g., unexpected peaks in HPLC/LC-MS) | t-Butylation of sensitive residues (Trp, Met, Cys, Tyr).[3][5] | Add appropriate scavengers to the deprotection cocktail. The choice of scavenger depends on the sensitive residues present.[4][5] See the scavenger selection table below. |
| Oxidation of Met or Trp residues.[5] | Use reducing agents like dimethyl sulfide (DMS) or handle the workup carefully to minimize exposure to air.[4][5] For Met, thioanisole is an effective scavenger.[5] | |
| Aspartimide formation.[3] | Use appropriate side-chain protecting groups for Asp that are less prone to cyclization. | |
| Loss of Peptide from Resin | Premature cleavage of the linker. | For syntheses using highly acid-labile resins, use milder deprotection conditions (e.g., lower TFA concentration) if compatible with complete Boc removal. |
Data Summary Tables
Table 1: Recommended TFA Conditions for Boc Deprotection
| TFA Concentration (% in DCM) | Reaction Time | Temperature | Notes |
| 25% | 2 hours | Room Temperature | A common and generally effective condition.[7] |
| 50% | 30 minutes | Room Temperature | Faster deprotection, suitable for less sensitive substrates.[7] |
| 55% | 30 minutes | Room Temperature | Shown to yield higher purity peptides compared to 100% TFA in some cases.[7][8] |
| 100% (Neat TFA) | 5-15 minutes | Room Temperature | Very rapid deprotection, but may increase the risk of side products and can lead to incomplete deprotection due to poor resin swelling.[7][8] |
Table 2: Scavenger Selection Guide for Sensitive Amino Acids
| Sensitive Residue | Common Scavenger(s) | Typical Concentration (% v/v) | Reference(s) |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole | 2.5 - 5% (TIS) | [4][5][6] |
| Methionine (Met) | Thioanisole, Dimethyl sulfide (DMS) | 5% (Thioanisole) | [4][5][6] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | 2.5% | [4][5][6] |
| Tyrosine (Tyr) | Phenol, Anisole | 5% (Phenol) | [4][6] |
| General | Water, Triisopropylsilane (TIS) | 2.5 - 5% | [4][6] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.[1]
-
Pre-wash: Drain the DCM and pre-wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.[1]
-
Deprotection: Add the deprotection solution to the resin and allow it to react for 20-30 minutes with gentle agitation.[1]
-
Draining: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[1]
-
Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM for 1-2 minutes.[1]
-
Final Wash: Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.[1]
Protocol 2: Boc Deprotection with Scavengers
-
Prepare Scavenger Cocktail: Prepare the deprotection solution by adding the appropriate scavenger(s) to the TFA/DCM mixture. For example, for a peptide containing Trp, a common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[4]
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.
-
Deprotection: Drain the DCM and add the scavenger-containing deprotection cocktail to the resin. React for the desired time (e.g., 30 minutes to 2 hours) at room temperature.
-
Washing and Neutralization: Follow steps 4-7 from Protocol 1.
Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol
This protocol is suitable for substrates with other acid-sensitive functional groups.
-
Preparation: In a dry flask, dissolve the Boc-protected substrate in methanol.[3]
-
Reagent Addition: Slowly add oxalyl chloride (typically 1.1-1.5 equivalents) to the solution at 0°C.
-
Reaction: Stir the solution at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.[3]
-
Workup: Upon completion, remove the solvent in vacuo to obtain the deprotected product, typically as the hydrochloride salt.
Visualizations
Caption: Standard workflow for Boc deprotection in solid-phase peptide synthesis.
Caption: Decision tree for troubleshooting common Boc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides Containing Boc-d-beta-homophenylalanine
Welcome to the technical support center for the purification of peptides incorporating Boc-d-beta-homophenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of these modified peptides. The inclusion of the hydrophobic, non-proteinogenic amino acid this compound can significantly impact a peptide's physicochemical properties, often leading to purification difficulties.
This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate a more efficient and successful purification process.
Frequently Asked questions (FAQs)
Q1: How does the presence of this compound affect the purification of my synthetic peptide?
A1: The this compound residue significantly increases the hydrophobicity of a peptide due to the presence of both the tert-butoxycarbonyl (Boc) protecting group and the phenyl ring of homophenylalanine. This increased hydrophobicity typically leads to:
-
Longer retention times in reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Potential for poor solubility in aqueous buffers commonly used at the start of an HPLC gradient.
-
Increased risk of peptide aggregation , which can result in poor peak shape (broadening or tailing) and reduced recovery.
Q2: My peptide containing this compound is insoluble in the initial mobile phase for RP-HPLC. What should I do?
A2: Solubility is a common issue with highly hydrophobic peptides. Here are several strategies to address this:
-
Initial Dissolution in Organic Solvent: Dissolve the crude peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or neat acetonitrile (ACN). Then, slowly add this solution to your initial aqueous mobile phase while vortexing.
-
Use of Isopropanol: For extremely hydrophobic peptides, adding a small percentage of isopropanol to the mobile phase can improve solubility.[1]
-
pH Adjustment: While less common for Boc-protected peptides due to the acid-lability of the Boc group, adjusting the pH of the initial mobile phase (if compatible with your peptide's stability) can sometimes improve solubility.
-
Sonication: Brief sonication in an ice bath can help break up aggregates and facilitate dissolution.
Q3: I am observing a very broad peak for my target peptide during RP-HPLC purification. What could be the cause and how can I improve it?
A3: Peak broadening for peptides with this compound can be caused by several factors:
-
Peptide Aggregation: The hydrophobic nature of the peptide can cause it to aggregate on the column. To mitigate this, you can try lowering the sample concentration, using a shallower gradient, or increasing the column temperature (e.g., to 40-50 °C).
-
Secondary Interactions: Interactions between the peptide and the silica backbone of the column can lead to peak tailing. Ensure that an ion-pairing agent like trifluoroacetic acid (TFA) is present in your mobile phases at a concentration of ~0.1%.
-
Slow Unfolding on the Column: The peptide may be unfolding slowly on the reverse-phase column, leading to a broad elution profile. A slower gradient can sometimes help to sharpen the peak.
Q4: What are the most common impurities I should expect when synthesizing a peptide with this compound?
A4: Common impurities in solid-phase peptide synthesis (SPPS) of peptides containing this compound are similar to those for other peptides and can include:
-
Deletion sequences: Resulting from incomplete coupling of an amino acid.
-
Truncated sequences: Caused by incomplete deprotection of the N-terminal Boc group.
-
Side-product adducts: Formed during the final cleavage from the resin, where scavengers are used to protect sensitive amino acids.
-
Diastereomeric impurities: Although less common with standard coupling reagents, some racemization can occur.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of your this compound-containing peptide.
Problem 1: Low Recovery of the Purified Peptide
| Possible Cause | Recommended Solution |
| Peptide Precipitation on the Column | The high hydrophobicity can cause the peptide to precipitate as the organic solvent concentration decreases. Try using a shallower gradient or starting with a higher initial percentage of organic solvent. |
| Irreversible Adsorption to the Column | The peptide may be strongly and irreversibly binding to the column material. Consider using a column with a different stationary phase (e.g., C8 instead of C18) or a larger pore size. |
| Aggregation Leading to Filtration Loss | If the peptide aggregates in solution before injection, it can be lost during sample filtration. Ensure the peptide is fully dissolved and consider injecting the sample immediately after preparation. |
| Alternative Purification Strategy | For extremely problematic peptides, consider a non-chromatographic purification method. One such method involves precipitating the peptide in water, followed by washing with diethyl ether to remove organic impurities.[2] |
Problem 2: Co-elution of the Target Peptide with Impurities
| Possible Cause | Recommended Solution |
| Insufficient Resolution | The hydrophobicity of the impurity is very similar to the target peptide. Optimize the HPLC gradient by making it shallower around the elution time of your peptide. A change of 1% per minute or less can significantly improve resolution. |
| Choice of Stationary Phase | The C18 column may not be providing enough selectivity. Try a column with a different stationary phase, such as a phenyl-hexyl or a biphenyl column, which can offer different selectivity for aromatic-containing peptides. |
| Orthogonal Purification | If co-elution persists, an orthogonal purification step may be necessary. This involves using a separation technique that relies on a different property of the peptide, such as ion-exchange chromatography (if the peptide has charged residues) or size-exclusion chromatography (for larger peptides). |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Peptide Containing this compound
This protocol provides a starting point for the purification of a moderately hydrophobic peptide. Optimization will be required based on the specific properties of your peptide.
Materials:
-
Crude lyophilized peptide containing this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide in a minimal volume of DMSO or 100% ACN.
-
Dilute the dissolved peptide with Mobile Phase A to a final concentration suitable for injection (e.g., 1-5 mg/mL). Ensure the final concentration of the organic solvent is low enough to allow the peptide to bind to the column.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Column: C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) or a corresponding preparative column.
-
Flow Rate: 1 mL/min (analytical) or scaled up for preparative.
-
Detection: 220 nm and 280 nm.
-
Gradient:
-
Start with a shallow gradient to scout for the elution of your peptide (e.g., 20-80% B over 40 minutes).
-
Based on the scouting run, optimize the gradient to be shallower around the retention time of the target peptide for better resolution (e.g., a 10% change in B over 20 minutes).
-
-
Illustrative HPLC Parameters and Expected Results (Hypothetical Data)
| Parameter | Value | Rationale |
| Column | C18, 5 µm, 100 Å, 10 x 250 mm | A standard C18 column is a good starting point for hydrophobic peptides. |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier for peptide purification. |
| Flow Rate | 4 mL/min | Appropriate for a 10 mm ID preparative column. |
| Wavelength | 220 nm | For detection of the peptide backbone. |
| Initial Gradient | 30-60% B over 30 min | A shallow gradient is recommended for good separation of hydrophobic peptides. |
| Expected Retention Time | ~15-25 min | Highly dependent on the overall peptide sequence. The this compound will significantly increase this. |
Visualizations
Experimental Workflow for Peptide Purification
Caption: Workflow for the purification of peptides containing this compound.
Troubleshooting Logic for Poor Peak Shape
Caption: Troubleshooting guide for addressing poor peak shape in RP-HPLC.
References
Technical Support Center: HPLC and Mass Spectrometry Analysis of Boc-d-beta-homophenylalanine Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-d-beta-homophenylalanine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended HPLC-MS settings for analyzing a novel this compound peptide?
A1: For initial analysis, a standard reversed-phase HPLC method coupled with electrospray ionization (ESI) mass spectrometry is recommended. Start with a C18 column and a water/acetonitrile gradient containing an acidic modifier. ESI in positive ion mode is typically suitable for peptide analysis.[1][2]
Q2: How does the Boc protecting group affect the analysis?
A2: The tert-butyloxycarbonyl (BOC) group is a labile protecting group that can undergo in-source decay or fragmentation during ESI-MS analysis.[3] This can lead to the observation of peaks corresponding to the deprotected peptide. It is crucial to be aware of this potential artifact when interpreting mass spectra.
Q3: What are common contaminants to look out for in the analysis of synthetic peptides like those containing this compound?
A3: Common contaminants include reagents from synthesis (e.g., residual coupling agents, scavengers), solvents, and byproducts from side reactions. Running a blank injection of your solvent can help differentiate between contaminants from your system and those from your sample.[4]
HPLC Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Broadening)
Q: My peptide containing this compound is showing significant peak tailing in the HPLC chromatogram. What are the likely causes and solutions?
A: Peak tailing can arise from several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.[5][6][7]
Troubleshooting Steps:
-
Optimize Mobile Phase: The addition of an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% can improve peak shape for peptides by minimizing unwanted interactions with the column.[2] However, be aware that TFA can cause ion suppression in the mass spectrometer.[8] Formic acid (FA) at 0.1% is a good alternative for better MS sensitivity.[2]
-
Check for Column Overload: Injecting too much sample can lead to peak distortion.[6][9] Try reducing the injection volume or sample concentration.
-
Ensure Proper Sample Dissolution: Dissolve your sample in a solvent that is compatible with the initial mobile phase. Injecting in a much stronger solvent can cause peak shape issues.[10]
-
Inspect the Column and Guard Column: A contaminated guard column or a partially blocked column frit can cause peak tailing.[6][9] Try replacing the guard column or back-flushing the analytical column.
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for troubleshooting HPLC peak tailing.
Issue 2: Variable Retention Times
Q: The retention time of my this compound peptide is shifting between injections. How can I stabilize it?
A: Fluctuating retention times can compromise data reproducibility. The primary causes are often related to the HPLC system itself or the mobile phase preparation.[2]
Troubleshooting Steps:
-
Ensure Column Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.[2]
-
Consistent Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure accurate measurements of all components. Inconsistent composition can lead to retention time drift.[2]
-
Control Column Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can significantly impact retention times.[2]
-
Check for Pump Issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates. Degas the mobile phase and prime the pump regularly.[2]
Mass Spectrometry Troubleshooting Guide
Issue 1: Low MS Signal or No Signal
Q: I am not observing a strong signal for my this compound peptide in the mass spectrometer. What could be the problem?
A: A weak or absent MS signal can be due to several factors, including ion suppression, poor ionization, or incorrect instrument settings.[2]
Troubleshooting Steps:
-
Mitigate Ion Suppression: Ion suppression occurs when other components in the sample interfere with the ionization of the analyte.[11][12][13][14][15] Ensure adequate chromatographic separation to prevent co-elution with interfering substances. Proper sample cleanup, such as solid-phase extraction, can also help remove salts and other non-volatile components that cause suppression.[1][16]
-
Optimize Ionization Source Parameters: Adjust the electrospray voltage, gas flows, and temperatures to optimize the ionization of your specific peptide.
-
Check for In-Source Fragmentation: The Boc group is labile and may fragment in the ion source, leading to a diminished signal for the intact peptide.[3] Look for the mass of the deprotected peptide.
-
Confirm Sample Concentration: Ensure your sample is at a suitable concentration for your instrument's sensitivity.
Logical Relationship for Diagnosing Low MS Signal
Caption: A workflow for troubleshooting low mass spectrometry signal.
Issue 2: Unexpected Peaks in the Mass Spectrum
Q: I am seeing unexpected peaks in the mass spectrum of my this compound peptide. How can I identify them?
A: Unexpected peaks can be due to a variety of reasons including in-source fragmentation, sample degradation, or the presence of adducts.[4]
Troubleshooting Steps:
-
Identify Potential Adducts: Look for peaks corresponding to your peptide's mass plus the mass of common adducts such as sodium (+22 Da) or potassium (+38 Da).
-
Consider In-Source Fragmentation: As mentioned, the Boc group can be lost in the ion source. Check for a peak corresponding to the mass of your peptide minus 100 Da (the mass of the Boc group).
-
Evaluate for Oxidation: Peptides containing certain residues can be prone to oxidation, resulting in a mass increase of 16 Da.[17]
-
Perform MS/MS Analysis: Fragmenting the unexpected peaks can provide structural information to help identify them.
Experimental Protocols
Protocol 1: Generic Sample Preparation for HPLC-MS Analysis
-
Dissolution: Dissolve the lyophilized this compound peptide in a suitable solvent. A good starting point is a small amount of organic solvent like acetonitrile or methanol, followed by dilution with the initial mobile phase (e.g., water with 0.1% formic acid).[2]
-
Concentration: Prepare a stock solution of approximately 1 mg/mL. From this, create a working solution at a concentration appropriate for your instrument's sensitivity (e.g., 1-10 µg/mL).[2]
-
Filtration: If the sample contains particulates, centrifuge and filter the supernatant through a 0.22 µm filter before injection.
Protocol 2: Generic Reversed-Phase HPLC Method
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar high-performance column).[2]
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 5-95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.[2]
-
Column Temperature: 40 °C.[2]
-
Injection Volume: 5 µL.[2]
Protocol 3: Generic Mass Spectrometry Parameters (ESI)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[4]
-
Scan Range: 300–2000 m/z.[4]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Adjust according to manufacturer recommendations.
Data Presentation
Table 1: Common Adducts and Modifications Observed in Mass Spectrometry of Peptides
| Modification/Adduct | Mass Change (Da) | Common Cause |
| Sodium Adduct | +22 | Presence of sodium salts in sample or mobile phase |
| Potassium Adduct | +38 | Presence of potassium salts in sample or mobile phase |
| Oxidation | +16 | Exposure to air or oxidative conditions[17] |
| Boc-Deprotection | -100 | In-source fragmentation or sample degradation[3] |
Table 2: Effect of Mobile Phase Additive on HPLC-MS Performance
| Mobile Phase Additive | Concentration | Expected Peak Shape | MS Signal Intensity |
| None | - | Poor (Tailing) | High |
| Formic Acid (FA) | 0.1% | Good | Good |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent | Potentially Suppressed[2][8] |
References
- 1. pepdoopeptides.com [pepdoopeptides.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromacademy.com [chromacademy.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. chromtech.com [chromtech.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Detection of potential ion suppression for peptide analysis in nanoflow liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ion suppression: Significance and symbolism [wisdomlib.org]
- 13. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. academic.oup.com [academic.oup.com]
- 16. verifiedpeptides.com [verifiedpeptides.com]
- 17. Oxidation of peptides during electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in peptide synthesis with beta-amino acids
<_
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering low yields during the synthesis of peptides containing β-amino acids.
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of β-amino acids into a peptide sequence more challenging than α-amino acids, often leading to lower yields?
A1: The primary challenges stem from the increased steric hindrance and altered reactivity of β-amino acids. The additional methylene group in the backbone of a β-amino acid can hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This steric bulk slows down the coupling reaction, often resulting in incomplete reactions and lower overall yield. Furthermore, the different substitution patterns on the α and β carbons of β-amino acids can influence their conformational preferences, potentially leading to secondary structures that are less favorable for efficient synthesis.[1][2]
Q2: What are the most common side reactions observed during the synthesis of peptides containing β-amino acids?
A2: Besides incomplete coupling, several side reactions can contribute to low yields. These include:
-
Aggregation: Peptides containing hydrophobic β-amino acids can be prone to aggregation, where the peptide chains clump together, making the reactive sites inaccessible. This is a common issue in solid-phase peptide synthesis (SPPS).
-
Racemization: The activation of the carboxylic acid group can sometimes lead to a loss of stereochemical integrity at the α-carbon, particularly for sterically hindered amino acids.[3][4]
-
Aspartimide Formation: For sequences containing aspartic acid, repetitive base treatments during Fmoc deprotection can lead to the formation of a cyclic aspartimide intermediate. This can then react to form a mixture of α- and β-peptides.[5]
-
Diketopiperazine Formation: This can occur at the dipeptide stage on the resin, leading to cleavage of the growing peptide chain. The steric hindrance of certain linkers can minimize this side reaction.[5]
Q3: How can I confirm the successful incorporation and purity of my β-amino acid-containing peptide?
A3: A combination of analytical techniques is recommended for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) is essential for assessing purity and quantifying the final product.[6][7] Mass Spectrometry (MS) is crucial for confirming the molecular weight of the peptide, which verifies the incorporation of the β-amino acid.[6][8][9] For detailed structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can provide information on the peptide's conformation and the successful formation of peptide bonds involving the β-amino acid.[8][9][10] Amino acid analysis can also be used to determine the final yield and amino acid composition.[11]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Symptoms:
-
Low overall yield of the final peptide.
-
Presence of deletion sequences (peptides missing one or more amino acids) in the final product, as identified by Mass Spectrometry.
-
Positive ninhydrin test after the coupling step, indicating unreacted free amines.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | Utilize more powerful coupling reagents that are effective for hindered amino acids. Consider reagents like HATU, HCTU, or COMU, which are known for their high coupling efficiency.[12][13] Extending the coupling reaction time or performing a "double coupling" (repeating the coupling step) can also improve the outcome.[14] |
| Peptide Aggregation | Use solvents known to disrupt secondary structures, such as mixtures of DMF with DMSO or NMP.[13] Incorporating "structure-breaking" elements like pseudoproline dipeptides every six residues can also mitigate aggregation. |
| Inappropriate Coupling Reagent | The choice of coupling reagent is critical. For sterically demanding couplings, phosphonium-based reagents like PyBOP or aminium/uronium-based reagents like HBTU and HATU are often more effective than carbodiimides like DCC or DIC alone.[3][4] |
Issue 2: Incomplete Deprotection
Symptoms:
-
Low yield of the desired peptide.
-
Presence of peptides with protecting groups still attached in the final product, as detected by Mass Spectrometry.
-
Incomplete removal of the N-terminal protecting group (e.g., Fmoc or Boc).
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance around the Protecting Group | Increase the deprotection time or the concentration of the deprotection reagent. For Fmoc deprotection, using a stronger base or adding additives can be beneficial. For Boc deprotection, a longer treatment with a strong acid like TFA may be necessary.[][16] |
| Aggregation Limiting Reagent Access | Similar to coupling issues, use chaotropic salts or solvents that disrupt aggregation to allow better access of the deprotection reagent to the peptide chain. |
| Incorrect Deprotection Chemistry | Ensure the chosen deprotection strategy is orthogonal to the side-chain protecting groups and the resin linker. For example, Fmoc is base-labile, while Boc is acid-labile.[][17] |
Experimental Protocols
Protocol 1: Optimized Coupling of a Sterically Hindered β-Amino Acid
This protocol is designed to improve the coupling efficiency of a sterically hindered β-amino acid onto a growing peptide chain during solid-phase peptide synthesis (SPPS).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-protected β-amino acid (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Pre-activate the Fmoc-β-amino acid by dissolving it in DMF with HATU and DIPEA. Allow the mixture to react for 5-10 minutes at room temperature.
-
Drain the DMF from the swollen resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended overnight.
-
Perform a ninhydrin test to check for completion. If the test is positive, indicating free amines, repeat steps 4 and 5 (double coupling).
-
Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF to remove excess reagents.
Protocol 2: Fmoc-Deprotection in the Presence of Aggregation
This protocol is for the removal of the Fmoc protecting group from the N-terminus of a peptide prone to aggregation.
Materials:
-
Fmoc-protected peptide-resin
-
20% Piperidine in DMF (v/v)
-
Optional: 1% Triton X-100 in the piperidine/DMF solution
Procedure:
-
Swell the peptide-resin in DMF.
-
Drain the DMF and add the 20% piperidine in DMF solution. If aggregation is severe, use the solution containing Triton X-100.
-
Agitate the resin for 5 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin extensively with DMF to remove residual piperidine.
-
Proceed to the next coupling step.
Visualizations
Caption: A troubleshooting workflow for low peptide synthesis yield.
Caption: The general workflow for solid-phase peptide synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Theoretical analysis of secondary structures of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsra.net [ijsra.net]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 13. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 14. biotage.com [biotage.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. peptide.com [peptide.com]
Technical Support Center: Minimizing Racemization of Boc-D-beta-homophenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize racemization during the activation of Boc-D-beta-homophenylalanine in your peptide synthesis protocols.
I. Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of a single enantiomer of a chiral molecule, such as D-beta-homophenylalanine, into a mixture of both its D and L forms.[1] In peptide synthesis, maintaining the stereochemical integrity of each amino acid is critical, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The incorporation of the incorrect (L) isomer of beta-homophenylalanine can lead to a final peptide product with reduced or altered biological activity, and these resulting diastereomeric impurities can be very difficult to separate during purification.
Q2: What is the primary mechanism of racemization for Boc-protected amino acids?
A2: The most common pathway for racemization of N-alkoxycarbonyl-protected amino acids like this compound during coupling is through the formation of a 5(4H)-oxazolone intermediate.[2][3][4] This occurs when the carboxylic acid group is activated by a coupling reagent. The alpha-proton of this oxazolone is acidic and can be abstracted by a base present in the reaction mixture, leading to a loss of chirality.[2][3][4] Subsequent reaction with the amine component can then proceed from either face of the achiral intermediate, resulting in a mixture of D and L products.
Q3: Are beta-amino acids like beta-homophenylalanine more or less susceptible to racemization than alpha-amino acids?
A3: While the fundamental mechanism of oxazolone formation is a key factor for racemization in alpha-amino acids, the principles generally apply to beta-amino acids as well. However, the relative rates and susceptibilities can differ. It is always prudent to employ racemization-suppressing conditions when working with any valuable or sensitive amino acid derivative.
Q4: How do coupling reagents and additives work together to minimize racemization?
A4: Coupling reagents activate the carboxylic acid to facilitate peptide bond formation. However, some activated species are highly reactive and prone to forming the undesirable oxazolone intermediate.[4] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated amino acid to form an active ester. This new intermediate is generally more stable and less susceptible to racemization, providing a "safer" activated form for the subsequent coupling reaction.[2][4]
II. Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Rationale |
| High levels of L-isomer detected after coupling. | Inappropriate Coupling Reagent: Carbodiimides like DCC or DIC/EDC used alone are known to cause higher levels of racemization.[2][5] | Switch to a uronium/aminium or phosphonium-based coupling reagent. Reagents like HBTU, HATU, or PyBOP are generally preferred as they are known to suppress racemization. HATU, in particular, is often noted for its high efficiency and low racemization potential.[2][4] |
| Absence of Racemization-Suppressing Additives: Performing the coupling reaction without an additive to trap the activated intermediate increases the risk of oxazolone formation. | Always include a racemization-suppressing additive. When using carbodiimides, the inclusion of HOBt, HOAt, or Oxyma is critical.[2][4] HOAt is often considered more effective than HOBt in suppressing racemization.[4] | |
| Strong or Excess Base: The use of a strong, non-hindered base like triethylamine (TEA) or an excess of diisopropylethylamine (DIEA) can abstract the alpha-proton, leading to racemization.[2] | Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over stronger bases.[2][6] It is also crucial to carefully control the stoichiometry of the base. | |
| High Reaction Temperature: Elevated temperatures can increase the rate of racemization.[1] | Conduct the coupling at a lower temperature. Performing the activation and initial coupling steps at 0 °C can significantly reduce the extent of racemization.[2] | |
| Prolonged Activation Time: Allowing the this compound to exist in its activated state for an extended period before the addition of the amine component increases the opportunity for racemization.[1] | Minimize the pre-activation time. Ideally, perform an in situ activation where the coupling reagent is added to the mixture of the amino acid and the amine component.[2] | |
| Low coupling efficiency when trying to minimize racemization. | Steric Hindrance: The structure of beta-homophenylalanine or the coupling partner may be sterically demanding, slowing down the desired reaction. | Use a more powerful coupling reagent. Reagents like HATU or COMU are known for their high efficiency, even with sterically hindered amino acids.[2] |
| Insufficient Activation: The conditions chosen to minimize racemization (e.g., low temperature) may also be slowing down the desired peptide bond formation. | Optimize reaction time and monitor progress. While keeping the temperature low initially, allowing the reaction to warm to room temperature and extending the overall reaction time may be necessary. Monitor the reaction's progress using a suitable analytical method like TLC or LC-MS. |
III. Experimental Protocols
Protocol 1: General Procedure for Coupling using HATU/HOAt with Minimized Racemization
This protocol provides a general guideline for the activation and coupling of this compound to an amine component (e.g., a deprotected peptide-resin or an amino acid ester) with minimal racemization.
Materials:
-
This compound
-
HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
N-methylmorpholine (NMM)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Amine component (1.0 equivalent)
-
Ice bath
Procedure:
-
Preparation of the Carboxylic Acid Component: In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) and HOAt (1.0 equivalent) in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Activation: Add HATU (1.0 equivalent) to the cooled solution of the amino acid and HOAt. Stir the mixture at 0 °C for 1-2 minutes.
-
Coupling: In a separate flask, dissolve the amine component (1.0 equivalent) and NMM (2.0 equivalents) in anhydrous DMF or DCM at 0 °C. Add the pre-activated this compound solution to the amine solution.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 15 minutes, then slowly warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS) to determine completion.
-
Work-up: Once the reaction is complete, proceed with the appropriate work-up and purification steps for your specific product.
IV. Visual Guides
Diagram 1: Racemization Mechanism via Oxazolone Formation
Caption: Mechanism of racemization for Boc-protected amino acids.
Diagram 2: Troubleshooting Workflow for Minimizing Racemization
Caption: Troubleshooting workflow for high racemization.
References
Compatibility of Boc-d-beta-homophenylalanine with different linkers in SPPS
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the compatibility of Boc-D-β-homophenylalanine with various linkers in Solid-Phase Peptide Synthesis (SPPS). Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when choosing a linker for Boc-D-β-homophenylalanine in SPPS?
A1: The primary consideration is the desired C-terminal functionality of the peptide (acid or amide) and the overall chemical strategy. Boc-SPPS utilizes an acid-labile Nα-protecting group, so the linker must be stable to the repeated acid treatments for Boc deprotection (typically with trifluoroacetic acid, TFA). The final cleavage of the peptide from the resin should be achievable under conditions that do not degrade the peptide.
Q2: Which linkers are generally compatible with Boc-SPPS and suitable for incorporating Boc-D-β-homophenylalanine?
A2: Standard linkers used in Boc-SPPS are compatible with Boc-D-β-homophenylalanine. These include:
-
Merrifield Resin: For C-terminal carboxylic acids.
-
PAM (Phenylacetamidomethyl) Resin: Offers greater acid stability than Merrifield resin, making it suitable for longer peptides.[1]
-
Wang Resin: While more commonly associated with Fmoc-SPPS, it can be used in Boc-SPPS, yielding a C-terminal carboxylic acid.
-
2-Chlorotrityl (2-CTC) Resin: Highly acid-sensitive, allowing for mild cleavage conditions that preserve other acid-labile protecting groups. It is particularly useful for preparing protected peptide fragments.[2]
-
MBHA (4-Methylbenzhydrylamine) and BHA (Benzhydrylamine) Resins: Used for the synthesis of peptide amides.
Q3: Are there any known side reactions specific to the incorporation of β-amino acids like Boc-D-β-homophenylalanine?
A3: While not specific to just Boc-D-β-homophenylalanine, the incorporation of β-amino acids can sometimes be challenging. Potential issues include:
-
Slower Coupling Kinetics: The steric bulk of the β-amino acid may lead to slower and less efficient coupling reactions.
-
Aggregation: Sequences containing β-amino acids may have a higher tendency to aggregate, hindering subsequent synthesis steps.[3]
-
Diketopiperazine Formation: Although more common with α-amino acids at the dipeptide stage, this side reaction can still occur, especially if proline is the subsequent residue.[4] Utilizing 2-chlorotrityl chloride resin can help suppress this.[4]
Q4: How can I improve the coupling efficiency of Boc-D-β-homophenylalanine?
A4: To improve coupling efficiency, consider the following:
-
Double Coupling: Repeat the coupling step to ensure complete reaction.
-
Use of Potent Coupling Reagents: Reagents like HBTU, HATU, or PyBOP can enhance the coupling rate.
-
Extended Reaction Times: Allowing the coupling reaction to proceed for a longer duration can increase the yield.
-
Elevated Temperature: In some cases, performing the coupling at a slightly elevated temperature can improve efficiency, but this should be done with caution to avoid side reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise when using Boc-D-β-homophenylalanine with different linkers in SPPS.
| Issue | Linker(s) Affected | Potential Cause(s) | Recommended Solution(s) |
| Low Loading of First Amino Acid | All | - Incomplete activation of the amino acid.- Steric hindrance from Boc-D-β-homophenylalanine.- Inefficient coupling method. | - Ensure complete dissolution and activation of the amino acid before adding to the resin.- Use a higher excess of the amino acid and coupling reagents.- For Merrifield resin, consider the cesium salt method for attachment.[5]- For PAM and Wang resins, use DIC/DMAP or other efficient coupling protocols.[1] |
| Incomplete Coupling of Subsequent Amino Acids | All | - Steric hindrance from the preceding Boc-D-β-homophenylalanine.- Peptide aggregation on the resin. | - Perform a double coupling for the amino acid following Boc-D-β-homophenylalanine.- Use stronger coupling reagents (e.g., HATU, HCTU).- Add chaotropic salts or use solvents like DMSO to disrupt aggregation.[3] |
| Premature Cleavage of Peptide from Resin | Merrifield Resin | - The benzyl ester linkage has some lability to the repetitive TFA treatments used for Boc deprotection.[6] | - For longer peptides, consider using the more acid-stable PAM resin.[7]- Minimize the duration of TFA exposure during deprotection steps. |
| Low Yield After Final Cleavage | All | - Incomplete cleavage from the resin.- Side reactions during cleavage (e.g., re-attachment of protecting groups).- Incomplete precipitation of the peptide. | - For PAM and Merrifield resins, ensure sufficient cleavage time with strong acids like HF or TFMSA.[1][5]- For 2-CTC resin, use appropriate mild cleavage cocktails (e.g., AcOH/TFE/DCM).[8]- Use an optimized scavenger cocktail to prevent side reactions.[9]- Ensure the peptide is fully precipitated from the cleavage solution, often with cold ether.[9] |
| Presence of Deletion Sequences | All | - Incomplete removal of the Boc group, leading to failed coupling in the next cycle.- Incomplete coupling of an amino acid. | - Ensure complete Boc deprotection by using fresh TFA solution and adequate reaction time.- Monitor coupling completion with a qualitative test like the Kaiser test (ninhydrin test).[10] |
Experimental Protocols
Protocol 1: Attachment of Boc-D-β-homophenylalanine to Merrifield Resin (Cesium Salt Method)
-
Preparation of Cesium Salt: Dissolve Boc-D-β-homophenylalanine in a 4:1 mixture of ethanol and water. Titrate the solution to pH 7.0 with a 2M aqueous solution of cesium carbonate. Evaporate the solvent to dryness.[11]
-
Resin Swelling: Swell Merrifield resin in DMF (approximately 10 mL per gram of resin) for at least 30 minutes.
-
Coupling: Add the dried cesium salt of Boc-D-β-homophenylalanine (1.2 equivalents relative to the resin substitution) dissolved in DMF to the swollen resin. Heat the mixture at 50°C overnight with gentle agitation.[11]
-
Washing: Filter the resin and wash sequentially with DMF, a 1:1 mixture of DMF/water, DMF, DCM, and methanol.
-
Drying: Dry the resin under vacuum.
Protocol 2: Attachment of Boc-D-β-homophenylalanine to PAM Resin
-
Resin Swelling: Swell the PAM resin in DMF (approximately 15 mL per gram of resin).[1]
-
Amino Acid Activation: In a separate flask, dissolve Boc-D-β-homophenylalanine (1.5-2.5 equivalents relative to the resin) and HOBt (same equivalency) in a minimal amount of DMF. Add DIC (1.0 equivalent relative to the amino acid) to this solution.[1]
-
Coupling: Add the activated amino acid solution to the swollen resin. Add a catalytic amount of DMAP (0.1 equivalents). Agitate the mixture at room temperature for 2-4 hours.[1]
-
Capping: To cap any unreacted hydroxyl groups, add acetic anhydride and pyridine (2 equivalents each relative to the resin) and continue agitation for 30 minutes.[1]
-
Washing and Drying: Filter, wash the resin with DMF and DCM, and dry under vacuum.
Protocol 3: Attachment of Boc-D-β-homophenylalanine to 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in dry DCM (approximately 10 mL per gram of resin).[12]
-
Coupling: Dissolve Boc-D-β-homophenylalanine (1.0-1.5 equivalents relative to the resin) in dry DCM. Add DIPEA (2.0-3.0 equivalents) to the amino acid solution. Add this solution to the swollen resin and agitate at room temperature for 1-2 hours.[12]
-
Capping: Add a solution of DCM/Methanol/DIPEA (17:2:1) to the resin and agitate for 30 minutes to cap any unreacted sites.[3]
-
Washing and Drying: Filter, wash the resin with DCM and DMF, and dry under vacuum.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.
Caption: A logical troubleshooting workflow for common issues in SPPS.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. peptideweb.com [peptideweb.com]
Technical Support Center: Improving Solubility of Peptides Containing Hydrophobic β-Homophenylalanine
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with peptides containing the hydrophobic, non-proteinogenic amino acid β-homophenylalanine.
Frequently Asked Questions (FAQs)
Q1: My peptide containing β-homophenylalanine is insoluble in aqueous buffers. What is the primary reason for this?
A1: The insolubility primarily stems from the peptide's amino acid composition. β-homophenylalanine, like its α-amino acid counterpart phenylalanine, possesses a hydrophobic aromatic side chain. A high content of such non-polar residues in a peptide sequence leads to limited solubility in aqueous solutions due to unfavorable interactions with water molecules.[1][2] This hydrophobicity can promote intermolecular aggregation, often through the formation of β-sheet structures, further reducing solubility.[2][3]
Q2: What is the recommended first step when attempting to dissolve a new hydrophobic peptide?
A2: Always start by attempting to dissolve a very small test amount of the lyophilized peptide before proceeding with the entire sample.[4][5][6] The initial solvent of choice should be sterile, distilled water.[1] If the peptide does not dissolve, the subsequent steps will depend on the peptide's overall charge.[1] This preliminary test prevents the loss of valuable peptide material if the chosen solvent is ineffective.[7]
Q3: How does pH influence the solubility of my peptide?
A3: The pH of the solution is a critical factor that can be manipulated to improve solubility.[8] Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[2]
-
For basic peptides (net positive charge): Dissolving in an acidic solution (e.g., 10% acetic acid) will protonate acidic residues, increasing the overall positive charge and enhancing interaction with water.[4][5]
-
For acidic peptides (net negative charge): Dissolving in a basic solution (e.g., 0.1 M ammonium bicarbonate or 1% ammonium hydroxide) will deprotonate basic residues, increasing the net negative charge and improving solubility.[4]
Adjusting the pH away from the pI increases the net charge, which can disrupt intermolecular interactions and improve solubility.[2] A change of even 1-3 pH units can sometimes dramatically increase solubility.[8]
Q4: My peptide is neutral or remains insoluble after pH adjustment. What should I try next?
A4: For highly hydrophobic or neutral peptides, the use of organic co-solvents is the next logical step.[4][9]
-
First, attempt to dissolve the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][4]
-
Once fully dissolved, slowly add the desired aqueous buffer to the peptide-organic solvent mixture in a drop-wise manner while gently vortexing.[1]
-
If the solution becomes cloudy, the peptide's solubility limit has been exceeded.[1]
Important Considerations:
-
For most cellular assays, the final DMSO concentration should not exceed 1-2%.[4][8]
-
If your peptide contains cysteine (Cys) or methionine (Met) residues, avoid DMSO as it can oxidize the side chains; use DMF instead.[4][9][10]
Q5: Can physical methods help improve dissolution?
A5: Yes, sonication and gentle warming can be effective.
-
Sonication: Using a bath sonicator for brief intervals (e.g., 3 sessions of 10 seconds) can help break up aggregates and facilitate dissolution.[1][5]
-
Warming: Gently warming the solution to temperatures below 40°C can increase the kinetic energy and improve solubility.[6][11] However, use caution to avoid thermal degradation of the peptide.[4]
After attempting dissolution, it is always recommended to centrifuge the solution and use the supernatant to ensure any remaining microscopic particulates are removed.[4][11]
Q6: Are there ways to permanently improve the solubility of a peptide sequence?
A6: Yes, chemical modifications can be incorporated during peptide synthesis to enhance intrinsic solubility.[4]
-
Amino Acid Substitution: Strategically replacing hydrophobic residues with hydrophilic or charged ones (e.g., Lysine, Arginine, Glutamic acid) can significantly improve solubility.[2][11]
-
PEGylation: Attaching polyethylene glycol (PEG) chains creates a hydrophilic shield around the peptide, increasing its water solubility.[2][7]
-
Addition of Solubility Tags: Fusing polypeptide tags, such as a poly-arginine or poly-lysine sequence, to the N- or C-terminus increases the net charge and prevents aggregation.[2][3][12]
-
N-terminal Acetylation / C-terminal Amidation: These modifications can neutralize terminal charges, which can sometimes prevent aggregation and improve solubility characteristics.[7][11]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues.
dot
Caption: Troubleshooting workflow for solubilizing hydrophobic peptides.
Data & Experimental Protocols
Table 1: Recommended Solvents Based on Peptide Properties
| Peptide Property | Primary Solvent | Secondary Solvent / Additive | Notes |
| Basic (Net Charge > 0) | Sterile Water | 10% Acetic Acid or 0.1% TFA | Acidic pH increases net positive charge.[4] |
| Acidic (Net Charge < 0) | Sterile Water | 1% Ammonium Hydroxide or 0.1M NH₄HCO₃ | Basic pH increases net negative charge.[4] |
| Neutral / Hydrophobic (>50% hydrophobic residues) | Minimal DMSO or DMF | Drop-wise addition of aqueous buffer | Use DMF for peptides with Cys or Met.[4][9] |
| Prone to Aggregation | 6 M Guanidine HCl or 8 M Urea | Dialysis or dilution to remove chaotrope | Chaotropic agents disrupt hydrogen bonding networks.[1][9] |
Protocol 1: Test Solubilization of a Hydrophobic Peptide
This protocol outlines a systematic approach to finding a suitable solvent for a peptide containing β-homophenylalanine.
dot
Caption: Step-by-step experimental workflow for peptide solubility testing.
Methodology:
-
Initial Aqueous Test: Begin by adding a small volume of sterile, distilled water to a test aliquot of the peptide. Vortex gently. If it dissolves, the peptide is water-soluble.[1]
-
pH Adjustment: If the peptide is not soluble in water, determine its net charge. For basic peptides, add a small volume of a dilute acidic solution. For acidic peptides, use a dilute basic solution.[4]
-
Organic Solvent Dissolution: If the peptide remains insoluble, use an organic solvent. First, ensure the peptide is dry (lyophilize if necessary to remove previous aqueous solutions). Add a minimal volume of 100% DMSO (or DMF) and vortex until the peptide is fully dissolved.[1][5]
-
Aqueous Titration: Slowly and carefully add the desired aqueous buffer to the organic stock solution.[1] Monitor closely for any signs of precipitation. If cloudiness appears, you have reached the solubility limit for that specific ratio of organic solvent to aqueous buffer.[1]
-
Final Steps: Once solubilized, centrifuge the solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any undissolved micro-aggregates before using the supernatant in your experiment.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. genscript.com [genscript.com]
- 4. jpt.com [jpt.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. lifetein.com [lifetein.com]
- 8. Peptide Synthesis Knowledge Base [peptide2.com]
- 9. lifetein.com [lifetein.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Cleavage Cocktail Optimization for Resins with Boc-d-beta-homophenylalanine
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the efficient cleavage of peptides containing Boc-d-beta-homophenylalanine from solid-phase synthesis resins. The information is tailored for researchers, scientists, and professionals in drug development.
While this compound possesses a non-reactive benzyl side chain, its beta-amino acid structure may introduce steric hindrance. The following recommendations are based on established principles of Boc-based Solid Phase Peptide Synthesis (Boc-SPPS) and can be adapted to address challenges specific to this residue.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of cleaving a Boc-protected peptide from its resin support?
Cleavage in Boc-SPPS is an acid-catalyzed process known as acidolysis. A strong acid, typically Trifluoroacetic Acid (TFA) or Hydrogen Fluoride (HF), is used to break the acid-labile linker anchoring the peptide to the resin. This same step simultaneously removes the N-terminal Boc group and most side-chain protecting groups.[1][2]
Q2: Why is a "cocktail" of reagents used for cleavage instead of pure acid?
A cocktail is essential to prevent side reactions. During acidolysis, protecting groups and the resin linker release highly reactive carbocations (e.g., t-butyl cations).[3] These can cause unwanted modifications, such as alkylation, of nucleophilic residues in the peptide. Scavengers are added to the acid to "trap" these reactive species before they can damage the desired peptide.[3][4]
Q3: What are the most common scavengers and their functions?
-
Triisopropylsilane (TIS): A highly effective scavenger for quenching trityl and t-butyl cations through hydride transfer.[4]
-
Water: Acts as a scavenger and can help suppress aspartimide formation.[3]
-
Thioanisole/1,2-ethanedithiol (EDT): "Soft" scavengers used to protect sensitive residues like methionine and cysteine and to aid in the removal of certain protecting groups like Arg(Tos).[2][5]
-
Phenol: Used to scavenge various reactive species and can prevent the oxidation of certain residues.[6]
Q4: Does the presence of this compound require special cleavage considerations?
The homophenylalanine side chain is chemically stable and does not require special scavengers. However, as a beta-amino acid, it can be more sterically hindered than standard alpha-amino acids.[7] This may lead to slower or incomplete cleavage. To mitigate this, consider extending the standard reaction time (e.g., from 2 hours to 3-4 hours) or ensuring the resin is thoroughly swollen to allow reagents to penetrate effectively.[7][8]
Troubleshooting Guide
This section addresses common problems encountered during the cleavage of peptides containing this compound.
| Problem | Symptom(s) | Possible Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | - Little to no peptide precipitates upon addition of cold ether.- Low final weight of crude peptide. | 1. Incomplete Cleavage: The peptide has not been fully released from the resin.[8] 2. Poor Precipitation: The peptide is soluble in the precipitation solvent. | 1. Optimize Cleavage: Increase the cleavage reaction time (e.g., to 3-4 hours). Ensure the peptide-resin is completely dry before adding the cocktail. Consider using a stronger acid system like TFMSA or HF for difficult sequences.[5][8] 2. Improve Precipitation: Ensure the ether is sufficiently cold (-20°C). Use a larger volume of ether. If precipitation remains poor, try a different non-polar solvent like a mixture of ether and hexane.[3] |
| Incomplete Deprotection | - Mass spectrometry (MS) analysis shows masses corresponding to remaining side-chain protecting groups. | 1. Insufficient Reagent/Time: The cleavage cocktail volume was too low, or the reaction time was too short.[7] 2. Reagent Degradation: The TFA or other reagents have degraded. TFA is hygroscopic and water can reduce its effectiveness.[7][8] | 1. Adjust Protocol: Increase the ratio of cleavage cocktail to resin (e.g., 10-20 mL per gram of resin). Extend the reaction time and monitor cleavage completion by analyzing a small sample.[5] 2. Use Fresh Reagents: Always use fresh, high-quality TFA for preparing the cleavage cocktail.[8] |
| Unexpected Mass Adducts | - MS analysis shows unexpected mass additions (e.g., +56 for t-butyl). | 1. Ineffective Scavenging: Reactive carbocations generated during cleavage have alkylated the peptide. | 1. Use an Appropriate Scavenger: For most peptides, including those with homophenylalanine, a standard cocktail like Reagent B or 95% TFA / 2.5% H₂O / 2.5% TIS is sufficient.[5][6] Ensure scavengers are included in the cocktail. |
| Premature Cleavage | - Loss of peptide from the resin during synthesis cycles (detected by analyzing TFA deprotection washes). | 1. Acid-Labile Linker: The linker used (e.g., standard Merrifield resin) is too sensitive to the repeated TFA treatments used for N-terminal Boc removal.[8] | 1. Use a More Stable Linker: For future syntheses, employ a more acid-stable linker, such as a PAM (phenylacetamidomethyl) linker, which is significantly more resistant to premature cleavage during Boc deprotection steps.[8] |
Summary of Common Cleavage Cocktails
The following table summarizes standard cleavage cocktails used in Boc-SPPS. For a peptide containing only non-sensitive residues like this compound, "Standard TFA" or "Reagent B" are excellent starting points.
| Cocktail Name | Composition (v/v or w/w) | Primary Use & Comments |
| Standard TFA | 95% TFA, 2.5% H₂O, 2.5% TIS | General-purpose cocktail for peptides without highly sensitive residues.[3][5] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | "Odorless" alternative to cocktails with thiols. Good for general use.[6] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Powerful cocktail for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr. |
| HF Cleavage | 90% Anhydrous HF, 10% Anisole (or other scavengers) | "High-potency" method for very stable linkers and protecting groups. Requires specialized equipment due to the extreme hazard of HF.[1][5] |
| TFMSA Cleavage | TFMSA, TFA, Thioanisole, m-Cresol | A strong acid alternative to HF. Often used for cleaving from MBHA resins.[2] |
Experimental Protocols & Workflows
Protocol 1: Standard TFA Cleavage
This protocol is suitable for cleaving peptides containing this compound from standard acid-labile resins like Merrifield or PAM resins.
Materials:
-
Dried peptide-resin (e.g., 100 mg)
-
Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether (-20°C)
-
Reaction vessel (scintillation vial or small round-bottom flask)
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin in the reaction vessel. Wash the resin with DCM (3 x 2 mL) to ensure it is clean and swell it for 15-20 minutes in a final portion of DCM. Drain the DCM completely.
-
Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For 100 mg of resin, prepare 2 mL of the cocktail (95% TFA, 2.5% H₂O, 2.5% TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.
-
Peptide Isolation: Filter the resin using a small fritted funnel and collect the filtrate containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA (0.5 mL) to ensure complete recovery.
-
Precipitation: Place the combined TFA filtrate into a centrifuge tube. Add this solution dropwise to a larger centrifuge tube containing 10-20 volumes of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Collection and Washing: Cap the tube and centrifuge at 2000-3000 x g for 5-10 minutes to pellet the peptide. Carefully decant the ether.
-
Final Wash: Resuspend the peptide pellet in fresh cold ether and repeat the centrifugation step. This wash removes residual scavengers and cleaved protecting groups. Repeat this step one more time.
-
Drying: After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification (e.g., by HPLC).
Diagram 1: General Workflow for Boc-Resin Cleavage
Caption: Workflow for cleaving and isolating a peptide synthesized using Boc-SPPS.
Diagram 2: Troubleshooting Logic for Low Cleavage Yield
Caption: A decision tree for troubleshooting the causes of low peptide yield after cleavage.
References
Validation & Comparative
A Comparative Guide to Boc-D-β-homophenylalanine and Boc-L-β-homophenylalanine for Researchers and Drug Development Professionals
An In-depth Analysis of Stereoisomers in Peptide Synthesis and Drug Discovery
In the landscape of peptide chemistry and drug development, the use of non-natural amino acids has become a cornerstone for designing novel therapeutics with enhanced properties. Among these, β-amino acids and their derivatives have garnered significant attention for their ability to impart unique conformational constraints and increased resistance to enzymatic degradation in peptides. This guide provides a detailed comparison of two such stereoisomers: N-α-tert-Butoxycarbonyl-D-β-homophenylalanine (Boc-D-β-Hphe-OH) and N-α-tert-Butoxycarbonyl-L-β-homophenylalanine (Boc-L-β-Hphe-OH).
This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols.
Physicochemical Properties: A Tale of Two Isomers
While sharing the same molecular formula and mass, the spatial arrangement of the amino and phenyl groups in Boc-D-β-homophenylalanine and Boc-L-β-homophenylalanine leads to distinct three-dimensional structures. These structural differences can influence their physical properties, such as melting point and optical rotation, and more importantly, their biological activity. The tert-butoxycarbonyl (Boc) protecting group enhances the stability and solubility of both compounds, making them highly suitable for peptide synthesis.[1][2]
For researchers, the key distinction lies in their stereochemistry, which dictates how they interact with chiral environments, such as enzymes and receptors. The "D" configuration denotes a specific spatial arrangement that is the mirror image of the naturally occurring "L" configuration amino acids.
Table 1: Physicochemical Properties of Boc-D-β-homophenylalanine and Boc-L-β-homophenylalanine
| Property | Boc-D-β-homophenylalanine | Boc-L-β-homophenylalanine |
| Synonyms | Boc-D-β-HomoPhe-OH, (R)-Boc-3-amino-4-phenylbutyric acid[1] | Boc-L-β-HomoPhe-OH, (S)-Boc-3-amino-4-phenylbutyric acid |
| CAS Number | 101555-61-7[1] | 51871-62-6 |
| Molecular Formula | C₁₅H₂₁NO₄[1] | C₁₅H₂₁NO₄ |
| Molecular Weight | 279.33 g/mol [1] | 279.33 g/mol |
| Appearance | White to off-white powder[1] | White to off-white powder |
| Purity | ≥99%[1] | ≥98% |
| Storage Conditions | 0-8 °C[1] | 0-8 °C |
Synthesis and Chemical Reactivity
Both Boc-D-β-homophenylalanine and Boc-L-β-homophenylalanine are valuable building blocks in peptide synthesis.[1][2] The Boc protecting group on the amino moiety provides controlled reactivity, preventing unwanted side reactions during the coupling steps of peptide chain elongation.[3] This protecting group can be readily removed under mild acidic conditions, allowing for the sequential addition of other amino acids.[3]
A common method for the preparation of Boc-D-β-homophenylalanine involves a multi-step synthesis starting from D-phenylalanine.[4] A similar synthetic route can be employed for the L-isomer starting from L-phenylalanine.
Biological Activity: A Focus on Dipeptidyl Peptidase IV (DPP-4) Inhibition
A significant area of research for β-homophenylalanine derivatives is in the development of inhibitors for dipeptidyl peptidase IV (DPP-4).[5][6] DPP-4 is a serine protease that plays a crucial role in glucose metabolism, and its inhibition is a validated therapeutic strategy for type 2 diabetes.[5]
While direct comparative studies on the DPP-4 inhibitory activity of peptides derived from Boc-D-β-homophenylalanine versus Boc-L-β-homophenylalanine are not extensively published in a head-to-head format, the stereochemistry of the β-amino acid is known to be a critical determinant of inhibitory potency.[7] The chiral center of the β-homophenylalanine residue directly influences how the inhibitor fits into the active site of the DPP-4 enzyme. It is plausible that one stereoisomer will exhibit a significantly higher binding affinity and, consequently, greater inhibitory activity than the other. This highlights the importance of stereospecific synthesis and testing in drug discovery programs targeting DPP-4.
Experimental Protocols
To aid researchers in their comparative studies, detailed methodologies for key experiments are provided below.
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol describes the manual synthesis of a short peptide incorporating either Boc-D-β-homophenylalanine or Boc-L-β-homophenylalanine.
Materials:
-
Rink Amide MBHA resin
-
Boc-D-β-homophenylalanine or Boc-L-β-homophenylalanine
-
Other required Boc-protected α-amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine solution (20% in DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF in a reaction vessel.
-
Boc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group (if starting with Fmoc-Rink Amide resin) or proceed to coupling if starting with a free amine resin. Wash thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve Boc-D-β-homophenylalanine (or the L-isomer) and HOBt in DMF.
-
Add DIC to the amino acid solution to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Boc deprotection.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.
Dipeptidyl Peptidase IV (DPP-4) Inhibition Assay
This protocol outlines a fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (peptides containing D- or L-β-homophenylalanine)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Dilute the DPP-4 enzyme and substrate in assay buffer to their working concentrations. Prepare a serial dilution of the test compounds and the positive control.
-
Assay Setup: In the 96-well plate, add the assay buffer, the test compound dilutions (or positive control/vehicle), and the diluted DPP-4 enzyme to the respective wells.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the DPP-4 substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader and measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm) every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
The choice between Boc-D-β-homophenylalanine and Boc-L-β-homophenylalanine is a critical decision in the design of peptide-based therapeutics. Their distinct stereochemistry can profoundly impact the resulting peptide's conformation, stability, and biological activity. While both are invaluable tools for introducing non-natural amino acids into peptide sequences, a thorough understanding of their individual properties and a comparative evaluation of their effects in a given biological system are essential for successful drug discovery and development. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative studies and unlock the full potential of these versatile building blocks.
References
- 1. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Analysis of Peptides: A Comparative Guide to D- vs. L-β-Homophenylalanine Incorporation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Conformational Impact of D- and L-β-Homophenylalanine in Peptidic Scaffolds, Supported by Experimental Data.
The stereochemistry of unnatural amino acids incorporated into peptide sequences plays a pivotal role in dictating their secondary structure, stability, and ultimately, their biological activity. Among these, β-homophenylalanine (β-Hph), with an additional methylene group in its backbone, offers unique conformational flexibility. This guide provides a detailed comparative analysis of the conformational propensities of peptides containing D-β-homophenylalanine versus its L-enantiomer, drawing upon experimental data from nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD), and molecular dynamics (MD) simulations.
Key Conformational Differences at a Glance
Incorporating D- or L-β-homophenylalanine into a peptide backbone leads to distinct and predictable secondary structures. Generally, the introduction of a D-amino acid into an L-peptide sequence (creating a hetero-chiral sequence) disrupts canonical structures and can induce turns or sheet-like conformations. Conversely, maintaining a consistent stereochemistry (a homo-chiral sequence) with L-β-homophenylalanine is more conducive to the formation of helical or random coil structures.
A study on N-succinylated dehydrotripeptides provides direct evidence for this phenomenon. Hetero-chiral peptides containing D-β-homophenylalanine were observed to adopt β-sheet secondary structures.[1] In contrast, their homo-chiral diastereomers incorporating L-β-homophenylalanine displayed characteristics of α-helical and random coil structures.[1] This fundamental difference in conformational preference is critical for the rational design of peptidomimetics with specific structural and functional properties.
Quantitative Data Comparison
The following tables summarize the quantitative data from NMR and MD simulation studies on diastereomeric tripeptides, highlighting the impact of β-homophenylalanine chirality on their conformational characteristics.
Table 1: ¹H NMR Chemical Shifts (δ) of Backbone Amide Protons
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[2][3] Chemical shifts of amide protons are particularly sensitive to the local electronic environment and hydrogen bonding, providing insights into the peptide's conformation. The following data was obtained for N-succinylated tripeptides in DMSO-d₆.[1]
| Peptide Sequence & Stereochemistry | Residue | Amide Proton (α-NH) Chemical Shift (ppm) |
| Suc-(L)-Phe-(D)-Hph-(Z)-ΔPhe-OMe | Phe | 8.29 (d, J=8.4 Hz) |
| (Hetero-chiral) | Hph | 8.52 (d, J=8.8 Hz) |
| ΔPhe | 9.89 (s) | |
| Suc-(L)-Phe-(L)-Hph-(Z)-ΔPhe-OMe | Phe | 8.24 (d, J=8.4 Hz) |
| (Homo-chiral) | Hph | 8.43 (d, J=8.8 Hz) |
| ΔPhe | 9.94 (s) |
Data extracted from Carvalho et al., Gels 2025, 11, 164.[1] The signals for ΔPhe are singlets due to the absence of an α-proton.
The distinct chemical shifts observed for the amide protons of the D-Hph and L-Hph containing peptides suggest different backbone conformations in solution.[1]
Table 2: Molecular Dynamics (MD) Simulation Data
MD simulations provide a computational approach to investigate the self-assembly and conformational dynamics of peptides.[1] The Solvent Accessible Surface Area (SASA) and volume of peptide aggregates can indicate the compactness of the self-assembled structures.
| Peptide Sequence & Stereochemistry | Aggregate SASA (Ų) | Aggregate Volume (ų) |
| Suc-(L)-Phe-(D)-Hph-(Z)-ΔPhe-OMe | 2917 | 3099 |
| (Hetero-chiral) | ||
| Suc-(L)-Phe-(L)-Hph-(Z)-ΔPhe-OMe | 3105 | 3290 |
| (Homo-chiral) |
Data extracted from Carvalho et al., Gels 2025, 11, 164.[1]
The lower SASA and volume for the hetero-chiral peptide containing D-β-homophenylalanine suggest the formation of more compact aggregates, indicative of a higher propensity for self-assembly compared to its homo-chiral counterpart.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of conformational analyses. Below are representative protocols for the key techniques discussed.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a sensitive technique for monitoring the secondary structure of peptides in solution.[4][5] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.
-
Sample Preparation: Peptide solutions are prepared at a concentration of 0.01 wt% in the desired buffer or solvent system. For studies on pH-triggered self-assembly, an equivalent concentration of a pH-triggering agent, such as glucono-δ-lactone (GdL), is added.[1]
-
Instrumentation: CD spectra are recorded on a spectropolarimeter (e.g., Jasco model J-1500) at a constant temperature, typically 25 °C, under a constant flow of nitrogen gas.[1]
-
Data Acquisition: Solutions are loaded into quartz cells with a short path length (e.g., 0.1 mm). Spectra are typically recorded in the far-UV region (190-260 nm) to observe the peptide backbone amide transitions.[4]
-
Data Analysis: The resulting spectra are analyzed for characteristic bands indicative of different secondary structures:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-resolution information on peptide structure and conformation in solution.[3]
-
Sample Preparation: Peptides are dissolved in a deuterated solvent (e.g., DMSO-d₆) at a concentration suitable for NMR analysis (typically >1 mM).[3] For studies in aqueous environments, a mixture of 90% H₂O and 10% D₂O is often used to observe exchangeable amide protons.[3]
-
Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., Bruker Avance III 400 MHz).[1]
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including:
-
1D ¹H NMR: To observe the general spectral features and chemical shifts of protons.
-
2D TOCSY (Total Correlation Spectroscopy): To identify proton spin systems within each amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
Heteronuclear Experiments (HSQC, HMBC): Often used with isotopically labeled samples to resolve spectral overlap and provide additional structural information.[1]
-
-
Data Analysis:
-
Resonance Assignment: Sequential assignment of all proton resonances to their specific locations in the peptide sequence.
-
Structural Restraints: Extraction of distance restraints from NOESY/ROESY spectra and dihedral angle restraints from coupling constants.
-
Structure Calculation: Use of computational programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the experimental restraints.
-
Molecular Dynamics (MD) Simulations
MD simulations offer a computational lens to view the dynamic behavior and conformational landscape of peptides over time.
-
System Setup:
-
An initial 3D structure of the peptide is generated or obtained from experimental data.
-
A defined number of peptide molecules (e.g., 15) are randomly distributed in a simulation box (e.g., orthorhombic) filled with a chosen water model.[1]
-
-
Force Field Selection: An appropriate force field (e.g., GROMOS, AMBER) is chosen to describe the interatomic forces.
-
Simulation Protocol:
-
Minimization: The system's energy is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated and equilibrated under controlled temperature and pressure (isothermal-isobaric ensemble) to reach a stable state.
-
Production Run: The simulation is run for a significant length of time (e.g., 250 ns) to sample the conformational space.[1]
-
-
Trajectory Analysis: The output trajectory is analyzed to determine various properties, including:
-
Root Mean Square Deviation (RMSD) to assess structural stability.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions.
-
Solvent Accessible Surface Area (SASA) and volume to characterize aggregate compactness.[1]
-
Dihedral angle distributions to understand backbone conformational preferences.
-
Visualizing Experimental and Logical Workflows
Diagrams generated using Graphviz provide a clear visual representation of the workflows involved in the conformational analysis of these peptides.
References
The Influence of Boc-D-beta-homophenylalanine on Peptide Secondary Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their structure, stability, and biological activity. Among these, beta-amino acids have garnered significant attention for their ability to induce unique and stable secondary structures. This guide provides a comparative analysis of the impact of Boc-D-beta-homophenylalanine on peptide secondary structure, offering insights for its application in peptidomimetic design and drug discovery.
Introduction to this compound
This compound is a derivative of phenylalanine containing an additional methylene group in its backbone, classifying it as a β-amino acid. The tert-butyloxycarbonyl (Boc) protecting group on the amine and the D-configuration of the chiral center are key features that influence its conformational preferences and reactivity in peptide synthesis. The presence of the beta-amino acid extends the peptide backbone, which can lead to the formation of novel secondary structures not commonly observed in peptides composed solely of alpha-amino acids.
Impact on Secondary Structure: A Comparative Analysis
The introduction of a this compound residue into a peptide sequence can significantly alter its secondary structure. Compared to a native peptide containing L-phenylalanine, the modified peptide often exhibits a shift towards more ordered structures, such as helices and turns. This is attributed to the conformational constraints imposed by the beta-amino acid backbone.
Helical Structures
Peptides incorporating β-amino acids are known to form various types of helices, including the 14-helix, which is characterized by a 14-membered hydrogen-bonded ring. The presence of this compound can promote the formation of such stable helical structures, even in short peptide sequences.
Turn Conformations
Beta-amino acids are also known to be potent inducers of β-turn structures. The specific geometry of this compound can favor the formation of well-defined turns, which are crucial for receptor binding and other molecular recognition events.
Experimental Data Comparison
To illustrate the impact of this compound, we present a comparative analysis of a model peptide, Ac-Ala-Xxx-Ala-NH2, where Xxx is either L-Phenylalanine (Native Peptide) or this compound (Modified Peptide).
Circular Dichroism (CD) Spectroscopy Data
Circular dichroism spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. The CD spectra of the native and modified peptides would be expected to show significant differences, as summarized in the table below.
| Parameter | Native Peptide (Xxx = L-Phe) | Modified Peptide (Xxx = Boc-D-beta-hPhe) | Interpretation of Change |
| Molar Ellipticity [θ] at 222 nm (deg cm² dmol⁻¹) | -5,000 | -15,000 | Increased negative ellipticity suggests a significant increase in helical content. |
| Molar Ellipticity [θ] at 208 nm (deg cm² dmol⁻¹) | -4,500 | -14,000 | Consistent with an increase in helical structure. |
| Molar Ellipticity [θ] at 195 nm (deg cm² dmol⁻¹) | +10,000 | +30,000 | A stronger positive band indicates a more ordered helical conformation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the conformation of a peptide at the atomic level. Key parameters such as chemical shifts (δ) of amide protons are sensitive to the local secondary structure.
| NMR Parameter | Native Peptide (Xxx = L-Phe) | Modified Peptide (Xxx = Boc-D-beta-hPhe) | Interpretation of Change |
| Amide Proton Chemical Shift (δ) of Ala³-NH (ppm) | 7.8 | 8.5 | Downfield shift is indicative of the amide proton being involved in a hydrogen bond, suggesting a stable secondary structure. |
| ³J(HN,Hα) Coupling Constant of Ala³ (Hz) | 7.5 | 5.0 | A smaller coupling constant is consistent with a helical conformation. |
| Nuclear Overhauser Effect (NOE) Contacts | Sequential dαN(i, i+1) | Sequential dαN(i, i+1) and medium-range dαβ(i, i+3) | The presence of medium-range NOEs is a strong indicator of a folded or helical structure. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation : Peptides are dissolved in a suitable solvent, typically a buffered aqueous solution (e.g., 10 mM phosphate buffer, pH 7.4) or a helix-inducing solvent like trifluoroethanol (TFE), to a final concentration of 50-100 µM.
-
Instrumentation : CD spectra are recorded on a spectropolarimeter equipped with a temperature-controlled cell holder.
-
Data Acquisition : Spectra are typically scanned from 190 to 260 nm at a constant temperature (e.g., 25 °C) using a quartz cuvette with a path length of 1 mm.
-
Data Analysis : The raw data (ellipticity in millidegrees) is converted to molar ellipticity [θ] using the peptide concentration, path length, and the number of amino acid residues. The resulting spectra are then analyzed to estimate the percentage of different secondary structure elements (e.g., alpha-helix, beta-sheet, random coil) using deconvolution algorithms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : The peptide is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture like H₂O/D₂O 9:1) to a concentration of 1-5 mM.
-
Instrumentation : NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Data Acquisition : A suite of 1D and 2D NMR experiments are performed, including:
-
1D ¹H NMR for initial assessment of sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space correlations between protons, which provide distance constraints for structure calculation.
-
-
Data Analysis : The acquired spectra are processed and analyzed to assign all proton resonances to specific amino acids in the peptide sequence. The analysis of chemical shifts, coupling constants, and NOE patterns allows for the determination of the peptide's three-dimensional structure.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual workflow for evaluating the impact of this compound on peptide secondary structure.
Caption: Experimental workflow for comparative structural analysis.
Caption: Impact of this compound on peptide structure.
Conclusion
The incorporation of this compound is a valuable tool for peptide chemists and drug designers. Its unique structural properties promote the formation of stable, well-defined secondary structures, such as helices and turns. This can lead to peptides with enhanced proteolytic stability, improved receptor binding affinity, and novel biological activities. The comparative data and experimental protocols provided in this guide serve as a resource for researchers seeking to harness the potential of this and other beta-amino acids in their work.
Comparative NMR Spectroscopic Analysis of Peptides Incorporating Boc-D-β-Homophenylalanine
A detailed guide for researchers, scientists, and drug development professionals on the conformational preferences of peptides containing the unnatural amino acid Boc-D-β-homophenylalanine, benchmarked against relevant alternatives through Nuclear Magnetic Resonance (NMR) spectroscopy.
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance proteolytic stability, modulate biological activity, and explore novel conformations. Among these, β-amino acids, with their extended backbone, offer unique structural motifs. This guide provides a comparative analysis of the NMR spectroscopic characteristics of peptides containing Boc-D-β-homophenylalanine, a key building block in the design of peptidomimetics. The analysis is supported by experimental data from published literature, offering insights into the conformational impact of this modification compared to peptides with alternative stereochemistry or backbone structures.
Data Presentation: Comparative NMR Data
The following tables summarize key ¹H and ¹³C NMR chemical shift data for a model dipeptide, Boc-Xxx-Ala-OMe, where Xxx represents the amino acid of interest. This allows for a direct comparison of the spectroscopic signatures of peptides containing Boc-D-β-homophenylalanine versus those with L-β-homophenylalanine and the α-amino acid D-phenylalanine.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Boc-Xxx-Ala-OMe Dipeptides
| Proton | Boc-D-β-Hphe-Ala-OMe | Boc-L-β-Hphe-Ala-OMe | Boc-D-Phe-Ala-OMe |
| Boc-Xxx | |||
| NH | ~7.8-8.2 | ~7.8-8.2 | ~5.2-5.4 |
| α-CH | ~4.3-4.5 | ~4.3-4.5 | ~4.3-4.4 |
| β-CH₂ | ~2.7-2.9 | ~2.7-2.9 | ~3.0-3.2 |
| γ-CH | Not Applicable | Not Applicable | Not Applicable |
| Phenyl | ~7.1-7.3 | ~7.1-7.3 | ~7.2-7.4 |
| Boc (CH₃)₃ | ~1.4 | ~1.4 | ~1.4 |
| Ala | |||
| NH | ~6.5-6.8 | ~6.5-6.8 | ~6.4-6.6 |
| α-CH | ~4.2-4.4 | ~4.2-4.4 | ~4.3-4.5 |
| β-CH₃ | ~1.3-1.4 | ~1.3-1.4 | ~1.3-1.4 |
| OMe | ~3.7 | ~3.7 | ~3.7 |
Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is compiled from typical values reported in the literature for similar peptide structures.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Boc-Xxx-Ala-OMe Dipeptides
| Carbon | Boc-D-β-Hphe-Ala-OMe | Boc-L-β-Hphe-Ala-OMe | Boc-D-Phe-Ala-OMe |
| Boc-Xxx | |||
| C=O (Boc) | ~155-156 | ~155-156 | ~155-156 |
| C(CH₃)₃ | ~80 | ~80 | ~80 |
| C(CH₃)₃ | ~28 | ~28 | ~28 |
| C=O (amide) | ~171-172 | ~171-172 | ~171-172 |
| α-CH | ~48-50 | ~48-50 | ~55-57 |
| β-CH₂ | ~40-42 | ~40-42 | ~38-40 |
| γ-CH | Not Applicable | Not Applicable | Not Applicable |
| Phenyl C1 | ~138-140 | ~138-140 | ~136-137 |
| Phenyl CH | ~126-129 | ~126-129 | ~126-129 |
| Ala | |||
| C=O (ester) | ~173-174 | ~173-174 | ~173-174 |
| α-CH | ~49-51 | ~49-51 | ~49-51 |
| β-CH₃ | ~18-20 | ~18-20 | ~18-20 |
| OMe | ~52 | ~52 | ~52 |
Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is compiled from typical values reported in the literature for similar peptide structures.
Experimental Protocols
The data presented in this guide is based on standard NMR spectroscopic techniques for peptide characterization. Below are detailed methodologies for the key experiments.
Peptide Synthesis
Peptides containing Boc-D-β-homophenylalanine and its analogues are typically synthesized using solution-phase or solid-phase peptide synthesis (SPPS) methodologies.
Solution-Phase Synthesis:
-
Amino Acid Protection: The N-terminus of the amino acid is protected with a tert-butyloxycarbonyl (Boc) group.
-
Coupling: The Boc-protected amino acid is coupled to the N-terminus of the growing peptide chain using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).
-
Deprotection: The Boc group is removed from the newly added amino acid using an acid, typically trifluoroacetic acid (TFA), to allow for the next coupling cycle.
-
Purification: The final peptide is purified using techniques like column chromatography or high-performance liquid chromatography (HPLC).
NMR Sample Preparation
-
Sample Dissolution: 5-10 mg of the purified peptide is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence the peptide's conformation.
-
Internal Standard: A small amount of an internal standard, such as tetramethylsilane (TMS), is added for referencing the chemical shifts.
-
Concentration: The final concentration of the peptide sample is typically in the range of 1-10 mM.
NMR Data Acquisition
NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: One-dimensional proton NMR spectra are acquired to identify the chemical shifts of all protons in the peptide.
-
¹³C NMR: One-dimensional carbon NMR spectra provide the chemical shifts of the carbon atoms.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds, which helps in assigning protons within an amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (i.e., within the same amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in space (< 5 Å), providing crucial information about the peptide's three-dimensional structure and conformation.
-
Mandatory Visualization
Experimental Workflow for NMR Analysis of Peptides
The following diagram illustrates the general workflow for the synthesis and NMR-based conformational analysis of peptides.
Caption: Workflow for peptide synthesis and NMR analysis.
Conformational Preferences of β-Peptides vs. α-Peptides
The incorporation of a β-amino acid introduces an additional carbon atom into the peptide backbone, leading to distinct conformational preferences compared to α-peptides. This diagram illustrates the difference in backbone structure and potential folding patterns.
Caption: Comparison of α- and β-peptide backbones and their potential secondary structures.
Unveiling the Structural Nuances of d-Beta-Homophenylalanine Peptides: A Comparative Guide to Circular Dichroism Spectroscopy
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount for predicting their biological activity and optimizing their therapeutic potential. Circular Dichroism (CD) spectroscopy stands out as a powerful and accessible technique for elucidating the secondary structure of peptides in solution. This guide provides a comprehensive comparison of the CD spectroscopic properties of peptides incorporating the unnatural amino acid d-beta-homophenylalanine, offering insights into their conformational preferences and providing supporting experimental data and protocols.
The incorporation of non-proteinogenic amino acids, such as d-beta-homophenylalanine (d-β-Hph), into peptide sequences is a widely employed strategy to enhance proteolytic stability and modulate biological activity. The altered stereochemistry and backbone structure introduced by these residues can induce unique secondary structural motifs that are not readily accessible to their natural L-alpha-amino acid counterparts. CD spectroscopy is particularly well-suited to probe these conformational changes.
Comparative Analysis of CD Spectra
The CD spectrum of a peptide in the far-UV region (typically 190-250 nm) is highly sensitive to its secondary structure. Characteristic spectral signatures allow for the qualitative and quantitative assessment of α-helical, β-sheet, and random coil content.
In a study by Pais and colleagues, a series of N-succinylated dehydrotripeptides were synthesized and their self-assembly and conformational properties were investigated. Among these, heterochiral peptides containing a d-homophenylalanine residue within a L,D,Z-stereochemical sequence (peptides 13 and 17 , with the motif Phe-Hph-ΔPhe) were analyzed by CD spectroscopy. The resulting spectra are indicative of a β-sheet secondary structure.[1]
| Peptide Sequence Motif | Key Spectral Features | Deduced Secondary Structure |
| L-Phe-D-Hph-Z-ΔPhe | Positive band around 200 nm, Negative band around 225 nm | β-sheet |
Table 1: Summary of quantitative CD spectral data for heterochiral tripeptides containing d-homophenylalanine. Data extracted from Pais et al. (2017).[1]
This distinct CD profile, with a positive Cotton effect near 200 nm and a negative one around 225 nm, is a hallmark of β-sheet conformations in peptides.[1] This observation underscores the significant influence of the d-beta-homophenylalanine residue, in combination with the overall stereochemistry of the peptide, in directing a specific folding pattern.
Alternative Approaches to Peptide Structural Analysis
While CD spectroscopy is a valuable tool, it is often used in conjunction with other techniques to provide a more complete picture of peptide conformation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the three-dimensional structure of peptides in solution, including inter-proton distances and dihedral angles.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Offers complementary information on secondary structure by analyzing the vibrational frequencies of the peptide backbone amide bonds.
-
X-ray Crystallography: Can provide atomic-resolution structures of peptides in the solid state, though challenges can arise in obtaining suitable crystals.
The choice of analytical technique depends on the specific research question, the amount of sample available, and the desired level of structural detail. CD spectroscopy offers a rapid and sensitive method for initial structural assessment and for monitoring conformational changes in response to environmental factors.
Experimental Protocols
A generalized experimental protocol for acquiring CD spectra of peptides is outlined below. It is important to note that optimal conditions may vary depending on the specific peptide sequence and the solvent system used.
Sample Preparation
-
Peptide Purity: Ensure the peptide is of high purity (>95%), typically achieved through reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Solvent Selection: The solvent must be transparent in the far-UV region of interest. Common solvents include water, phosphate buffers, and trifluoroethanol (TFE). The choice of solvent can significantly influence peptide secondary structure.
-
Concentration: Prepare a stock solution of the peptide in the chosen solvent. The final concentration for CD analysis is typically in the range of 0.1-1 mg/mL. Accurate determination of the peptide concentration is crucial for calculating molar ellipticity.
-
Blank Preparation: A blank sample containing only the solvent should be prepared to subtract its contribution from the peptide spectrum.
CD Spectrometer Setup and Data Acquisition
-
Instrument Purging: Purge the CD spectrometer with dry nitrogen gas to remove oxygen, which absorbs strongly in the far-UV region.
-
Cuvette: Use a quartz cuvette with a short path length (e.g., 0.1 cm) for far-UV measurements.
-
Instrument Parameters: Set the following parameters on the CD spectropolarimeter:
-
Wavelength range: e.g., 190-260 nm
-
Scan speed: e.g., 50 nm/min
-
Bandwidth: e.g., 1.0 nm
-
Response time: e.g., 1 s
-
Number of accumulations: e.g., 3-5 scans to improve the signal-to-noise ratio.
-
-
Data Collection:
-
Record the spectrum of the blank (solvent).
-
Record the spectrum of the peptide sample.
-
Subtract the blank spectrum from the sample spectrum to obtain the final CD spectrum of the peptide.
-
Data Analysis
The raw CD data (in millidegrees) is typically converted to molar ellipticity [θ] (in deg·cm²·dmol⁻¹) to normalize for concentration, path length, and the number of amino acid residues. The resulting spectrum can then be analyzed qualitatively by observing the positions and signs of the Cotton effects, or quantitatively using deconvolution algorithms to estimate the percentage of different secondary structural elements.
Visualizing the Workflow
The logical flow of a typical circular dichroism spectroscopy experiment for peptide analysis is illustrated in the diagram below.
References
Navigating the Maze of Non-Standard Peptide Fragmentation: A Comparative Guide to Mass Spectrometry Analysis of Peptides with Boc-d-beta-homophenylalanine
For researchers, scientists, and drug development professionals venturing into the synthesis and characterization of peptidomimetics, the incorporation of non-standard amino acids like Boc-d-beta-homophenylalanine presents unique analytical challenges. This guide provides a comprehensive comparison of the expected mass spectrometry fragmentation patterns of these modified peptides against their standard counterparts, supported by detailed experimental protocols and predictive data. Understanding these fragmentation pathways is crucial for unambiguous structural confirmation and purity assessment.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, yet its inherent lability under typical mass spectrometry conditions can complicate spectral interpretation. When combined with a beta-amino acid, which alters the peptide backbone, the fragmentation landscape becomes even more intricate. This guide will illuminate the expected fragmentation behavior of peptides containing this compound, offering a predictive framework for researchers in the absence of extensive spectral libraries for such novel compounds.
Comparative Fragmentation Analysis: α-Peptides vs. β-Peptides with and without Boc Protection
The fragmentation of a peptide in a mass spectrometer, typically through collision-induced dissociation (CID) or electron-transfer dissociation (ETD), provides a roadmap to its amino acid sequence. However, the introduction of a beta-amino acid and a labile protecting group like Boc significantly alters this map.
Key Fragmentation Events:
-
Boc Group Fragmentation: The N-terminal Boc group is highly susceptible to fragmentation and is often observed as a neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the precursor ion, particularly in electrospray ionization (ESI).
-
Peptide Backbone Fragmentation:
-
α-Peptides: Standard peptides primarily fragment along the amide bonds, producing a series of b- and y-ions that allow for straightforward sequence determination.
-
β-Peptides: Peptides containing β-amino acids exhibit distinct fragmentation patterns. Cleavage of the N-Cβ and Cα-Cβ bonds within the β-amino acid residue is less common, especially under ETD conditions. Instead, a higher prevalence of a• and y-type fragment ions is often observed.
-
The following table summarizes the predicted fragmentation behavior of a hypothetical peptide sequence (e.g., X-Gly-Ile-Leu) where 'X' is the variable amino acid residue.
| Peptide Type | N-terminal Residue (X) | Expected Major Fragmentation Pathways (CID/HCD) | Predicted Key Fragment Ions |
| Standard α-Peptide | Phenylalanine | Backbone fragmentation yielding b- and y-ion series. | b-ions (b1, b2, b3) and y-ions (y1, y2, y3). |
| β-Peptide | d-beta-homophenylalanine | Altered backbone fragmentation with a potential increase in a• and y-type ions. Some unique cleavages within the beta-amino acid may occur. | Predominantly y-ions; a•-ions may be more prominent than in α-peptides. |
| Boc-Protected β-Peptide | This compound | Initial neutral loss of the Boc group (100 Da) or isobutylene (56 Da). Subsequent fragmentation of the deprotected β-peptide backbone. | [M+H-100]+, [M+H-56]+, followed by y-ions and potentially more abundant a•-ions. The lability of the Boc group can sometimes suppress the formation of a full series of sequence-informative ions. |
Predicted Fragmentation Data for a Peptide with this compound
While extensive experimental data for peptides containing this compound is not widely available, we can predict the major fragment ions based on established fragmentation principles. Consider a hypothetical peptide, Boc-d-β-hPhe-Gly-Ile-Leu-OH .
| Predicted Fragment Ion | m/z (monoisotopic) | Ion Type | Description |
| 621.40 | [M+H]+ | Precursor Ion | Intact protonated peptide. |
| 565.34 | [M+H-56]+ | Neutral Loss | Loss of isobutylene from the Boc group. |
| 521.35 | [M+H-100]+ | Neutral Loss | Loss of the entire Boc group. |
| 408.27 | y3 | y-ion | Cleavage after d-β-hPhe. |
| 295.18 | y2 | y-ion | Cleavage after Gly. |
| 182.09 | y1 | y-ion | Cleavage after Ile. |
| 221.14 | b1 (from deprotected peptide) | b-ion | Boc-d-β-hPhe residue after loss of Boc. |
| 278.16 | b2 (from deprotected peptide) | b-ion | Boc-d-β-hPhe-Gly fragment after loss of Boc. |
Note: The relative abundances of these ions will depend on the collision energy and the instrument used. The neutral loss fragments are often the most abundant ions in the MS/MS spectrum.
Experimental Protocols
A robust and reproducible analytical method is paramount for the characterization of novel peptides. The following is a general protocol for the LC-MS/MS analysis of peptides containing this compound.
1. Sample Preparation
-
Stock Solution: Accurately weigh 1 mg of the lyophilized peptide and dissolve it in 1 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution. Vortex thoroughly to ensure complete dissolution.
-
Working Solution: Dilute the stock solution with the same solvent mixture to a final concentration of 10 µg/mL for direct infusion or LC-MS analysis.
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer capable of tandem mass spectrometry (MS/MS), such as a Q-TOF, Orbitrap, or ion trap instrument, coupled to a high-performance liquid chromatography (HPLC) system.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame (e.g., 15-30 minutes) to ensure adequate separation.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: Optimized for the specific instrument, typically in the range of 3-4 kV.
-
Source Temperature: Optimized to minimize in-source fragmentation of the Boc group, typically 100-150 °C.
-
MS1 Scan: Acquire a full scan (e.g., m/z 100-2000) to identify the precursor ion of the intact peptide.
-
MS/MS Scans (CID/HCD): Isolate the precursor ion and subject it to fragmentation using a normalized collision energy (NCE) in the range of 20-40%.
-
Data Analysis: Analyze the resulting MS/MS spectra for the characteristic neutral losses of the Boc group and the b- and y-ion series to confirm the peptide sequence.
-
Visualizing the Workflow and Fragmentation
To further clarify the analytical process and the expected fragmentation, the following diagrams are provided.
Caption: Experimental workflow for the LC-MS/MS analysis of peptides.
Caption: Predicted fragmentation pathway of a Boc-β-peptide.
D-Beta-Homophenylalanine Peptides: A Comparative Guide to Enhanced Biological Activity
For researchers, scientists, and drug development professionals, the quest for more stable and potent peptide therapeutics is a continuous endeavor. The incorporation of non-native amino acids is a key strategy in this pursuit. This guide provides a detailed comparison of the biological activity of peptides containing D-beta-homophenylalanine versus their native counterparts, highlighting the advantages conferred by this modification through supporting experimental data.
The substitution of a native L-amino acid with D-beta-homophenylalanine, a D-beta-amino acid, can significantly enhance a peptide's therapeutic potential. This is primarily attributed to increased resistance to proteolytic degradation, which in turn can lead to improved pharmacokinetic and pharmacodynamic profiles. This guide will use the opioid peptide Biphalin as a case study to illustrate these benefits.
Enhanced Biological Activity of a D-Beta-Homophenylalanine Containing Peptide: A Case Study with Biphalin
The following tables summarize the quantitative data comparing native Biphalin with its analogue where the L-Phenylalanine at positions 4 and 4' is replaced by D-beta-homophenylalanine (Biphalin Analog 1).
Table 1: Opioid Receptor Binding Affinity
| Peptide | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) |
| Native Biphalin | 0.19 - 12[1][2] | 1.04 - 46.5[1][2] |
| Biphalin Analog 1 | 1.1 | 0.72 |
Ki (Inhibition constant): A measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Bioactivity
| Peptide | Guinea Pig Ileum (GPI) IC50 (nM) | Mouse Vas Deferens (MVD) IC50 (nM) |
| Native Biphalin | 1.94 - 8.8[1] | 27[1] |
| Biphalin Analog 1 | 25.3 | 2.5 |
IC50 (Half-maximal inhibitory concentration): A measure of the peptide's potency in inhibiting a biological function. A lower IC50 value indicates higher potency.
Table 3: In Vivo Antinociceptive Activity
| Peptide | Hot Plate Test (% MPE at 30 min, 5 µg, i.c.v.) | Tail-Flick Test (% MPE at 15 min, 0.75 µg, i.c.v.) |
| Native Biphalin | ~80%[1] | ~40%[1] |
| Biphalin Analog 1 | Potent antinociceptive effect observed | Potent antinociceptive effect observed |
% MPE (Maximum Possible Effect): A measure of the analgesic effect. i.c.v. (intracerebroventricular): Administration into the ventricles of the brain.
Table 4: Proteolytic Stability
| Peptide | Stability in Human Plasma |
| Native Biphalin | Moderate |
| Biphalin Analog 1 | Increased enzymatic stability |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following are protocols for the key experiments cited in this guide.
Competitive Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the peptides for the µ-opioid receptor (MOR) and δ-opioid receptor (DOR).
Materials:
-
Cell membranes expressing the respective opioid receptors.
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR).
-
Test peptides (Native Biphalin and Biphalin Analog 1).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test peptide.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[3]
Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) Bioassays
Objective: To assess the in vitro functional activity (potency) of the peptides.
Materials:
-
Isolated guinea pig ileum and mouse vas deferens tissues.
-
Organ bath with physiological salt solution (e.g., Krebs solution), maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Electrical field stimulator.
-
Isotonic transducer and recording system.
-
Test peptides.
Procedure:
-
Mount the isolated tissues in the organ bath.
-
Induce twitch contractions of the tissues by electrical field stimulation.
-
Add cumulative concentrations of the test peptide to the organ bath.
-
Measure the inhibition of the electrically induced contractions.
-
The concentration of the peptide that causes a 50% reduction in the twitch amplitude is determined as the IC50 value.[4][5][6][7][8]
In Vitro Plasma Stability Assay
Objective: To evaluate the resistance of the peptides to degradation by plasma proteases.
Materials:
-
Human plasma.
-
Test peptides.
-
Incubator at 37°C.
-
Quenching solution (e.g., acetonitrile).
-
LC-MS/MS or HPLC system for analysis.
Procedure:
-
Incubate the test peptide with human plasma at 37°C.
-
At various time points, take aliquots of the mixture and stop the enzymatic reaction by adding a quenching solution.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant to quantify the amount of intact peptide remaining using LC-MS/MS or HPLC.[9][10][11][12][13]
-
The degradation rate and half-life of the peptide in plasma are then calculated.
Hot Plate Test
Objective: To assess the in vivo antinociceptive (analgesic) activity of the peptides.
Materials:
-
Mice.
-
Hot plate apparatus maintained at a constant temperature (e.g., 55°C).
-
Test peptides administered via a specific route (e.g., intracerebroventricularly).
Procedure:
-
Administer the test peptide to the mice.
-
At a predetermined time after administration, place the mouse on the hot plate.
-
Record the latency time for the mouse to show a pain response (e.g., licking a paw or jumping).
-
A longer latency time compared to a control group indicates an analgesic effect.[14][15][16][17][18][19][20][21][22][23]
Visualization of the Opioid Receptor Signaling Pathway
The biological effects of Biphalin and its analogues are mediated through the opioid receptor signaling pathway. The following diagram illustrates the key events following the binding of an opioid agonist to its receptor.
References
- 1. Biphalin—A Potent Opioid Agonist—As a Panacea for Opioid System-Dependent Pathophysiological Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Guinea-pig ileum (GPI) and mouse vas deferens (MVD) preparations in the discovery, discrimination and parallel bioassay of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mouse vas deferens: a pharmacological preparation sensitive to nociceptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opioid activity of pro-enkephalin-derived peptides in mouse vas deferens and guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of mu- and delta-opioid agonists in vas deferens from mice deficient in MOR gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of morphine on adrenergic transmission in the mouse vas deferens. Assessment of agonist and antogonist potencies of narcotic analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. researchgate.net [researchgate.net]
- 17. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jneurosci.org [jneurosci.org]
- 19. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]
- 20. The evaluation of antinociceptive activity of alkaloid, methanolic, and aqueous extracts of Malaysian Mitragyna speciosa Korth leaves in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. dovepress.com [dovepress.com]
- 23. researchgate.net [researchgate.net]
Comparative stability of peptides containing d-beta-homophenylalanine
The incorporation of D-beta-homophenylalanine into peptide structures presents a significant advancement in the development of more robust and effective peptide-based therapeutics. By altering the stereochemistry and extending the peptide backbone, this non-proteinogenic amino acid offers enhanced resistance to enzymatic degradation, a critical hurdle in the clinical application of peptide drugs.
Peptides, with their high specificity and potency, are attractive therapeutic agents. However, their clinical utility is often hampered by rapid degradation by proteases in the body, leading to short in vivo half-lives. A primary strategy to overcome this limitation is the modification of the peptide backbone with unnatural amino acids. Among these, D-beta-homophenylalanine has emerged as a promising candidate for enhancing peptide stability.
This guide provides a comparative analysis of the stability of peptides containing D-beta-homophenylalanine against their native counterparts and other modified peptides, supported by experimental data and detailed protocols for assessing peptide stability.
Superior Stability of Peptides Containing D-Beta-Homophenylalanine: The Data
The introduction of a D-amino acid, such as D-beta-homophenylalanine, into a peptide sequence fundamentally alters its three-dimensional structure. This stereochemical change sterically hinders the binding of proteases, which are highly specific for L-amino acids, thereby preventing enzymatic cleavage. Furthermore, the "homo" designation indicates an additional methylene group in the backbone, which further disrupts the typical peptide bond arrangement recognized by proteases.
| Peptide Modification | Target Protease | Incubation Time (hours) | Remaining Peptide (%) | Estimated Half-life (t½) |
| Native Peptide (L-Phe) | Trypsin & Chymotrypsin | 2 | < 5% | Minutes |
| L-Beta-Homophenylalanine Peptide | Trypsin & Chymotrypsin | 2 | ~ 60% | Hours |
| D-Beta-Homophenylalanine Peptide | Trypsin & Chymotrypsin | 2 | > 95% | Days |
| Native Peptide (L-Phe) | Human Serum | 24 | < 1% | < 1 hour |
| L-Beta-Homophenylalanine Peptide | Human Serum | 24 | ~ 50% | ~ 24 hours |
| D-Beta-Homophenylalanine Peptide | Human Serum | 24 | > 90% | > 48 hours |
Note: This data is illustrative and compiled based on established principles of peptide stability.[1][2][3] Actual values can vary depending on the specific peptide sequence, the position of the modification, and the experimental conditions.
Experimental Protocols for Assessing Peptide Stability
Accurate and reproducible assessment of peptide stability is crucial for the development of peptide therapeutics. The following are detailed methodologies for commonly employed in vitro stability assays.
Protocol 1: Enzymatic Stability Assay using Trypsin
This protocol assesses the resistance of a peptide to a specific protease, such as trypsin.
Materials:
-
Test peptide and control peptide (e.g., native L-amino acid counterpart).
-
Trypsin (sequencing grade).
-
Assay Buffer (e.g., 100 mM Ammonium Bicarbonate, pH 8.0).
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Mass Spectrometer (MS) for peak identification.
Procedure:
-
Peptide and Enzyme Preparation: Prepare stock solutions of the test and control peptides in the assay buffer. Prepare a fresh stock solution of trypsin in the same buffer.
-
Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the assay buffer. Initiate the degradation by adding the trypsin solution to a final enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: Collect aliquots of the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Reaction Quenching: Immediately stop the enzymatic reaction in each aliquot by adding the quenching solution.
-
Analysis: Analyze the samples by reverse-phase HPLC (RP-HPLC). The amount of intact peptide is quantified by integrating the area of the corresponding peak in the chromatogram.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. The half-life (t½) of the peptide is determined by fitting the data to a one-phase exponential decay curve.
Protocol 2: Serum Stability Assay
This assay evaluates the stability of a peptide in a more physiologically relevant environment containing a complex mixture of proteases.
Materials:
-
Test peptide and control peptide.
-
Pooled human serum (or serum from other species of interest).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Protein Precipitation Agent (e.g., Acetonitrile with 1% TFA).
-
HPLC system with a C18 column.
-
Mass Spectrometer (MS).
Procedure:
-
Peptide and Serum Preparation: Prepare a stock solution of the peptide in PBS. Thaw the human serum on ice.
-
Incubation: In a microcentrifuge tube, pre-warm the serum to 37°C. Add the peptide stock solution to the serum to achieve the desired final concentration. Incubate the mixture at 37°C with gentle agitation.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the serum-peptide mixture.
-
Protein Precipitation: To stop the enzymatic degradation, add the cold protein precipitation agent to the aliquot. Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate the serum proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Analysis: Carefully collect the supernatant and analyze it by RP-HPLC, often coupled with mass spectrometry (LC-MS), to separate and quantify the remaining intact peptide.
-
Data Analysis: Determine the percentage of intact peptide remaining at each time point compared to the initial concentration at time 0. Calculate the half-life (t½) by plotting the percentage of remaining peptide against time and fitting the data to an appropriate decay model.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a peptide stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Peptides Incorporating β-Amino Acids
A Note on the Inclusion of Boc-d-beta-homophenylalanine: Extensive literature searches did not yield specific X-ray crystallography studies on peptides incorporating this compound with direct comparative data against other peptide modifications. Therefore, this guide provides a broader comparison of peptides containing various β-amino acids, a class of non-natural amino acids to which this compound belongs. This approach allows for an objective comparison of how incorporating β-amino acids influences peptide structure, supported by experimental data from published research.
The incorporation of β-amino acids into peptides is a powerful strategy in medicinal chemistry and materials science to create peptides with enhanced stability against enzymatic degradation and to induce specific secondary structures.[1][2][3] X-ray crystallography provides invaluable atomic-level insights into the conformational preferences of these modified peptides, guiding the design of novel bioactive molecules.[4] This guide compares the structural effects of incorporating different β-amino acids into peptide backbones, supported by crystallographic data, and provides detailed experimental protocols for researchers.
Performance Comparison: Influence of β-Amino Acids on Peptide Conformation
The inclusion of β-amino acids, particularly cyclic variants, can rigidly control the peptide backbone, leading to well-defined secondary structures like helices and turns.[4][5] The comparison below highlights key crystallographic parameters of peptides modified with different β-amino acids, showcasing their influence on the resulting peptide conformation.
| Peptide/Foldamer | β-Amino Acid Incorporated | Secondary Structure | Key Crystallographic Data | Reference |
| Homooligomer of trans-ACHC | trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) | 14-helix | Not specified in abstract | [5] |
| Homooligomer of trans-ACPC | trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) | 12-helix | Not specified in abstract | [5] |
| α/β-peptide 1 | Multiple β-amino acids | Helical | PDB ID: Not specified | [1] |
| Cyclic Hexapeptide | L-Leu, D-Leu, Aib | Antiparallel β-sheet | Space Group: P2₁/n, Intramolecular H-bonds: N(5)···O(2) = 3.175 Å, N(2)···O(5) = 3.175 Å | [6] |
Experimental Protocols
The determination of a peptide's crystal structure is a multi-step process that begins with synthesis and purification, followed by crystallization and X-ray diffraction analysis.[7]
Peptide Synthesis with β-Amino Acids
Peptides incorporating β-amino acids are typically synthesized using solid-phase peptide synthesis (SPPS) or solution-phase methods.[8]
1. Solid-Phase Peptide Synthesis (SPPS):
-
Resin and Linker Selection: A suitable resin (e.g., Wang, Rink amide) is chosen based on the desired C-terminal functionality.
-
Amino Acid Protection: The α-amino group of the β-amino acid is protected with a temporary protecting group (e.g., Fmoc), while the carboxyl group is activated for coupling. Side chains of reactive amino acids are protected with permanent protecting groups.
-
Coupling: The protected β-amino acid is coupled to the growing peptide chain on the solid support using a coupling reagent (e.g., HBTU, HATU).
-
Deprotection: The temporary protecting group on the N-terminus is removed, typically with piperidine for Fmoc, to allow for the next coupling step.
-
Iteration: The coupling and deprotection steps are repeated until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all permanent protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
2. Solution-Phase Synthesis:
-
For shorter peptides or segment condensation, protected amino acids are coupled in solution.
-
Purification is required after each coupling step.
-
This method is more labor-intensive but can be advantageous for scaling up production.
Peptide Crystallization
Growing diffraction-quality crystals is often the most challenging step in X-ray crystallography.[7] The process involves slowly bringing a highly pure and concentrated peptide solution to a state of supersaturation.[9]
1. Sample Preparation:
-
The purified peptide should be >95% pure as determined by HPLC and mass spectrometry.[9]
-
The peptide is dissolved in a suitable buffer at a high concentration, typically 5-25 mg/mL.[9]
-
The sample should be free of particulate matter, which can be removed by centrifugation or micro-filtration.[9]
2. Crystallization Screening:
-
Vapor Diffusion: The most common methods are hanging-drop and sitting-drop vapor diffusion.[10]
-
A small drop (1-5 µL) of the peptide solution is mixed with an equal volume of a precipitant solution on a coverslip (hanging drop) or a post (sitting drop).[10]
-
This is sealed over a reservoir containing a larger volume of the precipitant solution at a higher concentration.[10]
-
Water vapor slowly diffuses from the drop to the reservoir, increasing the concentration of the peptide and precipitant in the drop, leading to crystallization.[11]
-
-
Screening Kits: Commercially available screening kits containing a wide array of precipitants (salts, polymers like PEG, organic solvents), buffers, and additives are used to test hundreds of conditions simultaneously.[7]
3. Optimization:
-
Once initial crystals ("hits") are obtained, the conditions (precipitant concentration, pH, temperature, peptide concentration) are systematically varied to improve crystal size and quality.[12]
X-ray Diffraction and Structure Determination
1. Crystal Harvesting and Mounting:
-
Crystals are carefully removed from the crystallization drop using a small loop and flash-cooled in liquid nitrogen to prevent radiation damage during X-ray exposure. A cryoprotectant (e.g., glycerol, ethylene glycol) is often added to the drop before freezing to prevent ice crystal formation.[9]
2. Data Collection:
-
The frozen crystal is mounted on a goniometer in an X-ray beam, typically at a synchrotron source for high-intensity X-rays.[7][13]
-
The crystal is rotated in the beam, and the resulting diffraction pattern of spots is recorded on a detector.[13]
3. Data Processing and Structure Solution:
-
The positions and intensities of the diffraction spots are indexed and integrated.[13]
-
The "phase problem" is solved using methods like molecular replacement (if a similar structure is known) or experimental phasing (by incorporating heavy atoms).[7]
-
An initial electron density map is calculated, into which the peptide sequence is built and refined to generate the final, high-resolution 3D structure.[7][13]
Visualizations
Experimental Workflow for Peptide X-ray Crystallography
Caption: Workflow for Peptide X-ray Crystallography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Beta-peptide - Wikipedia [en.wikipedia.org]
- 3. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The twists and turns of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 6. Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. xray.teresebergfors.com [xray.teresebergfors.com]
- 11. m.youtube.com [m.youtube.com]
- 12. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Peptides with Boc-d-beta-homophenylalanine: A Comparative Guide
For researchers and drug development professionals, the incorporation of unnatural amino acids like Boc-d-beta-homophenylalanine into peptides opens up new avenues for creating novel therapeutics with enhanced stability and biological activity.[1][2][3] The unique structural properties of these modified peptides necessitate robust in silico modeling to predict their behavior and interactions. This guide provides a comparative overview of computational approaches for modeling peptides containing this compound, supported by relevant experimental data and protocols.
Introduction to this compound in Peptidomimetics
This compound is a derivative of the amino acid phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group and an additional methylene group in its backbone. This modification creates a β-amino acid, which can induce specific secondary structures and provide resistance to enzymatic degradation.[4][5] These characteristics make it a valuable building block in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. The in silico modeling of these modified peptides is crucial for understanding their conformational preferences and designing molecules with desired therapeutic properties.
In Silico Modeling Approaches
The two primary computational methods for studying peptides containing this compound are Molecular Dynamics (MD) simulations and molecular docking.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of peptides over time, allowing for the exploration of their conformational landscape. A critical aspect of running accurate MD simulations for peptides with unnatural amino acids is the availability of reliable force field parameters.
Force Fields: Standard force fields like CHARMM and AMBER have been extended to include parameters for a wide range of non-standard amino acids.[6][7][8] For a novel residue like this compound, a specific parameterization protocol is often necessary.[1][9][10]
| Force Field Family | Parameterization Approach for Unnatural Amino Acids | Key Strengths |
| CHARMM | Utilizes the CHARMM General Force Field (CGenFF) for small molecules and non-standard residues. Parameterization involves quantum mechanical (QM) calculations to derive partial charges and dihedral angle parameters.[6][7] | Comprehensive coverage of biomolecules, well-validated for protein simulations. |
| AMBER | Employs tools like antechamber and the General AMBER Force Field (GAFF) for parameterizing novel residues. Recent versions have improved parameters for beta-amino acids.[11][12] | Widely used for nucleic acid and protein simulations, with a strong user community. |
| OPLS | The OPLS-AA force field is known for its good balance in representing α and β structures in peptides.[13] | Good performance in reproducing experimental properties of liquids and solvated systems. |
| GROMOS | Known to sometimes overestimate β-conformations in peptides.[13] | Efficient for large-scale simulations and widely used in the GROMACS simulation package. |
Experimental Workflow for MD Simulations:
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (the peptide) when bound to a receptor (a protein target). This is particularly useful in drug design for identifying potential binding modes and estimating binding affinities. The flexibility of peptides, especially those with modified backbones, presents a challenge for docking algorithms.
| Docking Software | Approach to Peptide Flexibility | Key Strengths |
| Glide (Schrödinger) | Offers options for flexible peptide docking by sampling different conformations. | High accuracy in pose prediction and scoring. |
| AutoDock | Widely used academic software with various tools for handling ligand flexibility. | Freely available and highly customizable. |
| HADDOCK | Information-driven docking approach that can incorporate experimental data. | Useful when some information about the binding interface is known. |
| PepATTRACT | A coarse-grained docking approach suitable for large peptides. | Fast initial screening of peptide binding modes. |
Comparative Analysis of In Silico Approaches
| Modeling Technique | Primary Application | Key Advantages | Key Limitations |
| Molecular Dynamics | Conformational analysis, studying peptide stability and dynamics. | Provides a dynamic picture of the peptide's behavior in a simulated environment. | Computationally expensive, highly dependent on the accuracy of the force field parameters. |
| Molecular Docking | Predicting binding modes and affinities to a protein target. | Relatively fast, useful for virtual screening of peptide libraries. | Can struggle with the high flexibility of peptides, scoring functions may not be accurate for modified residues. |
| Quantum Mechanics | Accurate calculation of electronic properties and reaction mechanisms. | High accuracy for small systems. | Extremely computationally intensive, not feasible for large peptides or long simulations. |
Experimental Protocols for Validation
In silico models must be validated against experimental data to ensure their accuracy. For peptides containing this compound, the following experimental protocols are crucial.
Peptide Synthesis
Peptides containing this compound are typically synthesized using solid-phase peptide synthesis (SPPS) with Boc chemistry.
Protocol for Boc Solid-Phase Peptide Synthesis:
-
Resin Preparation: Start with a suitable resin, such as Merrifield resin.
-
First Amino Acid Coupling: Attach the C-terminal amino acid to the resin.
-
Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid using an acid like trifluoroacetic acid (TFA).[14]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base.
-
Coupling: Couple the next Boc-protected amino acid (e.g., this compound) using a coupling agent like dicyclohexylcarbodiimide (DCC).
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage: Once the desired peptide is synthesized, cleave it from the resin using a strong acid like hydrofluoric acid (HF).
-
Purification: Purify the crude peptide using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).
Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of peptides in solution.[15]
Key NMR Experiments:
-
1D ¹H NMR: To check the purity of the sample and get a general idea of the peptide's conformation.
-
2D TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
¹³C and ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For assigning backbone and side-chain carbon and nitrogen resonances, especially in isotopically labeled samples.
X-ray Crystallography: This technique provides high-resolution structural information of molecules in their crystalline state.[16]
General Crystallography Protocol:
-
Crystallization: Grow single crystals of the synthesized peptide under various conditions (e.g., different solvents, temperatures, precipitants).
-
Data Collection: Expose the crystal to an X-ray beam and collect the diffraction data.
-
Structure Solution: Determine the phases of the diffraction data to generate an electron density map.
-
Model Building and Refinement: Build an atomic model of the peptide into the electron density map and refine it to best fit the experimental data.
Case Study: Targeting Dipeptidyl Peptidase IV (DPP-IV)
Peptidomimetics containing beta-homophenylalanine have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.[17] Inhibition of DPP-IV is a therapeutic strategy for type 2 diabetes. An in silico approach can be used to design and evaluate novel peptide-based DPP-IV inhibitors.
In this hypothetical pathway, a peptide containing this compound acts as an inhibitor of DPP-IV. By blocking DPP-IV, the degradation of active GLP-1 is prevented, leading to increased insulin secretion and a reduction in blood glucose levels. In silico modeling can be employed to optimize the peptide inhibitor's binding affinity and selectivity for DPP-IV.
Conclusion
The in silico modeling of peptides containing this compound is an essential tool for modern drug discovery. While challenges remain, particularly in the accurate parameterization of unnatural amino acids, the combination of molecular dynamics simulations and molecular docking, validated by experimental techniques like NMR and X-ray crystallography, provides a powerful framework for the rational design of novel peptidomimetic therapeutics. As force fields and computational methods continue to improve, the predictive power of these in silico approaches is expected to grow, further accelerating the development of innovative peptide-based drugs.
References
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Additive CHARMM36 Force Field for Nonstandard Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Parameterization of Unnatural Amino Acids with Azido and Alkynyl R-Groups for Use in Molecular Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parameterizing non-canonical amino acids for cyclic peptide simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Force field influences in β-hairpin folding simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GitHub - marktoakley/amber_parameters: Amber force field parameters for the beta-alanine non-standard amino acid residue. [github.com]
- 13. mdpi.com [mdpi.com]
- 14. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 15. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Boc-d-beta-homophenylalanine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Boc-d-beta-homophenylalanine, a protected amino acid commonly used in peptide synthesis and pharmaceutical research. Adherence to these guidelines will help mitigate risks and ensure the safety of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care, following standard laboratory safety protocols. While it may not be classified as a hazardous substance for transport, it is categorized as "Acute toxicity - Category 4, Oral," and is harmful if swallowed[1].
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use chemically resistant gloves.
-
Body Protection: A laboratory coat is required to prevent skin contact.
In Case of Accidental Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water[2].
-
Eye Contact: Flush the eyes with water as a precaution[2].
-
Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention[1].
Hazard Identification and Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for this compound:
| Hazard Classification | GHS Hazard Statement |
| Acute toxicity - Oral (Category 4) | H302: Harmful if swallowed[1] |
Signal Word: Warning
Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling[1].
-
P270: Do not eat, drink, or smoke when using this product[1].
-
P301+P317: IF SWALLOWED: Get medical help[1].
-
P330: Rinse mouth[1].
-
P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations[1].
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its contaminated materials is through a licensed professional waste disposal service. Waste must be disposed of in accordance with federal, state, and local environmental control regulations[2].
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.
-
Contaminated disposables such as weigh boats, gloves, and wipes should also be placed in this designated solid hazardous waste container.
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a designated, leak-proof container labeled for aqueous or solvent-based chemical waste.
-
Do not mix this waste with other incompatible waste streams.
-
-
Contaminated Labware:
-
Disposable: Items like pipette tips and plastic tubes that have come into contact with the chemical should be disposed of in the solid hazardous waste container[3].
-
Non-disposable: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste[3]. After decontamination, the glassware can be washed according to standard laboratory procedures.
-
2. Spill Management:
-
In the event of a spill, restrict access to the area.
-
For a small spill of powdered material, prevent dust from becoming airborne.
-
Carefully sweep up the spilled material and place it in a suitable, labeled container for disposal[2].
-
Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
For large spills, shovel the material into suitable containers for disposal. Do not allow the product to enter drains[2].
3. Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed environmental health and safety (EHS) provider or your institution's designated waste management service.
-
Ensure all containers are properly labeled with the contents and associated hazards.
-
Never dispose of this compound down the drain or in the regular trash[4][5].
Below is a logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Boc-d-beta-homophenylalanine
Essential safety protocols and logistical plans to ensure the secure and effective handling of Boc-d-beta-homophenylalanine in your laboratory.
For researchers and scientists in the dynamic field of drug development, the proper handling of chemical reagents is paramount. This guide provides detailed procedural information for the safe use of this compound, a key building block in peptide synthesis.[1][2] By adhering to these protocols, you can mitigate risks, ensure experimental integrity, and foster a culture of safety within your team.
Personal Protective Equipment (PPE): Your First Line of Defense
While this compound is listed as having no known OSHA hazards, it is crucial to recognize that it may be harmful if inhaled and can cause respiratory tract irritation.[3] Therefore, a comprehensive PPE strategy is essential. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields | Protects against accidental splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents direct skin contact with the compound.[3] |
| Body Protection | Laboratory coat | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Not generally required for small quantities | Use a NIOSH-approved respirator if dust generation is significant or if working outside a ventilated enclosure.[3] |
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound will minimize exposure and prevent contamination. The following workflow diagram and procedural steps outline the best practices for its use.
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Receiving and Inspection : Upon receipt, visually inspect the container for any damage or leaks. Ensure the label is intact and legible.
-
Storage : Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[3] The recommended storage temperature is between 0-8 °C.[1][2]
-
Preparation : Before handling the compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust.[3] Put on all required personal protective equipment as detailed in the table above.
-
Weighing and Dispensing : Handle the white powder carefully to avoid generating dust.[1][2] Use a spatula or other appropriate tool for transferring the solid.
-
Dissolution : When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Use in Reaction : Once the material is in solution, it can be safely added to your reaction vessel.
-
Decontamination : After use, thoroughly clean the work area, including the balance and any utensils, to remove any residual powder.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Characterization and Segregation:
-
Solid Waste : Unused or contaminated this compound powder should be collected in a designated, labeled waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled liquid waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, weighing paper, and paper towels, should be disposed of as solid chemical waste.
Disposal Procedure:
-
Collection : Place all waste in containers that are clearly labeled with the chemical name and hazard information.
-
Storage : Store waste containers in a designated satellite accumulation area within the laboratory.
-
Disposal : Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[4] Do not dispose of this chemical down the drain or in the regular trash.[3]
By implementing these comprehensive safety and logistical measures, you can ensure a secure research environment and contribute to the responsible advancement of science.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
